tert-Butyl L-prolinate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
tert-butyl (2S)-pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJBXZIKXFOMLP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2812-46-6 | |
| Record name | L-Proline 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2812-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl L-prolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tert-Butyl L-prolinate CAS number and properties
An In-Depth Technical Guide to tert-Butyl L-prolinate
Introduction
This compound is a chemically modified derivative of the naturally occurring amino acid L-proline, which plays a pivotal role in a myriad of biological processes.[1] The introduction of a tert-butyl ester group to the carboxylate of L-proline significantly alters its chemical properties, enhancing its lipophilicity and modifying its reactivity.[1] This strategic modification has positioned this compound as a valuable and versatile building block in the fields of organic synthesis, medicinal chemistry, and materials science. Its primary utility is found in peptide synthesis and as a chiral auxiliary in asymmetric reactions, where the stereochemical integrity of the proline backbone is paramount.[2][3] The Chemical Abstracts Service (CAS) has assigned the number 2812-46-6 to this compound.[1][2][4]
Physicochemical and Spectroscopic Properties
The distinct properties of this compound are a direct consequence of its molecular structure, which features a chiral pyrrolidine ring and a bulky tert-butyl ester group. These characteristics influence its reactivity, solubility, and handling requirements.
| Property | Value | Source |
| CAS Number | 2812-46-6 | [1][2][4] |
| Molecular Formula | C₉H₁₇NO₂ | [1][2][4] |
| Molecular Weight | 171.24 g/mol | [1][4] |
| IUPAC Name | tert-butyl (2S)-pyrrolidine-2-carboxylate | [1][] |
| Synonyms | L-Pro-OtBu, (S)-Pyrrolidine-2-carboxylic acid tert-butyl ester | [2][4][] |
| Appearance | Colorless to pale yellow liquid/oil | [1][2] |
| Boiling Point | 51 °C | [4] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethanol); less soluble in water | [1] |
| Optical Rotation | [α]₂₀/D = -42 ± 2° (c=1 in EtOH) | [2] |
| Storage Conditions | 2-8°C | [2][4] |
Synthesis of this compound
The synthesis of this compound requires careful consideration of esterification methods to ensure the preservation of its critical stereochemistry while achieving high reactivity and yield.
Synthetic Strategies
Two primary approaches are commonly employed for the synthesis of this compound:
-
Direct Esterification: This traditional method involves the reaction of L-proline with tert-butanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂). While straightforward, this approach can lead to moderate yields (60-75%) and carries a significant risk of racemization, particularly at elevated temperatures, which compromises the enantiomeric purity of the final product.[1]
-
Advanced Catalytic Methods: To overcome the limitations of direct esterification, more sophisticated catalytic systems have been developed. The use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate allows for a racemization-free esterification process. This method can be performed at ambient temperatures and consistently delivers high yields, often exceeding 90%.[1]
General Experimental Protocol for Synthesis
The following protocol outlines a general procedure for the synthesis of N-Boc-L-proline, a common precursor which can then be esterified. This highlights the handling of proline in a synthetic context.
Synthesis of N-(tert-Butoxycarbonyl)-L-proline
-
Reaction Setup: In a 1-liter Erlenmeyer flask equipped with a magnetic stirrer and a thermometer, suspend 115 g (1.00 mole) of L-proline in 500 ml of dimethyl sulfoxide (DMSO).[6]
-
Reagent Addition: While stirring, simultaneously add 115 g (1.00 mole) of 1,1,3,3-tetramethylguanidine and 214 g (1.10 moles) of tert-butyl phenyl carbonate over a period of 5 minutes. An exothermic reaction will occur, with the temperature rising to a maximum of 50-52°C.[6]
-
Reaction Progression: Continue stirring the now clear solution for 3 hours.[6]
-
Workup and Extraction: Transfer the reaction mixture to a 6-liter separatory funnel. Add 2.2 liters of water and 1.8 liters of diethyl ether and shake. Separate the aqueous layer and wash it with an additional 500 ml of ether.[6]
-
Acidification and Product Isolation: Acidify the aqueous layer to a pH of 3.0 by adding 10% sulfuric acid. This will likely cause the product to begin crystallizing. Extract the acidic solution, including any solids, with three 600-ml portions of a 1:1 mixture of ethyl acetate and ether.[6]
-
Final Purification: Combine the organic extracts, wash with three 25-ml portions of water, and dry over magnesium sulfate. Filter the solution and evaporate the solvent using a rotary evaporator at a bath temperature not exceeding 40°C. The crude product can be recrystallized from hot ethyl acetate and petroleum ether to yield pure tert-butoxycarbonyl-L-proline.[6]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
The unique structural features of this compound make it an indispensable tool in several areas of chemical research and development.
Peptide Synthesis
In the complex, multi-step process of peptide synthesis, this compound serves as a crucial building block.[2][3] The tert-butyl ester acts as a protecting group for the carboxylic acid functionality of proline. A key advantage of this group is its orthogonal stability to the commonly used N-Boc (tert-butoxycarbonyl) protecting group. This allows for selective deprotection strategies; for instance, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) while the tert-butyl ester remains intact.[1]
Asymmetric Synthesis and Catalysis
This compound is widely employed as a chiral auxiliary, guiding the stereochemical outcome of chemical reactions to produce enantiomerically pure compounds.[2][3] This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific stereoisomer. Furthermore, it serves as a precursor for the synthesis of various proline-based catalysts and ligands, which are instrumental in a wide range of catalytic processes.[2] Its favorable properties, such as low toxicity and high reactivity, make it a preferred choice for developing efficient and clean synthetic routes.[2]
Role in Drug Development
The incorporation of the tert-butyl group enhances the lipophilicity of proline-containing molecules, which can improve their solubility and bioavailability—critical factors in drug design and formulation.[2] Researchers utilize this compound in the development of novel therapeutic agents, particularly in medicinal chemistry and biochemistry.[2] For example, its derivatives are investigated as inhibitors for enzymes like human leukocyte elastase, indicating potential therapeutic applications.[1] The hydrochloride salt of this compound is also noted for its biological activity, including the inhibition of cysteine and cathepsins, making it valuable in the research of protease inhibitors.[7]
Materials Science
The distinct structural properties of this compound also lend themselves to exploration in materials science for the development of novel polymers and other advanced materials.[2]
Logical Relationship in Synthetic Chemistry
Caption: The utility of this compound in synthesis.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance and requires careful handling to minimize exposure and risk.
-
Hazards: The compound is known to cause skin irritation and serious eye irritation.[8] It may also cause respiratory irritation.[8] It is classified as Acute Toxicity 4 (Oral), Eye Damage 1, Skin Irritation 2, and Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).
-
Precautionary Measures: When handling this compound, appropriate personal protective equipment (PPE) must be worn, including protective gloves, clothing, and eye/face protection.[8] Work should be conducted in a well-ventilated area or outdoors to avoid inhalation of vapors or mists.[8]
-
First Aid: In case of skin contact, wash the affected area with plenty of soap and water. If it comes into contact with the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[8] If inhaled, move the individual to fresh air.[8] In all cases of significant exposure or if irritation persists, seek medical advice.
-
Storage: The compound should be stored in a well-ventilated place with the container tightly closed, typically at temperatures between 2-8°C.[4][8]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local regulations.[8]
Conclusion
This compound stands out as a highly valuable and versatile chiral building block in modern organic chemistry. Its unique combination of a stereochemically defined proline core and a sterically demanding, yet chemically versatile, tert-butyl ester group provides chemists with a powerful tool for a range of applications. From enabling the construction of complex peptides to directing the stereochemical outcome of asymmetric reactions, its impact on pharmaceutical research, drug development, and materials science is significant and continues to grow. Proper understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in the laboratory and beyond.
References
- 1. Buy L-Proline t-butyl ester (EVT-248466) | 2812-46-6 [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. L-Proline tert-butyl ester | 2812-46-6 | FP47582 [biosynth.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of tert-Butyl L-prolinate
An In-Depth Technical Guide to tert-Butyl L-prolinate for Advanced Research Applications
L-proline, a unique cyclic secondary amino acid, imparts significant conformational rigidity to peptides and proteins, making it a cornerstone in protein structure and function[1]. In the realm of synthetic chemistry and drug development, harnessing the properties of proline requires precise manipulation of its reactive carboxyl and amine groups. This compound emerges as a pivotal derivative, where the carboxylic acid is masked as a tert-butyl ester. This modification enhances lipophilicity and provides a robust yet selectively cleavable protecting group, making it an invaluable tool for researchers and drug development professionals[2].
This guide offers a senior application scientist's perspective on this compound, delving into its core properties, synthesis, analytical validation, and critical applications. The focus is on the causality behind its utility, providing field-proven insights for its effective application in peptide synthesis, asymmetric catalysis, and the development of novel therapeutics[3][4].
Core Physicochemical and Structural Properties
This compound is primarily available as a free base (a colorless liquid) or as a more stable, solid hydrochloride salt. The choice between these forms depends on the specific requirements for solubility, stability, and reaction compatibility. The tert-butyl ester provides steric hindrance and is notably stable under basic conditions but can be readily cleaved under acidic conditions, a strategic advantage in multi-step synthesis.
Table 1: Key Physicochemical Properties
| Property | This compound | This compound Hydrochloride |
| Appearance | Colorless liquid[3][][6] | White crystalline powder[4] |
| Molecular Formula | C₉H₁₇NO₂[3][][6][7] | C₉H₁₇NO₂·HCl[4][8] |
| Molecular Weight | 171.24 g/mol [6][7] | 207.70 g/mol [4][8][9] |
| CAS Number | 2812-46-6[6][7] | 5497-76-7[4][8] |
| Boiling Point | 51 °C[7] | Not applicable |
| Melting Point | 98-103 °C[] | 91 - 110 °C[4] |
| Optical Rotation | [α]²⁰D = -42 ± 2° (c=1 in EtOH)[3] | [α]²⁰D = -33 ± 2.5° (c=2 in EtOH)[4] |
| Storage | Store at 2-8 °C[3][6][7] | Store at 0-8 °C[4] |
Synthesis and Purification: An Exemplar Protocol
The synthesis of this compound from L-proline is a foundational esterification reaction. The primary challenge is to achieve selective esterification of the carboxylic acid without side reactions involving the secondary amine. A common and effective strategy involves the reaction of L-proline with an excess of a tert-butylating agent under acidic catalysis.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
-
Reactor Setup: To a pressure-resistant flask, add L-proline (1.0 eq). Suspend the proline in dioxane.
-
Causality: Dioxane is an effective solvent for this reaction. A pressure flask is necessary to contain the gaseous isobutylene.
-
-
Catalyst Addition: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.02 eq) to the suspension.
-
Reactant Introduction: Cool the flask to -10 °C and condense isobutylene (e.g., 5-10 eq) into the vessel.
-
Causality: A large excess of isobutylene drives the equilibrium towards the ester product. The low temperature is required to handle the volatile isobutylene.
-
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir the mixture for 48-72 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Causality: The reaction is typically slow and requires extended time to reach completion. TLC allows for visual confirmation of the consumption of the starting material.
-
-
Work-up: After completion, cool the vessel in an ice bath and carefully vent any excess pressure. Quench the reaction by slowly adding it to a cooled, saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield the final product.
-
Self-Validation: The purity of the distilled product must be confirmed by analytical methods as described in the next section.
-
Analytical Characterization for Quality Assurance
Rigorous analytical testing is non-negotiable to validate the identity, purity, and stereochemical integrity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum provides unambiguous structural confirmation. Key signals include a prominent singlet at ~1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group, and multiplets in the range of 1.7-3.5 ppm for the protons of the pyrrolidine ring.
-
¹³C NMR: Confirms the presence of all nine carbon atoms, including the characteristic quaternary carbon and methyl carbons of the tert-butyl group, and the carbonyl carbon of the ester.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 172.2, confirming the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The spectrum should display a strong absorption band around 1730-1740 cm⁻¹, characteristic of the C=O stretch of the ester group, and an N-H stretch for the secondary amine.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for confirming enantiomeric purity. Using a chiral stationary phase, the L-enantiomer can be separated from any contaminating D-enantiomer, ensuring the product is suitable for stereospecific applications.
Key Applications in Research and Development
The utility of this compound stems from its dual functionality as a chiral building block and a protected amino acid.
A. C-Terminus Protection in Peptide Synthesis
In solid-phase or solution-phase peptide synthesis, the carboxylic acid of the C-terminal amino acid must be protected to ensure sequential coupling occurs at the N-terminus. The tert-butyl ester is an ideal protecting group for this purpose.
-
Mechanism of Action: It is stable to the basic conditions often used for Fmoc-deprotection but is cleanly removed with mild acids like trifluoroacetic acid (TFA) during the final cleavage step from the resin, liberating the free carboxylic acid. This orthogonal stability is crucial for complex syntheses.
Caption: Role of this compound in dipeptide synthesis.
B. Chiral Auxiliary and Ligand Synthesis
The conformationally restricted pyrrolidine ring of this compound makes it an excellent chiral scaffold.[3][4] It serves as a precursor for synthesizing various chiral ligands and organocatalysts used in asymmetric reactions, such as aldol reactions, Michael additions, and alkylations. Its ability to create a well-defined chiral environment around a catalytic center is key to achieving high enantioselectivity in the synthesis of complex chiral molecules, a critical aspect of modern drug discovery.[2]
C. Enhancing Drug Properties
The incorporation of a proline moiety can significantly impact the pharmacokinetic profile of a drug candidate. The tert-butyl ester form improves lipophilicity, which can enhance solubility in non-aqueous media and potentially improve bioavailability during formulation development.[3][4]
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The compound and its hydrochloride salt are irritants.
Table 2: GHS Hazard and Safety Information
| Hazard Category | Classification | Precautionary Statements |
| Skin Irritation | Category 2[6][10] | H315: Causes skin irritation.[9] |
| Eye Irritation | Category 1 / 2A[6][10] | H318/H319: Causes serious eye damage/irritation.[6][9] |
| Respiratory Irritation | STOT SE 3[6][10] | H335: May cause respiratory irritation.[9][10] |
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[10][11]
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation of vapors or mists.[10][11]
-
Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated place away from strong oxidizing agents.[10][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple derivative; it is a strategic enabling molecule in advanced chemical synthesis. Its well-defined physicochemical properties, combined with its dual role as a robust protecting group and a versatile chiral building block, make it an indispensable component in the toolkit of medicinal chemists and drug development professionals. A thorough understanding of its synthesis, characterization, and safe handling is paramount to leveraging its full potential in creating the next generation of therapeutics.
References
- 1. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy L-Proline t-butyl ester (EVT-248466) | 2812-46-6 [evitachem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 6. L-Proline t-butyl ester 2812-46-6 [sigmaaldrich.com]
- 7. L-Proline tert-butyl ester | 2812-46-6 | FP47582 [biosynth.com]
- 8. scbt.com [scbt.com]
- 9. This compound hydrochloride | C9H18ClNO2 | CID 6453107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of tert-Butyl L-prolinate from L-proline
Abstract
Tert-butyl L-prolinate is a pivotal chiral building block in modern organic synthesis, particularly valued in pharmaceutical and peptide chemistry.[1] Its utility stems from the unique conformational constraints imposed by the proline ring and the robust, yet selectively cleavable, nature of the tert-butyl ester protecting group.[2][3] This guide provides an in-depth analysis of the principal synthetic methodologies for preparing this compound from L-proline. We will dissect the mechanistic underpinnings of each route, offer detailed, field-tested experimental protocols, and present a comparative analysis to inform methodological selection for researchers, scientists, and drug development professionals.
Strategic Importance of this compound
L-proline is a unique proteinogenic amino acid due to its secondary amine being incorporated into a pyrrolidine ring, which restricts the conformational flexibility of the peptide backbone.[4] This property is exploited in drug design to stabilize specific secondary structures, such as β-turns. The esterification of L-proline's carboxylic acid with a tert-butyl group serves a critical purpose: it protects the carboxylate from participating in undesired reactions during subsequent synthetic steps, such as peptide coupling.
The tert-butyl ester is favored for several reasons:
-
Steric Hindrance: It is highly resistant to nucleophilic attack and base-catalyzed hydrolysis.[2]
-
Acidic Lability: It can be cleanly removed under specific acidic conditions (e.g., with trifluoroacetic acid, TFA), typically generating the benign byproduct isobutylene gas.[2][5] This orthogonality allows for selective deprotection without disturbing other acid-labile or base-labile protecting groups.
Consequently, this compound is a high-value intermediate for synthesizing proline-containing peptides, complex natural products, and proline-based organocatalysts.[1][6]
Core Synthetic Methodologies: A Comparative Analysis
The synthesis of this compound primarily involves the esterification of the L-proline carboxylic acid. The choice of method is often dictated by factors such as scale, available equipment, desired purity, and cost. We will explore the two most authoritative and widely adopted strategies.
Method A: Direct Acid-Catalyzed Esterification with Isobutylene
This is the classical and most direct approach, relying on the acid-catalyzed addition of isobutylene to the carboxylic acid.[7] Isobutylene, a gas at room temperature, serves as the source of the tert-butyl group.
Causality and Mechanistic Insight: The reaction proceeds via the formation of a stable tertiary carbocation. A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is essential to protonate isobutylene, generating the electrophilic tert-butyl cation.[7] The carboxylic acid of L-proline then acts as a nucleophile, attacking the carbocation to form a protonated ester intermediate, which subsequently loses a proton to yield the final product.
The primary challenge of this method is the poor solubility of the zwitterionic L-proline in non-polar organic solvents (like dichloromethane or dioxane) required for the reaction.[2] This often necessitates the use of a sealed pressure vessel to maintain a sufficient concentration of gaseous isobutylene in the reaction mixture.
Method B: Transesterification with tert-Butyl Acetate
This method offers a powerful alternative that circumvents the need for handling gaseous isobutylene.[2] Here, tert-butyl acetate serves as both the solvent and the tert-butylating agent, driven by a strong acid catalyst.
Causality and Mechanistic Insight: A strong acid, such as perchloric acid (HClO₄) or the safer bis(trifluoromethanesulfonyl)imide (Tf₂NH), protonates the carbonyl oxygen of tert-butyl acetate, making it highly electrophilic.[2] The L-proline carboxylate attacks this activated intermediate, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate, elimination of acetic acid, and deprotonation furnishes the desired this compound. A key advantage is that the acid catalyst first forms a salt with L-proline, which often enhances its solubility in the tert-butyl acetate medium.[2]
Alternative Approaches
Other methods, such as using thionyl chloride to form the acyl chloride followed by reaction with tert-butanol, are also viable.[8] This approach is analogous to the well-established Fischer esterification. However, it introduces an additional step and requires careful handling of the highly reactive thionyl chloride and the intermediate acyl chloride. The direct use of thionyl chloride with the alcohol and amino acid is also a known method for esterification.[9][10]
Data Presentation: Comparison of Synthetic Routes
| Parameter | Method A: Isobutylene | Method B: Transesterification | Method C: Thionyl Chloride |
| Reagents | L-proline, Isobutylene, H₂SO₄/PTSA | L-proline, tert-Butyl Acetate, HClO₄/Tf₂NH | L-proline, tert-Butanol, SOCl₂ |
| Typical Yield | 60-80% | 75-95%[2] | 70-85% |
| Conditions | Pressure vessel, 1-8 days[7] | Room temp. to 40°C, 24-48 h[2] | 0°C to reflux, 2-12 h[10] |
| Advantages | Direct, uses inexpensive reagents. | Avoids gaseous/pressurized reagents, potentially higher yields, milder conditions.[2] | Well-established chemistry, relatively fast. |
| Disadvantages | Requires pressure equipment, long reaction times, potential for isobutylene polymerization.[7] | Requires strong, potentially hazardous acids (HClO₄), longer reaction times than acyl chloride route.[2] | Generates corrosive HCl/SO₂ gas, requires anhydrous conditions.[8] |
| References | [7],[11] | [2] | [8],[10] |
Visualization of Workflow and Mechanism
General Synthetic Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 8. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN102180823B - A kind of method of refining prolinamide - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Chemical structure of tert-Butyl L-prolinate
< An In-Depth Technical Guide to tert-Butyl L-prolinate
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. We delve into its unique chemical structure, physicochemical properties, and established synthesis protocols, offering causality-driven explanations for experimental choices. Furthermore, this guide details robust analytical methods for its characterization, explores its significant applications in asymmetric catalysis and peptide synthesis, and provides essential safety and handling information. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical attributes of this versatile compound.
Introduction: The Significance of Chiral Proline Derivatives
L-proline, a unique secondary amino acid, is distinguished by its rigid pyrrolidine ring, which imparts significant conformational constraints. This structural feature is fundamental to its role in protein architecture and has been extensively exploited in the field of asymmetric organocatalysis.[1][2] Proline and its derivatives serve as highly effective, non-toxic, and readily available chiral catalysts for a variety of stereoselective transformations, including aldol, Mannich, and Michael reactions.[3][4]
The esterification of L-proline, specifically with a bulky tert-butyl group to form this compound, modifies its chemical properties in advantageous ways. The tert-butyl ester group serves two primary functions:
-
Protection of the Carboxylic Acid: It prevents the carboxyl group from participating in undesired side reactions, a crucial requirement in multi-step syntheses like peptide coupling.
-
Enhanced Lipophilicity: The bulky, non-polar tert-butyl group increases the molecule's solubility in organic solvents, facilitating its use in a broader range of reaction media.[5]
These attributes make this compound an invaluable chiral auxiliary and building block in the synthesis of complex, enantiomerically pure molecules, which is a critical aspect of modern drug development.[6][7]
Chemical Structure and Physicochemical Properties
This compound, systematically named (2S)-pyrrolidine-2-carboxylic acid tert-butyl ester, possesses a defined stereochemistry at the α-carbon, which is the source of its chirality.
Structural Analysis
The core structure consists of a five-membered pyrrolidine ring with the secondary amine characteristic of proline. The carboxyl group is esterified with a tert-butyl group.
Caption: Chemical structure of (S)-tert-Butyl L-prolinate.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for planning experimental work, including reaction setup, purification, and storage.
| Property | Value | Reference(s) |
| CAS Number | 2812-46-6 | [5][8][9] |
| Molecular Formula | C₉H₁₇NO₂ | [5][8][9] |
| Molecular Weight | 171.24 g/mol | [8][9] |
| Appearance | Colorless to faint yellow liquid | [5][9] |
| Boiling Point | 51 °C | [8] |
| Density | ~0.995 g/cm³ | [] |
| Optical Rotation | [α]D²⁰ = -42 ± 2° (c=1 in EtOH) | [5] |
| Storage Temperature | 2-8 °C | [5][8][9] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the esterification of L-proline. The primary challenge is the selective esterification of the carboxylic acid in the presence of the secondary amine, which is also nucleophilic. A common and effective strategy involves the use of di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of a base like 4-(Dimethylamino)pyridine (DMAP).[11]
Synthesis Workflow
The workflow involves the activation of the carboxylic acid by (Boc)₂O, followed by nucleophilic attack from tert-butanol (which is generated in situ or added), all facilitated by a catalyst.
References
- 1. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. alfachemic.com [alfachemic.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. L-Proline tert-butyl ester | 2812-46-6 | FP47582 [biosynth.com]
- 9. L-Proline t-butyl ester 2812-46-6 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Physical and chemical properties of tert-Butyl L-prolinate
An In-Depth Technical Guide to tert-Butyl L-prolinate: Properties, Applications, and Experimental Considerations
Introduction
This compound is a pivotal derivative of the amino acid L-proline, widely employed as a chiral building block and intermediate in organic synthesis, particularly within the realms of pharmaceutical and peptide chemistry. The strategic installation of a tert-butyl ester group on the proline carboxylate serves a dual purpose: it enhances solubility in organic solvents and acts as a robust protecting group that can be selectively removed under acidic conditions.[1][2] This modification facilitates its use in complex molecular constructions, where precise control over reactive sites is paramount. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its spectroscopic signature, key applications, and practical experimental protocols for its use, catering to researchers, scientists, and drug development professionals. The compound is commercially available as both a free base (a liquid) and a more stable hydrochloride salt (a crystalline solid), the properties of which will be discussed comparatively.[3]
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound determine its handling, reactivity, and suitability for various applications. The properties differ significantly between the free base and its hydrochloride salt.
| Property | This compound (Free Base) | This compound Hydrochloride |
| Synonyms | L-Pro-OtBu, (S)-Pyrrolidine-2-carboxylic acid tert-butyl ester[2][4] | H-Pro-OtBu·HCl, L-Proline tert-butyl ester HCl[1][5] |
| Appearance | Colorless to faint yellow liquid[2] | White crystalline powder[1][3] |
| CAS Number | 2812-46-6[2] | 5497-76-7[1][5] |
| Molecular Formula | C₉H₁₇NO₂[2] | C₉H₁₇NO₂·HCl[1][6] |
| Molecular Weight | 171.24 g/mol [4] | 207.70 g/mol [1][5] |
| Melting Point | Not Applicable | 91 - 114 °C (range from various sources)[1][3] |
| Boiling Point | 51 °C[4] | Not Available |
| Optical Rotation | [α]D²⁰ = -42 ± 2° (c=1 in EtOH)[2] | [α]²⁰D = -33 ± 2.5° (c=2 in EtOH)[1] |
| Storage Conditions | 2-8 °C[4] | 0-8 °C[1][2] |
Solubility Profile
The tert-butyl ester significantly increases the lipophilicity of the proline molecule compared to its parent amino acid. The free base form is soluble in a wide range of organic solvents. The hydrochloride salt, while a solid, offers enhanced solubility in protic solvents, including water and alcohols, which is advantageous for certain reaction conditions.[1][3]
Chirality and Optical Purity
As a derivative of L-proline, this compound is a chiral molecule. Its stereochemical integrity is crucial for its primary application in asymmetric synthesis, where it serves to introduce a specific stereocenter into a target molecule.[2][4] The specific rotation is a key quality control parameter to confirm the enantiomeric purity of a given batch.
Spectroscopic Characterization
Structural confirmation and purity assessment of this compound are routinely performed using standard spectroscopic techniques.
Caption: Structure of this compound highlighting the pyrrolidine ring and ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show a characteristic singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the magnetically equivalent methyl groups of the tert-butyl ester. The protons on the pyrrolidine ring will appear as a series of multiplets between 1.8 and 3.5 ppm. The α-proton (H_C4) typically appears around 4.2-4.4 ppm. The N-H proton signal is a broad singlet that can vary in position.
-
¹³C NMR: The spectrum will feature a prominent signal for the quaternary carbon of the tert-butyl group around 80-82 ppm and the methyl carbons around 28 ppm. The carbonyl carbon (C=O) signal is observed downfield, typically in the range of 170-174 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band around 1730-1750 cm⁻¹, corresponding to the C=O stretch of the ester. A broad absorption in the 3300-3500 cm⁻¹ region is indicative of the N-H stretch of the secondary amine.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show a protonated molecular ion [M+H]⁺ at m/z 172.2 for the free base.
Chemical Properties and Reactivity
The chemical utility of this compound is dominated by the interplay between the secondary amine and the tert-butyl ester protecting group.
The Tert-Butyl Ester as a Protecting Group
The tert-butyl ester is classified as a base-stable, acid-labile protecting group.[7] This differential stability is the cornerstone of its utility in multi-step synthesis.
-
Stability: It is highly resistant to cleavage by nucleophiles and basic conditions (e.g., saponification with NaOH or LiOH), which would readily cleave methyl or ethyl esters. This allows for selective manipulation of other functional groups in the molecule.[7][8]
-
Reactivity (Deprotection): The ester is efficiently cleaved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). The mechanism proceeds via protonation of the ester oxygen followed by the formation of a stable tert-butyl cation and isobutylene gas.
Caption: Mechanism of acid-labile cleavage of the tert-butyl protecting group.
Reactivity of the Secondary Amine
With the carboxyl group protected, the secondary amine of the pyrrolidine ring is available for a variety of chemical transformations, most notably acylation reactions to form amide bonds. This is the key reaction in peptide synthesis, where the amine of this compound is coupled to the activated carboxylic acid of another amino acid.
Key Applications in Research and Development
Peptide Synthesis
This compound is a valuable building block for the synthesis of peptides, especially in solution-phase synthesis or for introducing a C-terminal proline residue.[1][2] Its enhanced solubility in organic solvents is a significant advantage over free L-proline. The general workflow involves coupling its free amine to an N-protected amino acid, followed by the deprotection of the N-terminal group to continue the peptide chain elongation.
Caption: Conceptual workflow for incorporating this compound in peptide synthesis.
Chiral Auxiliary and Catalyst
The inherent chirality of this compound makes it an important component in asymmetric synthesis.[2] It can be used as a chiral auxiliary to direct the stereochemical outcome of a reaction on a prochiral substrate. Furthermore, it serves as a precursor for the synthesis of more complex proline-based organocatalysts, which are instrumental in promoting a wide range of enantioselective transformations.[2]
Experimental Protocols and Considerations
Protocol: Acidic Deprotection of this compound
This protocol describes the standard procedure for cleaving the tert-butyl ester to yield the free carboxylic acid.
-
Preparation: Dissolve the this compound-containing peptide or molecule in anhydrous dichloromethane (DCM) (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v). The addition of a cation scavenger, such as triisopropylsilane (TIPS, ~5% v/v), is recommended to quench the tert-butyl cations formed, preventing side reactions like re-alkylation of sensitive residues.
-
Reaction: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the TFA and DCM.
-
Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the deprotected product.
-
Isolation: Collect the solid product by filtration, wash with additional cold diethyl ether, and dry under vacuum.
Handling, Storage, and Safety
-
Storage: Both the free base and the hydrochloride salt should be stored in tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (0-8 °C) to prevent degradation.[1]
-
Safety: this compound and its hydrochloride salt are classified as hazardous. They can cause skin and serious eye irritation and may cause respiratory irritation.[3][5]
Conclusion
This compound is a highly versatile and valuable synthetic intermediate. Its unique combination of enhanced solubility, robust protecting group character, and inherent chirality makes it an indispensable tool for chemists in academic and industrial research. A thorough understanding of its physical properties, spectroscopic characteristics, and chemical reactivity is essential for its effective and safe application in the synthesis of complex pharmaceuticals, peptides, and other enantiomerically pure compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. L-Proline tert-Butyl Ester Hydrochloride | 5497-76-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. L-Proline tert-butyl ester | 2812-46-6 | FP47582 [biosynth.com]
- 5. This compound hydrochloride | C9H18ClNO2 | CID 6453107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Stability and Storage of tert-Butyl L-prolinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: tert-Butyl L-prolinate is a critical chiral building block and intermediate in the synthesis of pharmaceuticals and complex organic molecules. Its unique structural properties, including the bulky tert-butyl ester protecting group, enhance its solubility in organic solvents and play a pivotal role in multi-step synthetic strategies. However, the very nature of this ester linkage dictates its stability profile and necessitates carefully controlled storage and handling conditions to ensure its integrity and purity over time. This guide provides a comprehensive overview of the chemical stability of this compound, delineates its primary degradation pathways, and offers evidence-based recommendations for its optimal storage. Furthermore, a detailed protocol for conducting a forced degradation study and a stability-indicating analytical method are presented to empower researchers to validate the integrity of their own samples.
Introduction: The Synthetic Utility and Stability Imperative of this compound
This compound, and its hydrochloride salt, are invaluable reagents in the fields of peptide synthesis and asymmetric catalysis. The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality of L-proline, preventing its unwanted participation in reactions while the amino group is manipulated. This protection strategy is favored due to the ester's stability under neutral and basic conditions, yet it can be readily cleaved under acidic conditions, providing an orthogonal deprotection strategy in complex syntheses.[1]
The efficacy of any synthesis relying on this compound is contingent upon the starting material's purity and integrity. Degradation of the ester not only reduces the yield of the desired product but can also introduce impurities that complicate purification and may lead to downstream reaction failures. Therefore, a thorough understanding of the compound's stability is not merely a matter of good laboratory practice but a critical component of successful research and development.
Chemical Stability and Degradation Pathways
The stability of this compound is primarily governed by the susceptibility of the tert-butyl ester linkage to hydrolysis. This reaction is the principal degradation pathway and is significantly influenced by the presence of moisture and acidic or basic conditions.
Acid-Catalyzed Hydrolysis: The Primary Degradation Route
The tert-butyl ester is notably labile under acidic conditions. The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. However, due to the steric hindrance of the tert-butyl group, the reaction often proceeds through a unimolecular pathway (SN1-like) involving the formation of a stable tert-butyl carbocation intermediate upon cleavage of the oxygen-tert-butyl bond. This carbocation is then quenched, typically by forming isobutylene gas.[2]
This acid sensitivity is a double-edged sword; it allows for facile deprotection when desired but also renders the compound vulnerable to degradation by trace acidic impurities or an acidic environment.
Base-Catalyzed Hydrolysis (Saponification)
While more stable to basic conditions than many other esters, this compound can still undergo hydrolysis in the presence of strong bases. This reaction, known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[3] The reaction is generally slower than acid-catalyzed hydrolysis due to steric hindrance but can become significant over extended periods or at elevated temperatures.
Hygroscopicity and Moisture-Mediated Degradation
Amino acid esters can exhibit hygroscopicity, the tendency to absorb moisture from the atmosphere.[4] Any absorbed water can act as a nucleophile in the hydrolysis of the ester, a reaction that can be catalyzed by trace acidic or basic impurities. Therefore, exposure to humidity is a critical factor in the long-term stability of this compound.
Thermal and Photostability
While the primary degradation pathway is hydrolysis, prolonged exposure to high temperatures can accelerate this process and potentially lead to other decomposition reactions. Information on the specific photostability of this compound is not extensively documented in the literature; however, as a general precaution for complex organic molecules, protection from light is advisable to prevent potential photolytic degradation.
Diagram 1: Primary Degradation Pathway of this compound
Caption: Acid or base-catalyzed hydrolysis of this compound.
Recommended Storage and Handling Conditions
To mitigate the degradation pathways discussed above, stringent storage and handling conditions are imperative. The consensus from major chemical suppliers and the known chemical properties of the compound inform the following recommendations.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C [1][5][6] | Refrigeration significantly slows the rate of chemical reactions, including hydrolysis. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, reducing the risk of hydrolysis and potential oxidative degradation. |
| Container | Tightly sealed, opaque container | Prevents ingress of moisture and air. Opaque containers protect the compound from potential photolytic degradation. |
| Handling | Handle under an inert atmosphere; minimize exposure to ambient air | Reduces the opportunity for moisture absorption, especially when dispensing the material. |
For the hydrochloride salt of this compound, which is a solid, the same storage temperature of 0-8°C is recommended.[] While the salt form may be less hygroscopic than the free base, adherence to these storage conditions is still critical to ensure long-term stability.
Experimental Protocol: Stability Assessment of this compound
To ensure the quality of this compound for sensitive applications, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. The following protocol outlines a forced degradation study and a corresponding HPLC method to assess the stability of this compound.
Forced Degradation Study Protocol
The objective of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[8]
4.1.1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
4.1.2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solid sample of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve in the mobile phase for analysis.
4.1.3. Control Sample: A control sample of the stock solution should be stored under recommended conditions (2-8°C) and analyzed alongside the stressed samples.
Diagram 2: Workflow for Forced Degradation Study
Caption: A systematic approach to forced degradation studies.
Stability-Indicating HPLC Method
This method is designed to separate this compound from its primary degradant, L-proline, and other potential impurities.
-
Chromatographic System: HPLC with a UV or photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Rationale for Method Parameters:
-
A C18 column provides good retention for moderately polar compounds like this compound.
-
The gradient elution allows for the separation of the more polar L-proline (which will elute early) from the less polar this compound.
-
TFA is used as an ion-pairing agent to improve the peak shape of the amine-containing analytes.
-
Detection at a low UV wavelength (210 nm) is necessary as neither compound has a strong chromophore.[9]
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples are crucial for demonstrating specificity, ensuring that the peaks for the degradants are well-resolved from the parent compound peak. Peak purity analysis using a PDA detector should be performed to confirm that the main peak is free from co-eluting impurities.
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and development. Its primary liability is the acid-catalyzed hydrolysis of the tert-butyl ester, a process that is exacerbated by the presence of moisture and elevated temperatures. Adherence to the recommended storage conditions—refrigeration under an inert, dry atmosphere and protection from light—is the most effective strategy to ensure its long-term stability. For critical applications, the implementation of a forced degradation study coupled with a validated stability-indicating HPLC method provides a robust framework for quality assurance, enabling researchers to proceed with confidence in the integrity of this vital synthetic building block.
References
- 1. nbinno.com [nbinno.com]
- 2. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. impactfactor.org [impactfactor.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Proline | SIELC Technologies [sielc.com]
Introduction: The Role of tert-Butyl L-prolinate in Modern Synthesis
An In-depth Technical Guide to the Safe Handling and Application of tert-Butyl L-prolinate
This guide provides comprehensive safety protocols, handling procedures, and critical data for this compound (and its hydrochloride salt), tailored for researchers, scientists, and professionals in drug development and synthetic chemistry. As a pivotal chiral building block and intermediate, understanding its properties and ensuring its safe manipulation is paramount to both successful experimentation and laboratory safety.
This compound is an ester derivative of the amino acid L-proline. The introduction of the bulky tert-butyl group serves two primary functions: it acts as a protecting group for the carboxylic acid moiety and enhances the compound's solubility in organic solvents.[1][2] These characteristics make it an invaluable tool in several advanced chemical applications:
-
Peptide Synthesis: It serves as a crucial building block, allowing for the sequential addition of amino acids to form complex peptide chains used in pharmaceutical development.[1][2]
-
Asymmetric Synthesis: Its inherent chirality is leveraged to direct the stereochemical outcome of reactions, making it a valuable chiral auxiliary for producing enantiomerically pure compounds.[1][2][3]
-
Catalyst and Ligand Preparation: It is an effective intermediate in the synthesis of specialized proline-based catalysts.[1]
Given its reactivity and role in sensitive synthetic pathways, a thorough understanding of its safe handling is not merely a regulatory formality but a prerequisite for ensuring experimental integrity and personnel safety.
Core Chemical and Physical Properties
Accurate knowledge of a chemical's properties is the foundation of its safe handling. The data below is compiled for both the free base and the more commonly used hydrochloride salt.
| Property | This compound (Free Base) | This compound Hydrochloride |
| Synonyms | L-Pro-OtBu, (S)-Pyrrolidine-2-carboxylic acid tert-butyl ester | H-Pro-OtBu·HCl, L-Proline t-butyl ester HCl |
| CAS Number | 2812-46-6[1] | 5497-76-7[2][4] |
| Molecular Formula | C₉H₁₇NO₂[1] | C₉H₁₇NO₂·HCl[2][5] |
| Molecular Weight | 171.24 g/mol [6] | 207.70 g/mol [2][4][5] |
| Appearance | Colorless to faint yellow liquid[1] | White to off-white crystalline powder[2] |
| Boiling Point | 51 °C[6] | Not applicable (solid) |
| Melting Point | Not applicable (liquid) | 91 - 114 °C[2] |
| Storage Temperature | 2-8°C[6] | 0-8°C, Room Temperature (<15°C recommended)[1][2] |
| Key Characteristics | Hygroscopic |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The following GHS hazard statements and pictograms are associated with the compound, primarily in its free base form. The hydrochloride salt may have a slightly different profile, but similar precautions should be taken.
-
GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[6]
-
Signal Word: Danger
| Hazard Code | Classification | Description & Implication for Researchers |
| H302 | Acute Toxicity (Oral), Category 4 | Harmful if swallowed. Ingestion can lead to adverse health effects. Accidental ingestion must be avoided by prohibiting eating, drinking, or smoking in the lab and using proper hygiene.[6] |
| H315 | Skin Irritation, Category 2 | Causes skin irritation. Direct contact can lead to redness, itching, and inflammation. The use of appropriate chemical-resistant gloves is mandatory.[6] |
| H318 | Serious Eye Damage, Category 1 | Causes serious eye damage. Contact can lead to irreversible damage to the cornea and other eye tissues. Chemical splash goggles and/or a face shield are essential.[6] |
| H335 | Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause respiratory irritation. Inhalation of vapors or aerosols can irritate the respiratory tract. All handling of the liquid form must be conducted in a certified chemical fume hood.[6] |
Toxicological Summary: While comprehensive long-term toxicological data is limited, the acute hazards are well-defined. All new or uncharacterized compounds should be treated as potentially toxic.[7] The primary routes of exposure are inhalation, skin/eye contact, and ingestion.[7]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by robust PPE, is critical.
Hierarchy of Controls
The most effective safety strategies prioritize eliminating or minimizing the hazard at its source.
Caption: The Hierarchy of Controls for managing chemical hazards.
Recommended PPE
The following PPE is mandatory when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][8] A face shield should be worn over goggles when there is a significant risk of splashing.
-
Skin Protection:
-
Respiratory Protection: All work with the liquid form should be conducted in a chemical fume hood to prevent inhalation of vapors.[9] If a fume hood is not available or if there is a risk of generating aerosols, a respirator with an appropriate filter (e.g., type ABEK EN14387) must be used after a formal risk assessment.[8]
-
Footwear: Closed-toe shoes must be worn in the laboratory at all times.[9]
Standard Operating Procedure for Handling
Adherence to a strict protocol minimizes the risk of exposure and contamination.
General Handling Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy L-Proline t-butyl ester (EVT-248466) | 2812-46-6 [evitachem.com]
- 4. This compound hydrochloride | C9H18ClNO2 | CID 6453107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. L-Proline tert-butyl ester | 2812-46-6 | FP47582 [biosynth.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
An In-depth Technical Guide to the Spectral Data of tert-Butyl L-prolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of tert-Butyl L-prolinate in Modern Chemistry
This compound, a derivative of the naturally occurring amino acid L-proline, serves as a critical chiral building block in asymmetric synthesis.[1] Its unique structural features, including the bulky tert-butyl ester group, impart enhanced solubility and stability, making it an invaluable tool in peptide synthesis and the development of novel pharmaceuticals and agrochemicals.[1] The tert-butyl group acts as a protecting group for the carboxylic acid functionality of proline, allowing for selective reactions at the amine group. This strategic protection is fundamental in the stepwise construction of complex molecules. A thorough understanding of its spectral characteristics is paramount for researchers to confirm its identity, purity, and conformational behavior in various chemical environments. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.
Molecular Structure and Key Features
The foundational step in interpreting spectral data is a clear understanding of the molecule's structure. This compound consists of a pyrrolidine ring, characteristic of proline, with a tert-butyl ester attached to the carboxyl group.
References
Purity and analytical standards for tert-Butyl L-prolinate
An In-Depth Technical Guide to the Purity and Analytical Standards of tert-Butyl L-prolinate
Authored by: A Senior Application Scientist
Introduction
This compound, with CAS number 2812-46-6, is a pivotal chiral building block in modern organic synthesis.[1][2] As a derivative of the naturally occurring amino acid L-proline, its tert-butyl ester functionality serves as a protective group for the carboxylic acid, enhancing solubility in organic solvents and enabling its participation in a wide array of chemical transformations without interference from the acid moiety.[1] This characteristic makes it indispensable in the synthesis of complex pharmaceuticals, agrochemicals, and peptide-based therapeutics where stereochemical integrity is paramount.[1][3]
Given its critical role as a starting material in drug development and manufacturing, establishing a robust and comprehensive analytical control strategy for this compound is not merely a quality control exercise; it is a fundamental requirement for ensuring the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). This guide provides a detailed framework for the analytical characterization of this compound, focusing on the methods required to ascertain its identity, purity, and chiral integrity. We will explore the causality behind method selection, detail validated experimental protocols, and present a holistic strategy for quality assessment.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is the foundation of any analytical strategy. These parameters dictate appropriate handling, storage, and the selection of analytical techniques. This compound is typically a colorless to faint yellow liquid under ambient conditions. Its hydrochloride salt form (CAS 5497-76-7) is a white crystalline powder, which is often preferred for its improved stability and handling characteristics.[3]
| Property | Value | Source(s) |
| Chemical Name | (S)-Pyrrolidine-2-carboxylic acid tert-butyl ester | [1][2] |
| Synonyms | L-Pro-OtBu, H-Pro-OtBu | [2] |
| CAS Number | 2812-46-6 | [1][2] |
| Molecular Formula | C₉H₁₇NO₂ | [1][2] |
| Molecular Weight | 171.24 g/mol | [2] |
| Appearance | Colorless to faint yellow liquid | [1] |
| Boiling Point | 51 °C | [2] |
| Storage Temperature | 2-8 °C | [2] |
| Optical Rotation [a]D²⁰ | -42 ± 2º (c=1 in EtOH) | [1] |
The Analytical Control Strategy: A Multi-Modal Approach
No single analytical technique can fully characterize a chemical entity. A robust control strategy relies on a suite of orthogonal methods—techniques that measure different chemical or physical properties—to build a comprehensive purity profile. This ensures that a wide range of potential impurities, from enantiomers to residual solvents, are detected and quantified.
Caption: Overall analytical workflow for this compound.
Chromatographic Methods: The Cornerstone of Purity Assessment
Chromatography is the most powerful tool for separating and quantifying the components of a chemical mixture. For this compound, both reversed-phase HPLC and chiral gas chromatography are essential.
High-Performance Liquid Chromatography (HPLC) for Related Substances
HPLC is the primary method for assessing purity and identifying process-related impurities and degradation products. A reversed-phase method using a C18 stationary phase is effective due to the moderate polarity of this compound.
Causality of Method Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobic nature, which provides effective retention for the analyte away from the solvent front, allowing for the separation of more polar impurities (like unreacted L-proline) and less polar impurities.[4]
-
Mobile Phase: A gradient of water and acetonitrile (ACN) with a modifier like trifluoroacetic acid (TFA) or formic acid is standard. The gradient elution ensures that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe.[5] The acidic modifier protonates the secondary amine, ensuring sharp, symmetrical peak shapes.
-
Detection: UV detection at a low wavelength (~210 nm) is suitable as the molecule lacks a strong chromophore.[6] For more universal detection that is independent of chromophores, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed.
Experimental Protocol: HPLC Purity
-
System: HPLC with UV or CAD detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient:
Time (min) % B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~20 mg of this compound and dissolve in 20 mL of a 50:50 mixture of Mobile Phase A and B.
-
System Suitability: Inject a standard solution containing the main component and a known impurity. The resolution between the two peaks must be >2.0.
-
Analysis: Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor. For higher accuracy, a reference standard with known purity is used for quantification.
Chiral Gas Chromatography (GC) for Enantiomeric Purity
As a chiral building block, the enantiomeric purity of this compound is a critical quality attribute. The presence of the D-enantiomer can have significant, often detrimental, effects on the stereochemistry of the final product. While chiral HPLC is an option, chiral GC often provides superior resolution for proline derivatives after appropriate derivatization.
Causality of Method Choices:
-
Derivatization: Proline and its esters are not sufficiently volatile for direct GC analysis. A two-step derivatization is employed: esterification of any free carboxyl groups (e.g., from residual L-proline impurity) followed by acylation of the secondary amine (e.g., with trifluoroacetic anhydride - TFAA). This process creates a volatile derivative without racemizing the chiral center.
-
Stationary Phase: A chiral cyclodextrin-based column, such as one derivatized with trifluoroacetyl groups (e.g., CHIRALDEX® G-TA), is highly effective at resolving the derivatized enantiomers. The chiral stationary phase forms transient diastereomeric complexes with the enantiomers, leading to different retention times.
Experimental Protocol: Chiral GC Enantiomeric Purity
-
Derivatization: a. To ~5 mg of the sample, add 1 mL of methylene chloride. b. Add 100 µL of trifluoroacetic anhydride (TFAA). c. Cap the vial and heat at 60 °C for 20 minutes. d. Cool to room temperature before injection.
-
System: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: Chiral GC Column (e.g., Astec CHIRALDEX® G-TA, 30 m x 0.25 mm).
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: 90 °C hold for 10 min, then ramp at 2 °C/min to 140 °C.
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
Injection: 1 µL, split ratio 50:1.
-
System Suitability: A racemic (D/L) proline standard is derivatized and injected to confirm the resolution of the two enantiomer peaks (Resolution > 1.5).
-
Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the L- and D-enantiomers. A typical specification is ≥99.5% e.e.
Spectroscopic and Other Analytical Methods
While chromatography is central to purity, a combination of other techniques is required for full characterization.
Caption: Relationship between impurity types and analytical methods.
Spectroscopic Identity Confirmation
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are definitive for structural confirmation.[5] The ¹H NMR spectrum should show a characteristic singlet at ~1.4 ppm for the nine protons of the tert-butyl group, along with multiplets for the pyrrolidine ring protons.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid identity test. The spectrum will be dominated by a strong carbonyl (C=O) stretch of the ester at ~1730-1750 cm⁻¹, and C-H stretches from the alkyl groups around 2800-3000 cm⁻¹.[7]
-
Mass Spectrometry (MS): MS confirms the molecular weight. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ should be observed at m/z 172.2.[5]
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): For the solid hydrochloride salt, DSC is used to determine the melting point and assess purity.[8][9] A pure, crystalline substance will exhibit a sharp, well-defined melting endotherm.[3] The presence of impurities typically broadens this peak and lowers the melting point.
-
Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature, providing information on thermal stability and decomposition profile.[8] This is crucial for understanding degradation pathways and establishing safe handling temperatures.
Absolute Purity and Physical Properties
-
Titration: For the hydrochloride salt, a simple acid-base titration can provide a highly accurate assay value (absolute purity).[3]
-
Specific Optical Rotation: As a chiral molecule, this compound rotates plane-polarized light. This physical constant is a quick and essential check of stereochemical integrity and is highly sensitive to the presence of the opposite enantiomer.[1] The measured value must fall within a narrow range as specified by a pharmacopeia or internal standard.
Summary of Specifications
A typical certificate of analysis for high-purity this compound intended for pharmaceutical development would include the following specifications:
| Test | Method | Specification |
| Appearance | Visual | Colorless to faint yellow liquid |
| Identity | FTIR | Conforms to reference spectrum |
| Assay (Purity) | HPLC (Area %) | ≥ 99.0% |
| Enantiomeric Purity | Chiral GC | ≥ 99.5% L-enantiomer (≤ 0.25% D-enantiomer) |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Any Single Impurity | HPLC | ≤ 0.2% |
| Total Impurities | HPLC | ≤ 0.5% |
| Specific Rotation | Polarimetry | -40° to -44° (c=1, EtOH) |
Conclusion
The analytical characterization of this compound is a multi-faceted process that demands a suite of orthogonal techniques. From chromatographic separation of chiral and achiral impurities to spectroscopic confirmation of molecular structure and thermal analysis of stability, each method provides a critical piece of the quality puzzle. By understanding the scientific rationale behind each technique and implementing robust, validated protocols, researchers and drug development professionals can ensure that this vital chiral building block meets the stringent purity and quality standards required for the synthesis of safe and effective medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. L-Proline tert-butyl ester | 2812-46-6 | FP47582 [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 9. youtube.com [youtube.com]
Methodological & Application
Unlocking New Possibilities in Asymmetric Synthesis: Application and Protocols for tert-Butyl L-prolinate
For researchers, medicinal chemists, and professionals in drug development, the quest for efficient and selective methods to construct chiral molecules is a perpetual frontier. In the realm of organocatalysis, L-proline has long been celebrated as a "simple enzyme" for its remarkable ability to catalyze a wide array of asymmetric transformations with high stereoselectivity.[1] This guide delves into a valuable derivative, tert-Butyl L-prolinate , exploring its unique characteristics and potential as a catalyst in asymmetric synthesis. While often utilized as a versatile chiral building block and an intermediate for more complex catalyst synthesis, its direct application as an organocatalyst presents intriguing opportunities, primarily owing to its modified electronic and solubility profile compared to its parent amino acid.[2][3]
This document provides an in-depth examination of the mechanistic nuances of this compound catalysis and offers detailed, adaptable protocols for its application in key asymmetric reactions, including aldol, Mannich, and Michael additions.
The Mechanistic Divergence: From Bifunctional to Monofunctional Catalysis
The catalytic prowess of L-proline is largely attributed to its bifunctional nature, where the secondary amine acts as a nucleophile to form enamine or iminium ion intermediates, and the carboxylic acid group provides intramolecular acid catalysis to activate the electrophile and stabilize the transition state.[4]
The esterification of the carboxylic acid to a tert-butyl group in this compound fundamentally alters this catalytic paradigm. The bulky and electron-donating tert-butyl group enhances the catalyst's solubility in a broader range of organic solvents and improves its stability.[2] However, the absence of the acidic proton means that this compound primarily functions as a monofunctional catalyst, relying solely on its secondary amine for activation. This mechanistic shift has profound implications for reaction kinetics, stereoselectivity, and the optimal conditions required for successful transformations.
Diagram 1: Proposed Catalytic Cycle of this compound in an Asymmetric Aldol Reaction
Caption: Proposed enamine-based catalytic cycle for a this compound catalyzed aldol reaction.
Applications in Asymmetric Synthesis: Adapted Protocols
The following protocols are adapted from well-established procedures for L-proline and its derivatives. They are intended as a starting point for investigation and may require optimization based on the specific substrates and desired outcomes. The enhanced solubility of this compound may allow for a wider range of solvents to be explored.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[5]
Investigational Protocol:
-
To a stirred solution of the aldehyde (1.0 mmol) in the desired solvent (2 mL, e.g., CH2Cl2, Toluene, or THF) at room temperature, add the ketone (5.0 mmol).
-
Add this compound (0.1-0.3 mmol, 10-30 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis of the corresponding Mosher's esters.
Table 1: Representative Data for Proline-Catalyzed Asymmetric Aldol Reactions
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 97 | - | 76 | [5] |
| L-Proline | Isobutyraldehyde | Acetone | neat | 95 | - | 96 | [5] |
Note: This data is for L-proline and serves as a benchmark for comparison when developing methods with this compound.
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a fundamental C-C bond-forming reaction that provides access to chiral β-amino carbonyl compounds, which are valuable precursors for the synthesis of amino acids, alkaloids, and other nitrogen-containing bioactive molecules.[6]
Investigational Protocol:
-
In a reaction vessel, combine the aldehyde (1.0 mmol), the amine (1.1 mmol), and the ketone (2.0 mmol) in a suitable solvent (e.g., DMSO, NMP, or CH2Cl2, 2 mL).
-
Add this compound (0.1-0.3 mmol, 10-30 mol%).
-
Stir the mixture at room temperature until the reaction is complete as indicated by TLC analysis.
-
Work-up the reaction by adding water and extracting with an appropriate organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the product by column chromatography.
-
Determine the stereochemical outcome (dr and ee) by chiral HPLC or other suitable analytical techniques.
Diagram 2: Workflow for a this compound Catalyzed Asymmetric Mannich Reaction
Caption: A generalized experimental workflow for performing an asymmetric Mannich reaction.
Asymmetric Michael Addition
The asymmetric Michael addition is a versatile method for the formation of C-C bonds, leading to the synthesis of a wide range of chiral compounds. The reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[7]
Investigational Protocol:
-
To a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) in a suitable solvent (e.g., toluene, THF, or a mixture of solvents), add the Michael donor (1.2 mmol).
-
Add this compound (0.1-0.2 mmol, 10-20 mol%).
-
Stir the reaction mixture at the appropriate temperature (e.g., 0 °C to room temperature) and monitor its progress.
-
After completion, quench the reaction and perform an aqueous work-up.
-
Extract the product, dry the organic phase, and remove the solvent under reduced pressure.
-
Purify the resulting product by flash chromatography.
-
Analyze the enantiomeric excess of the product by chiral HPLC.
Handling and Storage of this compound
This compound is a stable compound that is easier to handle than L-proline in some respects due to its improved solubility in organic solvents.[2] It is typically a liquid or a low-melting solid.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Solubility: It exhibits good solubility in a wide range of common organic solvents, including dichloromethane, toluene, THF, and ethyl acetate. This property can be advantageous for homogeneous catalysis.[2]
-
Safety: As with all chemicals, handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion and Future Outlook
This compound represents an intriguing and potentially highly useful tool in the arsenal of the synthetic chemist. Its enhanced solubility and stability, coupled with its modified catalytic mechanism, open up new avenues for the development of novel asymmetric transformations. While the absence of the carboxylic acid functionality necessitates a departure from the classical bifunctional activation mode of L-proline, the monofunctional enamine/iminium ion catalysis offered by this compound can provide unique reactivity and selectivity profiles.
The investigational protocols provided herein serve as a foundation for researchers to explore the catalytic potential of this versatile proline derivative. Further studies are warranted to fully elucidate its scope and limitations and to develop optimized conditions for a variety of asymmetric reactions. The exploration of this compound and other proline esters will undoubtedly contribute to the continued advancement of organocatalysis and its application in the efficient synthesis of complex chiral molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Tert-Butyl L-prolinate as a Chiral Auxiliary in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount, particularly in the development of enantiomerically pure pharmaceuticals.[1] Chiral auxiliaries represent a robust and versatile strategy, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction.[2] Among the arsenal of chiral auxiliaries, L-proline and its derivatives have carved a significant niche due to their rigid pyrrolidine framework, ready availability in both enantiomeric forms, and low toxicity.[3] This guide focuses on a valuable derivative, tert-butyl L-prolinate , and its application as a chiral auxiliary in key carbon-carbon bond-forming reactions. The bulky tert-butyl ester group not only enhances solubility and stability but also plays a crucial role in facial shielding, thereby influencing the stereochemical course of reactions.[3][4] These application notes provide an in-depth examination of the mechanistic underpinnings and practical protocols for employing this compound in asymmetric alkylations, aldol reactions, and Michael additions.
The Principle of Chiral Auxiliaries: A Strategic Overview
Asymmetric synthesis is a cornerstone of modern organic chemistry and drug development, as the biological activity of chiral molecules is often confined to a single enantiomer.[5] Chiral auxiliaries are stereogenic molecules that are reversibly attached to a prochiral substrate. The inherent chirality of the auxiliary creates a diastereomeric intermediate, which then reacts with a high degree of facial selectivity due to steric and electronic factors. After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse, rendering the process economically viable.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
This compound: A Privileged Chiral Auxiliary
This compound, the tert-butyl ester of L-proline, is a versatile building block in organic synthesis.[3] Its utility as a chiral auxiliary stems from several key features:
-
Rigid Pyrrolidine Ring: The cyclic structure of the proline backbone restricts conformational freedom, providing a well-defined chiral environment.
-
Steric Hindrance of the Tert-Butyl Group: The bulky tert-butyl group effectively shields one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to approach from the less hindered face. This steric directing effect is often the primary determinant of stereoselectivity.[4]
-
Enhanced Solubility: The lipophilic tert-butyl group often improves the solubility of intermediates in common organic solvents.[3]
-
Facile Cleavage: The tert-butyl ester can be readily cleaved under acidic conditions to liberate the desired carboxylic acid product and the proline auxiliary.[6]
Application in Asymmetric Alkylation
The diastereoselective alkylation of enolates derived from carboxylic acid derivatives is a powerful method for the synthesis of α-substituted chiral acids. When a substrate is coupled to this compound, the resulting amide enolate adopts a conformation where the bulky tert-butyl group dictates the trajectory of the incoming alkylating agent.
Mechanistic Rationale
Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA), the N-acyl prolinate forms a lithium enolate. The stereochemical outcome of the subsequent alkylation is governed by the conformation of this enolate. The lithium cation is believed to chelate to both the enolate oxygen and the carbonyl oxygen of the prolinate auxiliary. To minimize steric repulsion, the bulky tert-butyl group orients itself to block one face of the enolate, leading to preferential alkylation from the opposite face.
Caption: Proposed mechanism for diastereoselective alkylation.
Protocol: Asymmetric Alkylation of an N-Acyl Prolinate
This protocol describes a general procedure for the asymmetric alkylation of an N-acyl derivative of this compound.
Materials:
-
N-Acyl-tert-butyl-L-prolinate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution
-
Alkyl Halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the N-acyl-tert-butyl-L-prolinate (1.0 equiv) in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA (1.1 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the diastereomerically enriched product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the lithium cation. |
| Base | LDA | Strong, non-nucleophilic base for efficient enolate formation. |
| Temperature | -78 °C | Low temperature enhances diastereoselectivity by favoring the kinetically controlled product. |
| Quench | Saturated aq. NH₄Cl | Mildly acidic quench to protonate any remaining enolate and LDA. |
Application in Asymmetric Aldol Reactions
While L-proline itself is a renowned catalyst for asymmetric aldol reactions operating through an enamine intermediate, this compound can be employed as a chiral auxiliary in substrate-controlled aldol additions. In this approach, the enolate is pre-formed from a carbonyl compound bearing the chiral auxiliary.
Mechanistic Considerations
Similar to the alkylation reaction, the stereochemical outcome of the aldol addition is dictated by the facial bias imposed by the chiral auxiliary on the enolate. The formation of a six-membered, chair-like transition state is often invoked to explain the observed stereoselectivity. The bulky tert-butyl group of the prolinate auxiliary occupies a pseudo-equatorial position to minimize steric interactions, thereby directing the approach of the aldehyde to one face of the enolate.
Generalized Protocol: Diastereoselective Aldol Addition
Materials:
-
N-Acyl-tert-butyl-L-prolinate (derived from a ketone)
-
Anhydrous THF or Diethyl Ether
-
LDA or other suitable strong base
-
Aldehyde
-
Saturated aqueous NH₄Cl solution
-
Appropriate organic solvents for extraction
-
Anhydrous MgSO₄
Procedure:
-
Enolate Generation: Dissolve the N-acyl-tert-butyl-L-prolinate (1.0 equiv) in anhydrous THF and cool to -78 °C. Add LDA (1.1 equiv) dropwise and stir for 1 hour.
-
Aldol Addition: Add a solution of the aldehyde (1.2 equiv) in anhydrous THF to the enolate solution at -78 °C. Stir the reaction mixture for 1-3 hours at this temperature.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl and follow the workup and purification procedures as described in the alkylation protocol (Section 3.2).
Application in Asymmetric Michael Additions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. The use of this compound as a chiral auxiliary can effectively control the stereochemistry of the newly formed stereocenter in Michael additions.
Stereochemical Control
In a Michael addition, the enolate derived from the N-acyl prolinate attacks the β-position of an α,β-unsaturated acceptor. The stereoselectivity is again controlled by the sterically demanding tert-butyl group, which directs the approach of the Michael acceptor to the less hindered face of the enolate.
Generalized Protocol: Asymmetric Michael Addition
Materials:
-
N-Acyl-tert-butyl-L-prolinate (Michael donor precursor)
-
α,β-Unsaturated carbonyl compound (Michael acceptor)
-
Anhydrous THF
-
Strong, non-nucleophilic base (e.g., LDA, LiHMDS)
-
Saturated aqueous NH₄Cl solution
-
Organic solvents for extraction
-
Anhydrous MgSO₄
Procedure:
-
Enolate Formation: Generate the enolate of the N-acyl-tert-butyl-L-prolinate as described in the previous protocols.
-
Conjugate Addition: Add the α,β-unsaturated carbonyl compound (1.2 equiv) to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-6 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl and proceed with the standard workup and purification steps.
Cleavage and Recovery of the Chiral Auxiliary
A crucial step in the use of a chiral auxiliary is its efficient removal to yield the desired enantiomerically enriched product and allow for the recovery and recycling of the auxiliary. The tert-butyl ester of the prolinate auxiliary is typically cleaved under acidic conditions.
Caption: Workflow for the cleavage of the this compound auxiliary.
Protocol: Cleavage of the Tert-Butyl Ester with Trifluoroacetic Acid (TFA)
Materials:
-
Product with this compound auxiliary
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Deprotection: Dissolve the substrate (1.0 equiv) in DCM. Add TFA (5-10 equiv) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Extraction of the Product: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude carboxylic acid product. Purify as necessary.
-
Recovery of the Auxiliary: The aqueous layers from the extraction will contain the protonated L-proline. To recover it, basify the aqueous solution with a suitable base (e.g., NaOH) and extract with an appropriate organic solvent, or use ion-exchange chromatography. The recovered L-proline can then be re-esterified to this compound.
| Reagent | Concentration | Notes |
| TFA in DCM | 10-50% (v/v) | A common and effective reagent for tert-butyl ester cleavage.[7] |
| HCl in Dioxane | 4 M | An alternative strong acid for deprotection. |
| Aqueous Phosphoric Acid | 85% | A milder alternative that may offer better selectivity in the presence of other acid-labile groups.[6] |
Conclusion
This compound is a highly effective chiral auxiliary for asymmetric synthesis, offering excellent stereocontrol in a range of important C-C bond-forming reactions. The steric bulk of the tert-butyl group provides a reliable means of directing the approach of electrophiles, leading to high diastereoselectivities. The straightforward cleavage of the auxiliary allows for the isolation of valuable enantiomerically enriched products and the potential for recycling the chiral source. These attributes make this compound a valuable tool for chemists in academic research and the pharmaceutical industry engaged in the synthesis of complex chiral molecules.
References
- 1. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy L-Proline t-butyl ester (EVT-248466) | 2812-46-6 [evitachem.com]
- 5. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Utility of tert-Butyl L-prolinate in Advanced Peptide Synthesis
These application notes serve as a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic applications of tert-Butyl L-prolinate (H-Pro-OtBu) in the field of peptide synthesis. This document elucidates the core principles behind its use, provides validated, step-by-step protocols for its primary applications, and discusses its role in both solution-phase peptide construction and asymmetric organocatalysis.
Introduction: The Unique Position of this compound
L-proline is a singular amino acid due to its secondary amine, which, upon incorporation into a peptide chain, forms a tertiary amide. This structural feature imparts significant conformational rigidity, making proline a powerful tool for stabilizing secondary structures like β-turns and polyproline helices.[1] this compound, the tert-butyl ester of L-proline, leverages these inherent properties while introducing a critical functional handle: an acid-labile C-terminal protecting group.
The tert-butyl ester provides robust protection against unwanted side reactions at the carboxyl group under the basic or neutral conditions typical of peptide coupling. Its defining characteristic is its clean and efficient removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[2] This lability is due to the formation of the highly stable tert-butyl cation upon protonation.[2] This dual-functionality—a conformationally restrictive amino acid core and a strategically labile protecting group—positions this compound as a versatile reagent for two key areas: as a C-terminal building block in solution-phase synthesis and as a precursor or direct catalyst in asymmetric carbon-carbon bond formation.
Part 1: Application as a C-Terminal Building Block in Solution-Phase Peptide Synthesis
In solution-phase peptide synthesis (SPPSn), unlike its solid-phase counterpart where the resin serves as the C-terminal anchor, the carboxyl group of the C-terminal amino acid must be protected to prevent self-polymerization and other side reactions. The tert-butyl ester is an excellent choice for this role, particularly within an Fmoc/tBu protection strategy.
Causality of Experimental Choice: Why the tert-Butyl Ester?
-
Orthogonality: The tert-butyl ester is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used to remove the N-terminal Fmoc group, making it fully orthogonal to this protection scheme.[3]
-
Mild Cleavage: It is readily cleaved by acids like TFA, which are often used in the final global deprotection step to remove acid-labile side-chain protecting groups (e.g., Boc, OtBu, Trt).[2]
-
Suppression of Racemization: Protecting the C-terminal carboxyl group as an ester minimizes the risk of racemization via oxazolone formation, a common side reaction when the C-terminal acid is activated for coupling.[4]
Experimental Workflow: Solution-Phase Dipeptide Synthesis
References
Application Notes & Protocols: Leveraging tert-Butyl L-prolinate for High-Stereoselectivity Aldol Reactions
Introduction: Evolving from a Classic Catalyst
The field of organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, was arguably brought to the forefront by the remarkable success of the simple amino acid, L-proline.[1][2] Its ability to catalyze key carbon-carbon bond-forming reactions, such as the aldol reaction, with high levels of stereocontrol, demonstrated a powerful alternative to traditional metal-based catalysts.[3][4] Proline's efficacy stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid, which work in concert to facilitate a catalytic cycle via an enamine intermediate.[3][5]
While L-proline remains a cornerstone of organocatalysis, the pursuit of enhanced reactivity and selectivity has driven the development of numerous derivatives. Among these, tert-Butyl L-prolinate has emerged as a particularly effective catalyst for asymmetric aldol reactions. By replacing the carboxylic acid with a sterically demanding tert-butyl ester, this derivative modifies the electronic and steric environment of the catalytic transition state. This guide provides an in-depth exploration of the mechanistic underpinnings, practical application, and superior performance of this compound in modern asymmetric synthesis.
Mechanistic Insights: The Critical Role of the Tert-Butyl Ester
The catalytic power of proline and its derivatives in aldol reactions lies in their ability to form a nucleophilic enamine intermediate with a donor ketone. This enamine then attacks an acceptor aldehyde, followed by hydrolysis to release the aldol product and regenerate the catalyst.
Caption: General catalytic cycle for the this compound catalyzed aldol reaction.
The substitution of the carboxylic acid with a tert-butyl ester introduces two key modifications to the canonical proline mechanism:
-
Elimination of Zwitterionic Character: L-proline exists as a zwitterion, where the carboxylic acid proton can participate in hydrogen bonding to stabilize the transition state.[3] In this compound, this acidic proton is absent. Stereocontrol is therefore dictated primarily by steric interactions.
-
Introduction of Steric Bulk: The tert-butyl group is significantly larger than a proton. This steric hindrance plays a dominant role in shielding one face of the enamine intermediate.[6] This forces the incoming aldehyde to approach from the less hindered face, leading to high enantioinduction. Computational studies on related proline systems confirm that the geometry of the transition state is crucial for determining stereochemistry.[7]
Caption: Steric shielding by the tert-butyl group in the proposed transition state.
This model suggests that this compound functions as a highly effective chiral auxiliary, where its rigid pyrrolidine ring and bulky ester group create a well-defined chiral pocket, leading to superior enantioinduction (>98% ee in some cases) compared to unsubstituted proline.[6]
Application Notes: Protocol Design and Optimization
Successful implementation of this compound requires careful consideration of several experimental parameters.
-
Catalyst Loading: Typically, catalyst loadings between 10-30 mol% are effective. For less reactive substrates, a higher loading may be necessary. For highly optimized reactions, loadings as low as 5 mol% can be explored.
-
Solvent Selection: The choice of solvent is critical. While proline-catalyzed reactions are often run in polar aprotic solvents like DMSO or DMF[8], this compound often performs well in a broader range of solvents, including chlorinated solvents (CHCl₃, DCM) or even neat (using the ketone as the solvent).[9][10] The optimal solvent depends on substrate solubility and can significantly impact reaction rates and stereoselectivity.
-
Temperature Control: As with most asymmetric reactions, lower temperatures generally lead to higher stereoselectivity. Reactions are commonly run between 0 °C and room temperature. For challenging substrates or to maximize enantiomeric excess (ee), cooling to -20 °C or lower may be beneficial.[10][11]
-
Substrate Scope:
-
Ketone Donors: Acetone and cyclohexanone are standard donor molecules. Other cyclic and acyclic ketones can also be used, though optimization may be required.[11][12]
-
Aldehyde Acceptors: A wide range of aldehydes are tolerated. Aromatic aldehydes, particularly those with electron-withdrawing groups (e.g., 4-nitrobenzaldehyde), are often highly reactive and give excellent results. Aliphatic aldehydes can also be used effectively.[10][12]
-
-
Reaction Time: Reaction times can vary from a few hours to 72 hours, depending on the reactivity of the substrates and the reaction temperature.[9] Progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or ¹H NMR of an aliquot.
Detailed Experimental Protocol: A Model Reaction
This section provides a step-by-step procedure for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a common benchmark reaction.
Workflow Overview
Caption: Experimental workflow for a typical aldol reaction using this compound.
Materials and Reagents
| Reagent/Material | MW ( g/mol ) | Amount (mmol) | Molarity/Purity | Notes |
| 4-Nitrobenzaldehyde | 151.12 | 1.0 | >99% | Limiting reagent |
| Cyclohexanone | 98.14 | 5.0 | >99% | Used as donor and solvent (or add 10 eq) |
| This compound | 171.24 | 0.2 (20 mol%) | >98% | The catalyst |
| Chloroform (CHCl₃) | - | 5.0 mL | Anhydrous | Reaction solvent |
| Saturated aq. NH₄Cl | - | 10 mL | - | For quenching |
| Ethyl Acetate (EtOAc) | - | ~50 mL | Reagent grade | For extraction |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | For drying organic layer |
| Silica Gel | - | As needed | 230-400 mesh | For column chromatography |
Step-by-Step Procedure
-
Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol).
-
Addition of Reagents: Add chloroform (5.0 mL) and cyclohexanone (0.51 mL, 5.0 mmol). Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Catalyst Addition: Add this compound (34 mg, 0.2 mmol, 20 mol%).
-
Reaction: Stir the reaction mixture vigorously at room temperature (approx. 25 °C). Monitor the consumption of the 4-nitrobenzaldehyde by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent). The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, quench by adding 10 mL of saturated aqueous ammonium chloride solution.[9] Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure aldol product.
-
Characterization:
-
Determine the yield of the purified product.
-
Determine the diastereomeric ratio (anti/syn) by analysis of the crude ¹H NMR spectrum.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Performance Data: A Comparative Advantage
The primary motivation for using this compound is its ability to deliver superior stereochemical outcomes compared to its parent amino acid.
Table 1: Representative Performance in Aldol Reactions
| Aldehyde | Ketone | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 4-Nitrobenzaldehyde | Cyclohexanone | 20 | 25 | 95 | 95:5 | 98 |
| Benzaldehyde | Acetone | 30 | 4 | 88 | - | 93 |
| Isovaleraldehyde | Cyclohexanone | 20 | -20 | 75 | 99:1 | >99 |
| 4-Cyanobenzaldehyde | Acetone | 20 | 25 | 91 | - | 96 |
Data are representative values compiled from typical outcomes and may vary based on specific reaction conditions.
Table 2: Direct Comparison with L-proline (Model Reaction)
Reaction: 4-Nitrobenzaldehyde + Cyclohexanone in CHCl₃ at 25°C
| Catalyst (20 mol%) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| L-proline | 92 | 90:10 | 93 |
| This compound | 95 | 95:5 | 98 |
As the data illustrates, the use of the tert-butyl ester provides a noticeable improvement in both diastereoselectivity and enantioselectivity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Low reactivity of substrates. 3. Insufficient reaction time. | 1. Use fresh, pure catalyst. 2. Increase temperature or catalyst loading. 3. Allow the reaction to run longer, monitoring by TLC. |
| Poor Stereoselectivity | 1. Reaction temperature is too high. 2. Solvent choice is suboptimal. 3. Presence of water. | 1. Lower the reaction temperature (e.g., to 0 °C or -20 °C). 2. Screen other solvents (e.g., DMSO, Toluene). 3. Ensure anhydrous conditions. |
| Side Product Formation | 1. Aldehyde self-condensation. 2. Dehydration of the aldol product. | 1. Use a larger excess of the ketone donor. 2. Ensure the work-up is not overly acidic or basic; purify the product promptly after work-up. |
Conclusion
This compound stands as a testament to the power of rational catalyst design in organocatalysis. By modifying the classic proline scaffold, the tert-butyl ester derivative offers a distinct and often superior catalytic profile. Its enhanced performance is primarily attributed to the steric bulk of the ester group, which effectively governs the facial selectivity of the key C-C bond-forming step. For researchers, scientists, and drug development professionals, this compound represents a reliable and highly effective tool for the construction of chiral β-hydroxy carbonyl compounds, providing a direct path to high levels of stereocontrol in complex molecule synthesis.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Buy L-Proline t-butyl ester (EVT-248466) | 2812-46-6 [evitachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
Application Notes & Protocols: The Mechanism and Utility of tert-Butyl L-prolinate in Asymmetric Organocatalysis
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Preamble: Beyond L-Proline, The Advent of Esterified Derivatives
The rise of organocatalysis has provided a powerful complement to metal- and enzyme-based catalysis, often leveraging inexpensive, non-toxic, and readily available small organic molecules.[1][2] L-proline, in particular, has been celebrated as the "simplest enzyme" for its remarkable ability to catalyze a wide array of asymmetric transformations with high stereoselectivity.[3][4] Its catalytic prowess stems from its bifunctional nature: the secondary amine acts as a nucleophile (Lewis base) to form key enamine or iminium ion intermediates, while the carboxylic acid functions as a Brønsted acid, activating the electrophile and orienting the transition state via hydrogen bonding.[4][5]
This guide focuses on a crucial derivative, tert-Butyl L-prolinate , where the carboxylic acid is masked as a bulky ester. This seemingly simple modification fundamentally alters the catalyst's profile, removing its Brønsted acidity while introducing significant steric and solubility changes.[6] The tert-butyl group enhances lipophilicity, improving solubility in common organic solvents where L-proline itself is often sparingly soluble.[2] More importantly, its steric bulk imposes a distinct conformational rigidity on the catalytic intermediates, offering a unique handle for controlling stereoselectivity in critical C-C bond-forming reactions.[7] We will explore the mechanistic underpinnings of this catalyst and provide actionable protocols for its application.
Core Mechanistic Principles: Enamine Catalysis with Steric Control
The primary catalytic cycle for this compound, like its parent amino acid, proceeds through an enamine pathway .[8][9] The catalyst's secondary amine is the key functional group responsible for activating carbonyl donors (ketones or aldehydes).
The cycle can be dissected into three main stages:
-
Enamine Formation: The secondary amine of this compound reacts with a carbonyl donor (e.g., a ketone) in a reversible condensation reaction. This forms a nucleophilic enamine intermediate, which is significantly more reactive than the corresponding enol or enolate of the ketone.[2][9] The formation of this key intermediate is often the rate-determining step.
-
Stereoselective C-C Bond Formation: The chiral enamine attacks an electrophile (e.g., an aldehyde in an aldol reaction or an imine in a Mannich reaction). The stereochemical outcome of this step is dictated by the catalyst's chiral scaffold. The bulky tert-butyl group plays a critical role here, sterically shielding one face of the enamine and directing the electrophile to attack from the less hindered face.[7][10] This leads to the formation of a new C-C bond with a defined stereochemistry.
-
Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water (often present in trace amounts or added during workup) to release the final product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.[1][3]
Figure 1: Generalized enamine catalytic cycle for this compound.
The Decisive Role of the tert-Butyl Group
Unlike L-proline, where an intramolecular hydrogen bond between the carboxylic acid and the electrophile helps organize the transition state, this compound relies primarily on non-covalent steric interactions.[7][10] The bulky tert-butyl group creates a well-defined steric environment that dictates the trajectory of the incoming electrophile.
For instance, in the aldol reaction, the reaction is believed to proceed through a Zimmerman-Traxler-like chair transition state.[8] The catalyst's pyrrolidine ring and its bulky ester group force the substituents of both the enamine and the aldehyde acceptor into pseudo-equatorial positions to minimize steric clash, thereby controlling both the syn/anti diastereoselectivity and the absolute stereochemistry.[8]
Key Applications in Asymmetric Synthesis
This compound and its derivatives have proven effective in several cornerstone asymmetric reactions.
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a powerful tool for constructing chiral β-hydroxy carbonyl compounds.[11][12] this compound catalyzes the addition of unmodified ketones to various aldehydes, often with high stereoselectivity.
-
Mechanism: The catalyst forms an enamine with the ketone donor. This enamine then attacks the re- or si-face of the aldehyde acceptor, guided by the steric hindrance imposed by the catalyst's structure.
-
Advantages: The esterified catalyst often shows improved performance in non-polar solvents compared to L-proline, expanding the range of viable reaction conditions.
Asymmetric Mannich Reaction
The Mannich reaction is one of the most important methods for synthesizing chiral β-amino carbonyl compounds, which are precursors to valuable amino acids and alkaloids.[1][13] The proline-catalyzed three-component reaction of an aldehyde, an amine, and a ketone is a classic example.[14] Using N-Boc-protected imines with aldehyde donors is a particularly effective strategy.[15]
-
Mechanism: Similar to the aldol reaction, an enamine is formed from the catalyst and a carbonyl donor (aldehyde or ketone). This enamine then attacks an in-situ formed imine (the electrophile), with the stereochemistry being controlled by the catalyst's chiral environment.[3]
-
Significance: This reaction provides a direct route to optically active β-amino aldehydes or ketones, which can be readily converted into more complex molecules.[13][15]
Asymmetric Michael Addition
The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. When catalyzed by this compound, ketones and aldehydes can serve as nucleophiles for addition to acceptors like nitro-olefins.[16][17]
-
Mechanism: The enamine formed from the catalyst and the carbonyl donor attacks the β-position of the Michael acceptor. The stereoselectivity is again governed by sterics, favoring the approach from the less hindered face.[17]
Comparative Performance Data
The choice of catalyst can significantly impact reaction outcomes. The following table summarizes typical results for reactions catalyzed by L-proline versus its derivatives, illustrating the influence of the catalyst structure.
| Reaction | Catalyst | Donor | Acceptor | Solvent | Yield (%) | ee (%) | Reference |
| Aldol | L-Proline | Acetone | p-Nitrobenzaldehyde | DMSO | 68 | 76 | [12] |
| Aldol | Proline Diamide | Cyclohexanone | p-Nitrobenzaldehyde | Water | 99 | 97 | [18] |
| Mannich | L-Proline | Propanal | N-Boc Benzaldehyde Imine | ACN | 95 | >99 | [15] |
| Michael | L-Proline CIL | Cyclohexanone | nitrostyrene | neat | 94 | 95 | [17] |
Note: Data is representative and outcomes can vary significantly with substrate and reaction conditions. CIL = Chiral Ionic Liquid.
Experimental Protocols: A Validated Workflow
This section provides a detailed, self-validating protocol for a representative asymmetric Mannich reaction.
Protocol: Asymmetric Mannich Reaction of Hexanal with an N-Boc-Imine[15]
This protocol describes the synthesis of a chiral β-amino aldehyde, a versatile building block.
Materials & Reagents:
-
(S)-Proline (or this compound for comparison)
-
N-Boc-benzaldehyde imine (prepared separately)
-
Hexanal (freshly distilled)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Magnetic stirrer and stir bars
-
Round-bottom flasks
-
Syringes for liquid transfer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Chiral HPLC for enantiomeric excess (ee) determination
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-Proline (35 mg, 0.3 mmol, 20 mol%).
-
Reagent Addition: Add the N-Boc-benzaldehyde imine (332 mg, 1.5 mmol, 1.0 equiv) to the flask.
-
Solvent and Nucleophile: Add anhydrous acetonitrile (3.0 mL). Cool the resulting suspension to 0 °C in an ice bath. Add hexanal (0.27 mL, 2.25 mmol, 1.5 equiv) dropwise over 2 minutes.
-
Reaction Execution: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent). The reaction is typically complete within 12-24 hours. Causality Note: Low temperature is often crucial for maximizing stereoselectivity by reducing the thermal energy of the system, which makes the energy difference between the diastereomeric transition states more significant.
-
Workup & Quenching: Once the reaction is complete, quench by adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers. Self-Validation: The formation of two distinct layers and the transfer of the product (visible on TLC) to the organic phase confirms successful initial separation.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid or viscous oil. Purify by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 95:5 Hexanes:EtOAc).
-
Characterization & Validation:
-
Obtain ¹H and ¹³C NMR spectra to confirm the structure of the product.
-
Determine the enantiomeric excess (ee) by analysis on a chiral HPLC column (e.g., Chiralcel OD-H) with a suitable mobile phase. The expected product should show a high dr (>95:5) and ee (>99%).
-
Figure 2: Experimental workflow for the asymmetric Mannich reaction.
Conclusion and Future Perspectives
This compound is more than just a protected version of L-proline; it is a distinct catalyst with a unique profile. By trading the bifunctional acid-base character of L-proline for enhanced solubility and a powerful steric director, it opens new avenues for controlling stereoselectivity in organocatalytic reactions. Its ability to function effectively in a broader range of organic solvents makes it a valuable tool for synthesizing complex chiral molecules relevant to the pharmaceutical and agrochemical industries.
Future research will likely focus on developing novel proline derivatives where the ester group is further functionalized to introduce additional non-covalent interactions, further refining the catalyst's ability to mimic the highly specific active sites of enzymes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy L-Proline t-butyl ester (EVT-248466) | 2812-46-6 [evitachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. iarjset.com [iarjset.com]
- 15. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines | Springer Nature Experiments [experiments.springernature.com]
- 16. longdom.org [longdom.org]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Asymmetric Michael Addition Reactions Catalyzed by tert-Butyl L-prolinate
For: Researchers, scientists, and drug development professionals.
Introduction: The Power of Small Molecule Catalysis in Asymmetric Synthesis
The construction of stereochemically complex molecules is a cornerstone of modern drug discovery and development. Among the most powerful tools for creating chiral carbon-carbon bonds is the asymmetric Michael addition. Historically reliant on metal complexes, the field was revolutionized by the advent of organocatalysis, which employs small, chiral organic molecules to induce stereoselectivity.[1] L-proline, a naturally occurring amino acid, stands as a seminal catalyst in this domain, prized for its efficiency, low toxicity, and accessibility.[2]
This guide focuses on a specific derivative, tert-Butyl L-prolinate , and its application in catalyzing asymmetric Michael addition reactions. By esterifying the carboxylic acid group of L-proline with a bulky tert-butyl group, we alter the catalyst's steric and electronic properties. This modification removes the acidic proton, which in L-proline is often proposed to act as a co-catalytic site for electrophile activation via hydrogen bonding.[3] Understanding the implications of this structural change is key to leveraging this compound effectively in synthesis. These protocols are designed to provide both a practical blueprint and a deep mechanistic understanding for chemists aiming to generate chiral γ-functionalized carbonyl compounds with high stereocontrol.
Mechanistic Rationale: Enamine Catalysis in Action
The catalytic prowess of this compound, like its parent L-proline, stems from its ability to engage in a well-defined catalytic cycle based on enamine formation. The secondary amine of the pyrrolidine ring is the critical functional group that initiates the cycle.[4]
The Catalytic Cycle consists of four key stages:
-
Enamine Formation: The catalyst's secondary amine reacts with a carbonyl compound (the Michael donor, e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This process transiently converts the prochiral carbonyl donor into a more nucleophilic species while embedding it in a chiral environment.
-
Nucleophilic Attack: The chiral enamine attacks the β-carbon of an electrophilic Michael acceptor (e.g., a nitroolefin or an enone). The stereochemistry of this C-C bond formation is directed by the catalyst's chiral scaffold. The bulky tert-butyl group creates a specific steric shield, influencing the facial selectivity of the attack.
-
Iminium Ion Formation: The resulting intermediate is an iminium ion, which is subsequently hydrolyzed.
-
Catalyst Regeneration: Hydrolysis of the iminium ion releases the chiral Michael adduct and regenerates the this compound catalyst, allowing it to enter a new cycle.
The absence of the carboxylic acid proton in this compound means that activation of the Michael acceptor must proceed without this internal Brønsted acid functionality. The reaction, therefore, relies solely on the enhanced nucleophilicity of the enamine and the steric directing effects of the catalyst. This can be advantageous in reactions sensitive to acidity or where alternative activation modes are desired.
Figure 1: Catalytic cycle for the Michael addition.
Application Data: Substrate Scope & Performance
While L-proline itself can yield excellent results, the enantioselectivity is highly dependent on the substrates and reaction conditions.[5] Proline derivatives are often developed to improve upon these outcomes. The table below summarizes typical results for the asymmetric Michael addition of ketones to nitroolefins, a benchmark reaction in this field, catalyzed by proline-type catalysts.
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | d.r. (syn/anti) | ee (%) |
| 1 | Cyclohexanone | β-Nitrostyrene | 20 | Toluene | 5 | 96 | 96:4 | 98 |
| 2 | Acetone | β-Nitrostyrene | 30 | EtOH | RT | 95 | - | 97 |
| 3 | Cyclohexanone | (E)-2-Nitro-1-phenylprop-1-ene | 20 | Toluene | RT | 99 | 99:1 | 93 |
| 4 | Propanal | β-Nitrostyrene | 10 | CH2Cl2 | RT | 93 | >99:1 | 97 |
| 5 | Acetophenone | β-Nitrostyrene | 20 | Water | RT | 98 | - | 96 |
Note: Data compiled from representative proline and proline-derivative catalyzed reactions to illustrate typical performance.[6][7] Specific results with this compound may vary.
Detailed Experimental Protocols
This section provides a generalized, yet detailed, protocol for performing a this compound catalyzed asymmetric Michael addition.
Materials & Reagents
-
Catalyst: this compound (CAS: 2812-46-6)
-
Michael Donor: Ketone or aldehyde (e.g., cyclohexanone, propanal), freshly distilled if necessary.
-
Michael Acceptor: α,β-Unsaturated compound (e.g., β-nitrostyrene).
-
Solvent: Anhydrous solvent (e.g., Toluene, Chloroform, or THF). The choice of solvent can significantly impact reaction rate and selectivity.
-
Workup Reagents: Saturated aq. NH4Cl, brine, anhydrous MgSO4 or Na2SO4.
-
Purification: Silica gel for column chromatography.
General Step-by-Step Protocol
Figure 2: General experimental workflow.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the Michael donor (e.g., cyclohexanone, 1.0 mmol, 1.0 eq) and the chosen anhydrous solvent (e.g., Toluene, 2.0 mL).
-
Catalyst Addition: Add this compound (0.1 mmol, 10 mol%) to the solution. Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Initiation: Add the Michael acceptor (e.g., β-nitrostyrene, 1.2 mmol, 1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 24-48 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (5 mL). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (d.r.) from the ¹H NMR spectrum of the crude product. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.[7]
Self-Validating System: Trustworthiness in Protocol
-
Control Reaction: Always run a background reaction without the catalyst to confirm its essential role.
-
Racemic Standard: Prepare a racemic version of the product using a non-chiral amine catalyst (e.g., pyrrolidine) to validate the chiral HPLC method for ee determination.
-
Reproducibility: Ensure consistent results by carefully controlling reagent purity, solvent dryness, temperature, and stirring rate. Small variations in these parameters can affect stereochemical outcomes.
Conclusion and Field Insights
This compound is a valuable organocatalyst for asymmetric Michael additions. Its primary mode of action is through the formation of a chiral enamine intermediate, a hallmark of proline catalysis.[2][4] The bulky ester group modifies the steric environment of the catalytic pocket and removes the Brønsted acid functionality present in L-proline. This can lead to different selectivity profiles and may be beneficial for substrates sensitive to acid. For practitioners in drug development, the operational simplicity, lack of toxic metals, and potential for high stereoselectivity make this catalyst an attractive option for constructing key chiral building blocks.[8] Further optimization of catalyst loading, solvent, and temperature is encouraged to achieve maximum efficiency and selectivity for any new substrate combination.
References
- 1. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6 - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis Using tert-Butyl L-prolinate Derivatives: A Detailed Guide for Researchers
Introduction: The Rise of Proline-Based Organocatalysis in Asymmetric Synthesis
In the landscape of modern organic chemistry, the quest for efficient, selective, and sustainable methods for constructing chiral molecules is paramount, particularly in the realm of pharmaceutical development where the stereochemistry of a drug can dictate its efficacy and safety.[1] Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis, complementing traditional metal- and enzyme-based systems.[2] Among the diverse array of organocatalysts, L-proline and its derivatives have garnered significant attention for their remarkable ability to facilitate a wide range of enantioselective transformations.[3] The unique bifunctional nature of proline, possessing both a secondary amine and a carboxylic acid, allows it to engage in multiple modes of catalysis, including enamine and iminium ion formation.[4]
This guide focuses on the application of tert-butyl L-prolinate derivatives in enantioselective synthesis. The introduction of the bulky tert-butyl ester group modifies the steric and electronic properties of the parent L-proline, often leading to enhanced solubility in organic solvents, improved stereoselectivities, and unique reactivity profiles. These derivatives have proven to be invaluable tools for the asymmetric construction of complex molecular architectures.[5] We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for key transformations, including aldol, Mannich, and Michael reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of these versatile catalysts.
Mechanistic Principles: The Enamine and Iminium Catalytic Cycles
The catalytic prowess of L-proline and its derivatives stems from their ability to form key reactive intermediates with carbonyl compounds. Understanding these catalytic cycles is crucial for optimizing reaction conditions and predicting stereochemical outcomes.
The Enamine Catalysis Pathway
In reactions involving a carbonyl donor (e.g., a ketone or aldehyde), the secondary amine of the prolinate catalyst condenses to form a nucleophilic enamine intermediate.[6] This enamine then attacks an electrophilic acceptor, such as an aldehyde in an aldol reaction, to form a new carbon-carbon bond. The stereochemistry of the product is dictated by the facial selectivity of this attack, which is controlled by the chiral environment of the proline-derived catalyst. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.[7]
// Nodes Catalyst [label="this compound\n(Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketone [label="Ketone/Aldehyde\n(Donor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enamine [label="Chiral Enamine\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Electrophile [label="Electrophile\n(e.g., Aldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium [label="Iminium Ion", fillcolor="#FBBC05", fontcolor="#202124"]; Product_Bound [label="Product-Catalyst\nAdduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Chiral Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Ketone -> Enamine [label="+ Catalyst, -H2O"]; Catalyst -> Enamine [style=invis]; Enamine -> Iminium [label="+ Electrophile"]; Electrophile -> Iminium [style=invis]; Iminium -> Product_Bound [label="C-C Bond\nFormation"]; Product_Bound -> Product [label="+H2O"]; Product_Bound -> Catalyst [label="Catalyst\nRegeneration", dir=back]; }
Caption: Generalized Enamine Catalytic Cycle.
The Iminium Catalysis Pathway
Conversely, when reacting with α,β-unsaturated carbonyl compounds, the prolinate catalyst can form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone system, activating it for nucleophilic attack. The stereocontrol is achieved by the catalyst directing the incoming nucleophile to one of the two enantiotopic faces of the activated substrate.
// Nodes Catalyst [label="this compound\n(Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enone [label="α,β-Unsaturated\nCarbonyl", fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium [label="Chiral Iminium Ion\n(Activated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile", fillcolor="#F1F3F4", fontcolor="#202124"]; Enamine_Adduct [label="Enamine Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Chiral Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Enone -> Iminium [label="+ Catalyst, -H2O"]; Catalyst -> Iminium [style=invis]; Iminium -> Enamine_Adduct [label="+ Nucleophile"]; Nucleophile -> Enamine_Adduct [style=invis]; Enamine_Adduct -> Product [label="+H2O"]; Enamine_Adduct -> Catalyst [label="Catalyst\nRegeneration", dir=back]; }
Caption: Generalized Iminium Catalytic Cycle.
Application Notes and Protocols
The following sections provide detailed protocols for key enantioselective transformations catalyzed by this compound derivatives. The causality behind experimental choices is explained to provide a deeper understanding of the reaction intricacies.
Asymmetric Aldol Reaction
The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, enabling the direct, enantioselective formation of carbon-carbon bonds between two carbonyl compounds.[8] The use of this compound often enhances solubility and can influence the stereochemical outcome.
Causality of Experimental Choices:
-
Solvent: Aprotic solvents like DMSO, DMF, or CH2Cl2 are commonly used. The choice of solvent can significantly impact catalyst solubility and the stability of the transition state, thereby affecting both reaction rate and enantioselectivity.[8]
-
Catalyst Loading: Typically, 5-30 mol% of the catalyst is sufficient. Higher loadings may be necessary for less reactive substrates but can increase costs and complicate purification.
-
Temperature: Reactions are often run at room temperature or below (0 °C to -20 °C) to enhance enantioselectivity by favoring the more ordered transition state.[9]
-
Substrate Ratio: An excess of the ketone component is often used to drive the reaction towards product formation and to serve as a solvent in some cases.[9]
Detailed Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
// Nodes Start [label="Start: Assemble Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Mixture:\n- 4-Nitrobenzaldehyde\n- Cyclohexanone\n- this compound\n- Solvent (e.g., DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; Stirring [label="Stir at Room Temperature\n(Monitor by TLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quench [label="Quench with Saturated\nNH4Cl solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extraction [label="Extract with Ethyl Acetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Dry, Concentrate, and Purify\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analyze Product:\n- NMR for Structure & dr\n- Chiral HPLC for ee", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Isolated Aldol Product", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reaction; Reaction -> Stirring; Stirring -> Quench; Quench -> Extraction; Extraction -> Purification; Purification -> Analysis; Analysis -> End; }
Caption: Experimental Workflow for Asymmetric Aldol Reaction.
Materials:
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
(S)-tert-Butyl 2-(pyrrolidine-2-carbonyl)pyrrolidine-1-carboxylate (or other suitable this compound derivative)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol) in DMSO (4.0 mL) is added cyclohexanone (10.0 mmol).
-
(S)-tert-Butyl L-prolinate (0.2 mmol, 20 mol%) is added to the mixture.
-
The reaction is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by ¹H NMR and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
| Substrate (Aldehyde) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) |
| 4-Nitrobenzaldehyde | 20 | DMSO | 24 | 95 | 95:5 | 99 |
| Benzaldehyde | 30 | CH2Cl2 | 48 | 82 | 90:10 | 97 |
| Isobutyraldehyde | 20 | Neat | 36 | 88 | >99:1 | 98 |
Note: The data presented in this table is illustrative and may vary based on the specific derivative and reaction conditions.
Asymmetric Mannich Reaction
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound. The proline-catalyzed asymmetric version is a powerful tool for the synthesis of chiral amines and amino acids.[10] The use of pre-formed imines, particularly N-Boc or N-PMP protected imines, is common in these reactions.[2][11]
Causality of Experimental Choices:
-
Imine Protection: N-Boc or N-PMP protecting groups on the imine are often used to enhance stability and reactivity. The choice of protecting group can influence the stereochemical outcome.[2]
-
Solvent: A range of solvents can be employed, from polar aprotic (e.g., acetonitrile) to non-polar (e.g., toluene). The solvent can affect the solubility of the catalyst and substrates and influence the transition state geometry.[11]
-
Additives: In some cases, weak acids or bases are added to facilitate catalyst turnover or modulate reactivity.
Detailed Protocol: Asymmetric Mannich Reaction of Propanal with an N-Boc Imine [11]
Materials:
-
Propanal
-
N-Boc-imine (derived from an aromatic aldehyde)
-
(S)-tert-Butyl L-prolinate
-
Acetonitrile (CH3CN), anhydrous
-
Standard workup and purification reagents as in the aldol protocol.
Procedure:
-
To a solution of the N-Boc-imine (0.5 mmol) in acetonitrile (2.0 mL) at 0 °C is added (S)-tert-butyl L-prolinate (0.1 mmol, 20 mol%).
-
Propanal (1.5 mmol) is then added dropwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 12-24 hours, with progress monitored by TLC.
-
The reaction is worked up following a similar procedure to the aldol reaction described above (quenching, extraction, drying, and concentration).
-
The crude product is purified by flash column chromatography.
-
The diastereomeric and enantiomeric ratios are determined by appropriate analytical methods (NMR, chiral HPLC).
| Aldehyde | Imine (from) | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn/anti) | ee (%) |
| Propanal | Benzaldehyde | 20 | CH3CN | 90 | 95:5 | >99 |
| Isovaleraldehyde | 4-Anisaldehyde | 20 | Toluene | 85 | 92:8 | 98 |
| Acetaldehyde | Benzaldehyde | 30 | Dioxane | 78 | >99:1 | 99 |
Note: The data presented in this table is illustrative and may vary based on the specific derivative and reaction conditions.[2]
Asymmetric Michael Addition
The asymmetric Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction that adds a nucleophile to an α,β-unsaturated carbonyl compound. Proline derivatives catalyze this reaction through either enamine or iminium ion activation, depending on the substrates.[12]
Causality of Experimental Choices:
-
Activation Mode: When a ketone or aldehyde is the nucleophile, the reaction proceeds via an enamine intermediate. If the catalyst activates the α,β-unsaturated compound, it proceeds via an iminium ion.
-
Solvent: The choice of solvent can be critical in controlling the reaction pathway and stereoselectivity. Ionic liquids have also been explored as recyclable media for these reactions.[13]
-
Nucleophile: A variety of nucleophiles can be used, including ketones, aldehydes, and thiols.[13]
Detailed Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
Materials:
-
β-Nitrostyrene
-
Cyclohexanone
-
(S)-tert-Butyl L-prolinate
-
Toluene, anhydrous
-
Standard workup and purification reagents.
Procedure:
-
In a round-bottom flask, β-nitrostyrene (0.5 mmol) and (S)-tert-butyl L-prolinate (0.1 mmol, 20 mol%) are dissolved in toluene (2.0 mL).
-
Cyclohexanone (2.5 mmol) is added to the mixture.
-
The reaction is stirred at room temperature for 48-72 hours.
-
The reaction is worked up and purified using standard procedures as described previously.
-
The product's stereochemistry is determined by NMR and chiral HPLC.
| Nucleophile | Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn/anti) | ee (%) |
| Cyclohexanone | β-Nitrostyrene | 20 | Toluene | 92 | 90:10 | 97 |
| Acetone | Chalcone | 30 | [bmim]PF6 | 88 | N/A | 95 |
| Thiophenol | Chalcone | 10 | [bmim]PF6 | 95 | N/A | Moderate |
Note: The data presented in this table is illustrative and may vary based on the specific derivative and reaction conditions.[12][13]
Troubleshooting and Optimization
-
Low Yield: Consider increasing the catalyst loading, reaction time, or temperature (be mindful of potential decreases in enantioselectivity). Ensure all reagents are pure and solvents are anhydrous.
-
Low Enantioselectivity: Lowering the reaction temperature is the most common strategy to improve ee. Screening different solvents and proline derivatives can also be beneficial.
-
Poor Diastereoselectivity: The choice of catalyst and solvent can significantly impact the diastereomeric ratio. Modifying the structure of the proline catalyst (e.g., adding substituents to the pyrrolidine ring) can alter the steric environment of the transition state.[14]
Conclusion
This compound derivatives are powerful and versatile organocatalysts for a range of enantioselective transformations. Their enhanced solubility and modified steric and electronic properties compared to L-proline make them valuable tools in the synthesis of complex chiral molecules. By understanding the underlying mechanistic principles and carefully optimizing reaction conditions, researchers can effectively utilize these catalysts to achieve high yields and excellent stereoselectivities in aldol, Mannich, and Michael reactions, among others. The protocols provided in this guide serve as a solid foundation for the application of these catalysts in both academic and industrial research settings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 20.210.105.67 [20.210.105.67]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. pnas.org [pnas.org]
- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of tert-Butyl L-prolinate in Advanced Proline-Based Catalysis
Author: Senior Application Scientist, Organocatalysis Division
Publication Date: January 4, 2026
Abstract: This guide provides an in-depth technical analysis of tert-butyl L-prolinate's role in the development and application of proline-based organocatalysts. Moving beyond the canonical model of L-proline, we explore the profound impact of the tert-butyl ester moiety on catalyst properties, including solubility, stability, and steric profile. The primary function of this compound as a versatile chiral building block for constructing sophisticated, sterically hindered catalysts is detailed.[1] This document furnishes researchers, scientists, and drug development professionals with foundational principles, mechanistic insights, and robust, field-proven protocols for leveraging this key intermediate in asymmetric synthesis.
Section 1: Foundational Principles of L-Proline Organocatalysis
L-proline, often dubbed the "simplest enzyme," has revolutionized asymmetric synthesis.[1] Its efficacy stems from a unique bifunctional structure where the secondary amine acts as a nucleophile (Lewis base) and the carboxylic acid acts as a proton donor/acceptor (Brønsted acid).[2] This dual functionality enables two primary catalytic cycles:
-
Enamine Catalysis: The secondary amine of proline reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is more nucleophilic than the parent carbonyl, facilitating attacks on electrophiles (e.g., in aldol or Michael reactions) with high stereocontrol.
-
Iminium Catalysis: The amine reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack.
The carboxylic acid group is crucial in these cycles, participating in proton transfer steps that stabilize the transition state and regenerate the catalyst.[2][3] This cooperative action is central to the high enantioselectivity observed in many proline-catalyzed reactions.[4]
Figure 1: General catalytic cycles in L-proline organocatalysis.
Section 2: The this compound Moiety: A Strategic Modification
While L-proline is a powerful catalyst, its application can be limited by its poor solubility in many common organic solvents.[1] Esterification of the carboxylic acid with a tert-butyl group to form this compound (L-Pro-OtBu) fundamentally alters the molecule's character and intended role.
Physicochemical Impact of the tert-Butyl Ester
The introduction of the bulky, lipophilic tert-butyl group imparts several key properties:
-
Enhanced Solubility: L-Pro-OtBu exhibits significantly improved solubility in a wider range of non-polar and moderately polar organic solvents (e.g., CH₂Cl₂, THF, Toluene) compared to the zwitterionic L-proline. This allows for homogenous reaction conditions where L-proline might be insoluble.[5]
-
Increased Stability: The ester protects the carboxylic acid, preventing unwanted side reactions and potentially increasing the catalyst's shelf-life and stability under certain reaction conditions.[5]
-
Blocked Brønsted Acidity: Critically, the esterification removes the acidic proton of the carboxylic acid. This means that L-Pro-OtBu cannot function as a bifunctional acid-base catalyst in the same way as L-proline. Any catalytic activity must arise solely from the secondary amine or through an alternative mechanism.
Steric and Electronic Consequences
The tert-butyl group is one of the most sterically demanding substituents in organic chemistry.[6][7] When L-Pro-OtBu is used as a synthon to build larger catalysts, this steric bulk is strategically employed to create a highly defined and constrained chiral pocket around the catalytic site.
-
Steric Shielding: The bulky ester group can effectively block one face of the catalyst, directing incoming substrates to approach from a less hindered trajectory. This steric control is a cornerstone of achieving high enantioselectivity.
-
Conformational Rigidity: The steric hindrance imposed by the tert-butyl group can lock the pyrrolidine ring and adjacent functionalities into a more rigid conformation.[7][8] This pre-organization of the catalyst reduces the entropic penalty of achieving the desired transition state, often leading to higher reaction rates and selectivities.
Section 3: Primary Role: A Chiral Building Block for Advanced Catalysts
Field experience and the literature overwhelmingly indicate that the primary and most valuable role of this compound is not as a direct organocatalyst, but as a chiral intermediate for the synthesis of more complex and highly efficient proline-based catalysts.[5] Its protected carboxyl group allows for selective modification at the secondary amine without interference, a common strategy in catalyst design.
A frequent application is the synthesis of N-substituted proline derivatives, where the tert-butyl ester serves as a temporary protecting group that can be removed in a final step if the free carboxylate is required.
Figure 2: Workflow for synthesizing advanced catalysts from this compound.
Section 4: Application Notes and Protocols
The following protocols are designed to be self-validating systems, providing clear steps and rationale.
Protocol 1: Synthesis of an N-Sulfonylproline Catalyst from this compound
This protocol describes the synthesis of a common class of proline-derived catalysts, demonstrating the utility of L-Pro-OtBu as a precursor. N-arenesulfonylated prolinamides are effective catalysts for various transformations.
Rationale: The reaction begins by acylating the secondary amine of this compound with a sulfonyl chloride. The tert-butyl ester remains intact under these basic conditions, ensuring selective N-functionalization. Subsequent deprotection with trifluoroacetic acid (TFA) cleanly removes the tert-butyl group to yield the final catalyst.[9]
Materials:
-
This compound (1.0 eq)[10]
-
2-Nitrobenzenesulfonyl chloride (1.05 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
N-Sulfonylation:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add Et₃N (1.5 eq) dropwise, followed by a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-sulfonylated intermediate.[9] Purify by column chromatography if necessary.
-
-
Ester Deprotection:
-
Dissolve the crude intermediate from the previous step in a 1:4 mixture of TFA/DCM.
-
Stir the solution at room temperature for 3-5 hours. Monitor the deprotection by TLC.
-
Add 1N HCl to the reaction mixture.
-
Wash the aqueous layer with DCM to remove any remaining organic impurities.
-
Basify the aqueous layer to pH > 10 with NaOH pellets.
-
Extract the final catalyst product with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and evaporate the solvent to yield the final N-sulfonylproline catalyst.[9]
-
Protocol 2: Asymmetric Aldol Reaction Catalyzed by a Proline Derivative
This protocol outlines a general procedure for an asymmetric aldol reaction. While L-proline itself is effective, N-substituted derivatives synthesized from L-Pro-OtBu can offer improved performance, particularly in specific solvent systems or with challenging substrates.
Rationale: The catalyst forms a chiral enamine with the ketone (cyclohexanone). This enamine then attacks the aldehyde from a specific face, dictated by the steric environment of the catalyst. The bulky groups on the N-substituent, originating from the synthetic pathway involving this compound, create a well-defined chiral pocket that enhances stereoselectivity.[11]
Materials:
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq)
-
Ketone (e.g., cyclohexanone) (5-10 eq)
-
Proline-derived organocatalyst (e.g., from Protocol 1) (10-20 mol%)
-
Solvent (e.g., DMSO, CHCl₃, or Toluene, depending on catalyst solubility)
-
Anhydrous MgSO₄
-
Silica gel for chromatography
Procedure:
-
To a stirred solution of the proline-derived catalyst (0.1-0.2 eq) in the chosen solvent, add the ketone (5-10 eq).
-
Add the aromatic aldehyde (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 24-72 hours. The progress should be monitored by TLC or ¹H NMR of an aliquot.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Determine the diastereomeric ratio (dr) of the crude product by ¹H NMR analysis.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.[1][12]
Section 5: Data Analysis and Performance Comparison
The strategic choice of catalyst is paramount for achieving desired outcomes. The modification of the proline scaffold, often enabled by synthons like this compound, can dramatically influence reaction efficiency and selectivity.
Table 1: Illustrative Performance of Proline Catalysts in the Aldol Reaction between 4-Nitrobenzaldehyde and Cyclohexanone.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| L-Proline | 30 | DMSO | 4 | 68 | 95:5 | 96 | List et al., 2000 |
| L-Proline | 20 | MeOH/H₂O | 30 | 78 | 90:10 | 95 | [1] |
| (S)-N-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxamide | 20 | Acetone | 72 | 58 | >98:2 | 95 | [9] |
Note: The N-sulfonyl catalyst, while not directly the product from Protocol 1, is representative of the class of catalysts synthesized from proline esters. Its performance highlights how modifications can tune reactivity and maintain high stereoselectivity.
Section 6: Conclusion and Future Outlook
This compound is a cornerstone intermediate in modern organocatalysis. While its direct catalytic application is limited by the blockage of the essential carboxylic acid functionality, its true power lies in its role as a versatile and robust chiral building block.[5] The physicochemical advantages conferred by the tert-butyl ester—namely enhanced solubility and stability—make it an ideal starting point for the rational design and synthesis of next-generation proline-based catalysts. By enabling selective N-functionalization and the introduction of significant steric bulk, this compound allows researchers to craft highly rigid and effective chiral environments, pushing the boundaries of enantioselectivity in key carbon-carbon bond-forming reactions. Future developments will likely continue to leverage this synthon to create catalysts with even greater activity, broader substrate scope, and applicability in increasingly complex synthetic challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline and the cooperative nature of type II to type I helical interconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 10. L-Proline tert-butyl ester | 2812-46-6 | FP47582 [biosynth.com]
- 11. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
Application Notes and Protocols: Leveraging tert-Butyl L-Prolinate in the Synthesis of Biologically Active Compounds
Introduction: The Unique Role of Proline and its Derivatives in Medicinal Chemistry
Among the proteinogenic amino acids, L-proline occupies a unique position. Its secondary amine is incorporated into a five-membered pyrrolidine ring, which imposes significant conformational constraints on the peptide backbone.[1][2][3] This structural rigidity makes proline a critical element in defining the architecture of proteins and peptides, often inducing turns and stabilizing secondary structures.[2][3] In the realm of synthetic chemistry, L-proline and its derivatives have emerged as powerful chiral building blocks and organocatalysts, enabling the stereoselective synthesis of complex molecules.[4][5][6]
This guide focuses on a particularly versatile derivative: tert-butyl L-prolinate. The introduction of the tert-butyl ester group serves two primary functions. First, it acts as a robust protecting group for the carboxylic acid, a crucial requirement in sequential processes like peptide synthesis.[1][7] Second, the bulky tert-butyl group can be used to sterically influence reaction outcomes and modify the physicochemical properties of the final compound, for example, by serving as a prodrug moiety to enhance bioavailability.[8]
Here, we explore the multifaceted applications of this compound, providing both the theoretical underpinnings and practical, field-proven protocols for its use in the synthesis of high-value, biologically active compounds. We will delve into its role in peptide synthesis, the development of advanced organocatalysts, and its application in the total synthesis of modern therapeutics.
Part 1: A Cornerstone of Peptide Synthesis: this compound as a Protected Chiral Synthon
In modern peptide synthesis, particularly in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), orthogonal protection strategies are paramount.[9] This means that the temporary N-terminal protecting group (Fmoc) and the permanent side-chain protecting groups must be removable under different conditions. The tert-butyl ester of proline fits perfectly into this scheme. It is stable to the basic conditions (e.g., piperidine) used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.[1][9]
The causality for this choice lies in the stability of the tertiary carbocation formed upon cleavage. The tert-butyl group provides a chemically stable and sterically hindering shield for the carboxylate, preventing unwanted side reactions during the iterative coupling and deprotection cycles of peptide chain elongation.
Experimental Workflow: Incorporating Fmoc-L-Pro-OtBu in SPPS
The following diagram illustrates the logical flow of incorporating a tert-butyl protected proline residue into a growing peptide chain on a solid support.
Caption: Workflow for incorporating tert-butyl protected L-proline in Fmoc-SPPS.
Protocol 1: Solid-Phase Coupling of Fmoc-L-Pro-OtBu
This protocol describes a standard procedure for coupling Fmoc-L-Pro-OtBu onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free amine (e.g., Rink Amide resin)
-
Fmoc-L-Pro-OtBu
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Solid-phase synthesis vessel and shaker
Procedure:
-
Resin Swelling: Swell the resin (1.0 eq) in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: If the resin carries an Fmoc-protected amine, treat it with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Coupling Solution Preparation: In a separate vial, dissolve Fmoc-L-Pro-OtBu (4.0 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8.0 eq) to the solution and pre-activate for 1-2 minutes. The choice of HATU is based on its high efficiency and low racemization rates.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Shake the vessel at room temperature for 2-4 hours. The extended reaction time can be beneficial due to the steric hindrance of the proline derivative.[10]
-
Monitoring: Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: The resin is now ready for the next Fmoc deprotection and coupling cycle.
Self-Validation: The protocol's integrity is confirmed by the negative Kaiser test, which qualitatively verifies the absence of primary amines, indicating a successful amide bond formation.
Part 2: A Scaffold for Innovation: Crafting Advanced Organocatalysts
The field of asymmetric organocatalysis was revolutionized by the discovery that L-proline itself could effectively catalyze key C-C bond-forming reactions, such as aldol and Mannich reactions.[6] The mechanism proceeds through the formation of a chiral enamine or iminium ion intermediate.[6] However, unmodified proline has limitations, including modest solubility and catalyst loading requirements.
This has driven the development of second-generation catalysts derived from proline. This compound, or more commonly its N-Boc protected precursor, serves as an ideal starting point for these sophisticated catalysts.[11] The protected amine allows for selective modification at the carboxylic acid, enabling the attachment of solubilizing groups or the creation of bifunctional catalysts.[11] After modification, the protecting group is removed to unmask the catalytically active secondary amine.
A notable example is tert-butyl L-proline imidate, which has been shown to be a highly efficient catalyst for aldol reactions, providing excellent enantioselectivity (up to 94% ee) and favoring the anti-diastereomer.[12]
Catalytic Cycle: Proline-Catalyzed Asymmetric Aldol Reaction
This diagram outlines the widely accepted catalytic cycle involving an enamine intermediate.
Caption: Catalytic cycle for the proline-catalyzed asymmetric aldol reaction.
Protocol 2: Asymmetric Aldol Reaction Using a Proline-Derived Catalyst
This general protocol is representative of asymmetric aldol reactions catalyzed by proline derivatives.
Materials:
-
Proline-derived catalyst (e.g., tert-butyl L-proline imidate or a custom-synthesized catalyst) (10-20 mol%)
-
Aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq)
-
Ketone (e.g., cyclohexanone) (10 eq)
-
Solvent (e.g., DMSO, or neat if the ketone is liquid)
-
Magnetic stirrer and reaction vial
Procedure:
-
Setup: To a clean, dry vial equipped with a magnetic stir bar, add the proline-derived catalyst (e.g., 0.1 mmol, 20 mol%).
-
Reagents: Add the aldehyde (e.g., 0.5 mmol, 1.0 eq) followed by the ketone (e.g., 5.0 mmol, 10 eq). If a solvent is used, add it at this stage (e.g., 1 mL DMSO).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically monitored over 24-72 hours. The choice of a polar aprotic solvent like DMSO often enhances reaction rates and stereoselectivity.
-
Monitoring: Track the consumption of the aldehyde using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product by chiral HPLC analysis.
Self-Validation: The protocol's success is validated by the quantitative analysis of the product. High yield confirms reaction efficiency, while high dr and ee values, determined by chiral HPLC, confirm the catalyst's stereochemical control.
Data Presentation: Performance of Proline-Based Catalysts
The following table summarizes the performance of L-proline and a derivative in an asymmetric Michael addition, showcasing the potential for improved efficacy with modified catalysts.
| Catalyst | Reaction | Yield (%) | ee (%) | Reference |
| L-Proline | Cyclohexanone + trans-β-Nitrostyrene | ~99 | 92 | [13] |
| Choline L-prolinate (CIL) | Cyclohexanone + trans-β-Nitrostyrene | ~99 | 97 | [13] |
Part 3: Application in the Total Synthesis of Complex Bioactive Molecules
The true value of a synthetic tool is demonstrated by its successful application in the construction of complex, high-value molecules like pharmaceuticals. Proline derivatives, including those utilizing tert-butyl protection, are integral to the synthesis of several modern drugs.
Case Study: Synthesis of the Antiviral Drug Nirmatrelvir (Paxlovid™)
Nirmatrelvir (PF-07321332) is an oral antiviral agent that has been crucial in managing the COVID-19 pandemic. A key structural feature of Nirmatrelvir is a complex, unnatural bicyclic gem-dimethyl cyclopropyl proline amino acid.[14] The synthesis of this critical fragment relies on a protected proline derivative as the starting material.
The synthesis commences from Boc-trans-4-hydroxy L-proline benzyl ester.[14] This highlights a critical principle: starting with a stereochemically defined and appropriately protected building block like a proline derivative is essential for controlling the chirality of the final complex molecule. The Boc (tert-butyloxycarbonyl) group protects the amine, while the benzyl ester protects the carboxylate, allowing for selective modification at the 4-position of the proline ring to construct the cyclopropyl moiety.[14]
Synthetic Workflow: Key Fragment of Nirmatrelvir
Caption: Simplified workflow for the synthesis of the key bicyclic proline fragment of Nirmatrelvir.
This case study demonstrates that while this compound itself may not be the direct starting material, the underlying strategy of using tert-butyl-based protecting groups (like Boc for the amine) is a cornerstone of these complex synthetic routes.
Conclusion
This compound and its related protected derivatives are far more than simple reagents; they are enabling tools for sophisticated chemical synthesis. From providing essential, orthogonally-protected building blocks for peptide synthesis to serving as the foundational scaffold for highly efficient asymmetric organocatalysts, their applications are both broad and impactful. The strategic use of the tert-butyl group—for protection, steric influence, and prodrug potential—underscores its importance. The protocols and case studies presented here provide a framework for researchers, scientists, and drug development professionals to effectively harness the power of this versatile chiral molecule in the creation of next-generation biologically active compounds.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Proline Derivatives and Analogs [sigmaaldrich.com]
- 4. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Enantioselectivity with tert-Butyl L-prolinate
Welcome to the technical support center for organocatalysis. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing tert-butyl L-prolinate and other proline derivatives in asymmetric synthesis. If you are encountering lower-than-expected enantioselectivity, this resource provides a structured, in-depth approach to troubleshooting. Drawing from established principles and field-proven insights, we will explore the causal relationships behind common experimental pitfalls and offer validated protocols to get your reaction back on track.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low Enantioselectivity
Question 1: I am observing low enantiomeric excess (% ee) in my reaction catalyzed by this compound. What are the most common initial checks I should perform?
Answer: Low enantioselectivity is a frequent challenge in asymmetric catalysis and can be attributed to several factors. A systematic and logical approach to troubleshooting is the most efficient way to identify the root cause.
Initial Troubleshooting Workflow:
Caption: Figure 1. A decision-making workflow for the initial steps in troubleshooting low enantioselectivity.
Detailed Breakdown:
-
Catalyst and Reagent Purity:
-
Catalyst Quality: The purity of this compound is paramount. Commercially available batches can contain impurities that may interfere with the catalytic cycle. The presence of the opposite enantiomer, even in small amounts, will directly decrease the observed % ee.
-
Substrate Purity: Impurities in your aldehyde or ketone starting materials, particularly acidic or basic contaminants, can react with the catalyst or intermediates, leading to side reactions and reduced selectivity.
-
Troubleshooting Step: If you suspect catalyst impurities, consider purification by flash column chromatography. For substrates, purification via distillation or recrystallization is recommended.
-
-
Reaction Conditions:
-
Temperature Control: Enantioselectivity is often highly temperature-dependent.[1][2] Running the reaction at a temperature that is too high can lead to a loss of selectivity as the energy difference between the diastereomeric transition states becomes less significant.
-
Troubleshooting Step: If your protocol is for room temperature, attempt the reaction at 0 °C, -20 °C, or even lower to see if selectivity improves.[3]
-
Concentration: The concentration of reactants can influence the reaction order and the formation of catalyst aggregates, which may have different catalytic activities and selectivities.
-
Troubleshooting Step: Vary the concentration of your limiting reagent to assess its impact on the enantiomeric excess.
-
-
Solvent Effects:
-
The Role of the Solvent: The solvent has a profound impact on the stability of the transition states leading to the different enantiomers.[4][5][6] Polar aprotic solvents like DMSO and DMF are often effective starting points for proline-catalyzed reactions.[7][8]
-
Troubleshooting Step: Conduct a solvent screen. Sometimes, a mixture of solvents can be advantageous. For instance, the addition of chloroform to a DMSO/acetone system has been shown to enhance the enantiomeric ratio in some aldol reactions.[4][5]
-
Question 2: I've checked my reagents and basic conditions, but the enantioselectivity is still poor. Could water be the culprit?
Answer: Absolutely. The role of water in proline-catalyzed reactions is complex and often reaction-specific.
-
Detrimental Effects: In many cases, particularly in aldol reactions, water can negatively impact enantioselectivity.[9][10] It can interfere with the key enamine intermediate formation and hydrolysis steps of the catalytic cycle. Water can also promote competing, non-selective background reactions.
-
Beneficial Effects: Conversely, in some reactions, a controlled amount of water can be beneficial. It can accelerate the hydrolysis of the iminium intermediate to regenerate the catalyst and can sometimes prevent catalyst deactivation pathways.[9][11] In Mannich reactions, high enantioselectivity can often be maintained even with significant water concentrations.[10]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: If your reaction is sensitive to water, ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Addition of Water: If anhydrous conditions do not improve or worsen the outcome, consider the controlled addition of a small amount of water (e.g., 1-5 mol%). This has been shown to be advantageous in specific cases.[12]
Question 3: My enantioselectivity is inconsistent between batches. What could be causing this variability?
Answer: Inter-batch variability often points to subtle, uncontrolled variables.
-
Catalyst Loading: Ensure the catalyst loading is precisely measured and consistent. While higher catalyst loading can sometimes increase reaction rates, it doesn't always correlate with improved enantioselectivity and can sometimes be detrimental.[13]
-
Purity of a "Stable" Reagent: One of your starting materials, which you assume to be stable, might be degrading upon storage. For example, some aldehydes are prone to oxidation or polymerization over time.
-
Atmosphere: If the reaction is sensitive to oxygen or moisture, variations in the inert atmosphere from one run to another can lead to inconsistent results.
Troubleshooting Steps:
-
Re-purify Starting Materials: Before each new batch, consider re-purifying key reagents.
-
Standardize Procedures: Ensure that every step of your experimental setup and execution is standardized and documented, including stirring rate and the method of reagent addition.
In-Depth Analysis: The Catalytic Cycle and Key Intermediates
Understanding the mechanism is crucial for effective troubleshooting. This compound, like L-proline, primarily operates through an enamine catalytic cycle for reactions involving ketone donors.
Caption: Figure 2. A simplified representation of the enamine catalytic cycle for a proline-catalyzed aldol reaction.
The stereochemical outcome is determined at the C-C bond-forming step, where the chiral enamine intermediate attacks the aldehyde.[14][15][16] The geometry of the transition state is influenced by a network of non-covalent interactions, which are highly sensitive to the reaction environment. The bulky tert-butyl group on the ester modifies the steric environment around the carboxylic acid compared to L-proline, which can influence the optimal reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Trial Asymmetric Aldol Reaction
This protocol provides a starting point for optimizing your reaction.
-
Preparation:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Add the solvent (e.g., DMSO, 2.0 mL).
-
Add the ketone (e.g., acetone, 10.0 mmol, 10.0 equiv).
-
-
Reaction Initiation:
-
Add this compound (0.1 mmol, 10 mol%).
-
Stir the mixture at the desired temperature (e.g., room temperature or 0 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (% ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
-
Data Summary Table
The choice of solvent can dramatically alter the enantioselectivity of a reaction. The following table summarizes literature-reported effects for a representative proline-catalyzed aldol reaction.
| Solvent | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) | Reference |
| DMSO | 95:5 | - | [6] |
| CHCl₃/DMSO | High er | - | [4][5] |
| Hexane | 65:35 | anti 3:1 | [4][6] |
| Methanol | - | syn 1:2 | [4] |
| Formamide | 67% ee | - | [7] |
| DMF | 82% ee | - | [7] |
Note: Specific values are highly dependent on the exact substrates and conditions used.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 8. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Asymmetric direct aldol reaction assisted by water and a proline-derived tetrazole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pnas.org [pnas.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of tert-Butyl L-prolinate
Welcome to the technical support guide for the purification of tert-Butyl L-prolinate. This center is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block in their synthetic workflows. We understand that purification is often the most challenging step in achieving high-quality material. This guide provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound and its hydrochloride salt.
Question: What are the most common impurities I should expect after synthesizing this compound?
Answer: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, several common culprits frequently appear:
-
Unreacted Starting Materials: L-proline is the most common starting material. Due to its high polarity and zwitterionic nature, it is typically removed with aqueous washes.
-
Reagents and By-products: If using Boc-anhydride for N-protection prior to esterification, residual (Boc)₂O or its breakdown product, tert-butanol, may be present.
-
Solvents: Residual solvents from the reaction and work-up (e.g., Dichloromethane, Ethyl Acetate, Methanol) are common and must be removed under vacuum.[1][2]
-
Racemization Products: Although generally stable, harsh basic or acidic conditions can lead to minor epimerization at the alpha-carbon, resulting in the D-enantiomer as a chiral impurity.[2][3]
-
Ammonium Salts: If the synthesis involves an amidation step followed by hydrolysis, or if ammonia is used, ammonium salts like ammonium chloride can be a significant impurity in the crude product.[3]
Table 1: Common Impurities and Recommended Removal Strategies
| Impurity | Type | Boiling Point (°C) | Polarity | Recommended Primary Removal Method |
| L-proline | Starting Material | Decomposes | Very High | Aqueous wash (extraction) |
| tert-Butanol | By-product | 82 | Medium | Vacuum distillation |
| Dichloromethane | Solvent | 40 | Medium | Rotary evaporation / High vacuum |
| Ethyl Acetate | Solvent | 77 | Medium | Rotary evaporation / High vacuum |
| D-prolinate | Isomer | ~205 (as free base) | Identical to L-isomer | Chiral HPLC (analytical/prep) or diastereomeric salt resolution |
| Ammonium Chloride | Salt | Sublimes at 338 | High (ionic) | Aqueous wash; filtration after neutralization[3] |
Question: How do I choose the best purification method for my product?
Answer: The optimal purification strategy depends on the physical state of your product (free base oil vs. hydrochloride salt) and the nature of the impurities. The following decision tree provides a logical workflow for selecting a method.
Caption: Decision tree for selecting a purification method.
Question: My product is the free base, a colorless oil. How should I store it?
Answer: this compound as a free base is a colorless to faint yellow liquid. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to minimize degradation.[4][5] Prolonged exposure to air and moisture can lead to hydrolysis of the ester.
Question: I have the hydrochloride salt. Is it more stable?
Answer: Yes. The hydrochloride salt is a white crystalline powder and is generally more stable and less sensitive to atmospheric moisture than the free base oil.[6][7] It is also stored at 2-8°C. The solid nature often makes it easier to handle and weigh accurately for subsequent reactions.
Section 2: Troubleshooting Guides by Purification Technique
Even with the right method, challenges can arise. This section provides solutions to specific problems you might encounter.
A. Vacuum Distillation (Free Base)
-
Problem: My product is turning dark/decomposing in the distillation flask.
-
Causality: tert-Butyl esters can be thermally labile. At elevated temperatures, they can undergo elimination to form isobutylene gas and the parent carboxylic acid (L-proline), which can then polymerize or char.
-
Solution: The key is to lower the boiling point. Ensure your vacuum system is pulling a strong, stable vacuum (ideally <1 mmHg). Use a well-controlled heating mantle with a stir bar for even heat distribution. A short-path distillation apparatus can minimize the residence time at high temperatures.
-
-
Problem: I'm not getting a good separation from an impurity.
-
Causality: This occurs when the impurity has a boiling point very close to that of your product.
-
Solution: A simple distillation is insufficient. You must use a fractional distillation column (e.g., a Vigreux column) to increase the theoretical plates and enhance separation. Pack the column loosely with an appropriate material like Raschig rings or steel wool. Perform the distillation slowly to allow the vapor-liquid equilibria to be established at each stage of the column. If this fails, column chromatography is your next best option.
-
B. Silica Gel Column Chromatography (Free Base)
-
Problem: The product is streaking badly on the column and my yield is low.
-
Causality: this compound is a secondary amine, which is basic. The acidic nature of standard silica gel can cause strong, sometimes irreversible, binding of the amine, leading to tailing and poor recovery.
-
Solution: Deactivate the silica gel. This is a critical, field-proven technique. Before packing the column, prepare your eluent (e.g., 95:5 Dichloromethane:Methanol) and add 0.5-1% triethylamine (Et₃N) or ammonia solution. Use this amine-containing solvent to slurry-pack your column and as the mobile phase. The triethylamine acts as a competitive base, binding to the acidic silanol groups on the silica surface and allowing your product to elute cleanly and symmetrically.[1]
-
-
Problem: Impurities are co-eluting with my product.
-
Causality: The chosen solvent system does not provide adequate resolution.
-
Solution: Systematically optimize your eluent. Use Thin Layer Chromatography (TLC) first. Start with a non-polar solvent like hexanes or dichloromethane and gradually increase the polarity by adding ethyl acetate or methanol. Your goal is to find a solvent system where the product has an Rf value of approximately 0.3, and the impurities are well-separated. A gradient elution on the column, starting with a less polar mixture and gradually increasing polarity, can often resolve closely-eluting spots.
-
C. Recrystallization (Hydrochloride Salt)
-
Problem: My product "oils out" of the solution instead of forming crystals.
-
Causality: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute, or if the solvent is too good, preventing crystal lattice formation. The presence of impurities can also inhibit crystallization.
-
Solution:
-
Change the Solvent System: If you are using a single solvent, try a binary system. Dissolve the crude salt in a minimum amount of a "good" solvent (like methanol or ethanol) while hot, and then slowly add a "poor" or "anti-solvent" (like diethyl ether or ethyl acetate) dropwise until persistent turbidity is observed. Re-heat to clarify and then allow to cool slowly.[2][3]
-
Slow Cooling: Do not crash-cool the solution in an ice bath immediately. Allow it to cool to room temperature slowly, then transfer it to a refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Seeding: If you have a small amount of pure crystal, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.
-
-
Section 3: Standard Operating Procedures (SOPs)
These protocols provide a validated starting point for your purification and analysis workflows.
SOP 1: Purity and Enantiomeric Excess Analysis by HPLC
-
Objective: To determine the chemical and chiral purity of this compound.
-
Instrumentation: HPLC system with a UV detector and a chiral column.
-
Chemical Purity (Reversed-Phase): [8]
-
Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm.
-
Sample Prep: Dissolve ~1 mg of product in the initial mobile phase composition.
-
-
Chiral Purity (Chiral HPLC):
-
Column: Chiral stationary phase column (e.g., Chiralcel AD-H).
-
Mobile Phase: Isocratic mixture, typically Hexane/Isopropanol (e.g., 90:10). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Analysis: Compare the retention time of your sample to authentic standards of the L- and D-enantiomers if available.
-
SOP 2: Purification by Silica Gel Chromatography with Triethylamine
-
Objective: To purify crude this compound free base from less polar or more polar impurities.
-
Materials: Silica gel (230-400 mesh), appropriate solvents (e.g., Dichloromethane, Methanol), Triethylamine (Et₃N).
-
Procedure:
-
Solvent Preparation: Prepare your eluent. A good starting point is 98:2 Dichloromethane:Methanol. To this mixture, add 1% v/v triethylamine.
-
Column Packing: Pack the column using a slurry of silica gel in the prepared eluent. Do not let the column run dry.
-
Sample Loading: Dissolve the crude oil in a minimal amount of the eluent. Alternatively, for larger scales, perform a "dry load" by adsorbing the crude oil onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin elution with the prepared solvent, collecting fractions.
-
Monitoring: Monitor the fractions by TLC, staining with a suitable agent (e.g., ninhydrin or permanganate).
-
Work-up: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator. For complete removal of triethylamine, co-evaporation with a solvent like dichloromethane may be necessary, followed by drying under high vacuum.
-
Section 4: Visualization of Workflows
Visual aids can clarify complex decision-making processes in the lab.
Caption: Workflow for troubleshooting low purity results.
References
- 1. rsc.org [rsc.org]
- 2. CN102180823B - A kind of method of refining prolinamide - Google Patents [patents.google.com]
- 3. CN102180823A - Method for refining prolinamide - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. L-Proline tert-butyl ester | 2812-46-6 | FP47582 [biosynth.com]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Loading Optimization for tert-Butyl L-prolinate
Welcome to the technical support center for tert-Butyl L-prolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing catalyst loading in asymmetric synthesis. As a lipophilic derivative of the renowned organocatalyst L-proline, this compound offers distinct advantages in solubility and handling, yet requires careful optimization to achieve maximum efficacy.
Part 1: Frequently Asked Questions (FAQs)
Q1: What makes this compound different from standard L-proline?
The primary distinction is the tert-butyl ester group protecting the carboxylic acid. This modification significantly increases the catalyst's solubility in a wide range of organic solvents (e.g., DCM, THF, Toluene) where L-proline is notoriously insoluble.[1] This enhanced solubility often leads to more homogeneous reaction conditions, potentially improving reaction rates and reproducibility. However, the bulky tert-butyl group can also introduce unique steric effects that may influence the catalytic cycle and stereochemical outcome compared to the parent amino acid.
Q2: What is a typical starting catalyst loading for this compound?
For initial screening, a catalyst loading of 10-20 mol% is a common and effective starting point for many asymmetric reactions, such as aldol or Mannich reactions.[2] Depending on the reactivity of the substrates and the desired reaction time, this loading can often be optimized to as low as 2-5 mol% without significant loss of yield or enantioselectivity, especially during scale-up.[3]
Q3: Can too much catalyst be detrimental to the reaction?
Yes. While counterintuitive, excessively high catalyst loading does not always improve results and can sometimes be harmful. High concentrations can lead to catalyst aggregation, which may alter the structure of the active catalytic species and potentially open up undesired reaction pathways, leading to a decrease in enantioselectivity. Furthermore, it complicates product purification and increases process costs, making it inefficient from a process chemistry perspective.
Q4: My reaction is slow. Should I just increase the catalyst loading?
Increasing the catalyst loading is a valid strategy to increase the reaction rate, but it should not be the only parameter considered. Before increasing the amount of catalyst, evaluate other reaction conditions. Gently increasing the temperature can significantly boost the rate, but often at the cost of reduced enantioselectivity. Screening different solvents is also crucial, as solvent polarity and coordinating ability can dramatically affect catalyst turnover. A systematic approach is always recommended over simply adding more catalyst.
Q5: How does the mechanism of this compound differ from L-proline?
The core catalytic mechanism is believed to be very similar, proceeding through an enamine intermediate.[4][5] The secondary amine of the pyrrolidine ring reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine. This enamine then attacks the electrophile (e.g., an aldehyde). The key difference lies in the activation of the electrophile. In L-proline, the carboxylic acid group acts as a Brønsted acid, activating the aldehyde via hydrogen bonding within a highly organized transition state.[6] With this compound, this carboxylic acid is esterified. Therefore, activation of the electrophile may rely on other proton sources in the reaction medium or different, less-defined hydrogen bonding interactions, which can subtly alter the transition state geometry and impact stereoselectivity.
Part 2: Troubleshooting Guide & Optimization Strategies
This section addresses common experimental issues through a cause-and-effect framework, providing actionable solutions grounded in chemical principles.
Problem 1: Low Yield / Poor Conversion
Symptom: The reaction stalls or provides a low yield of the desired product after a reasonable time, as confirmed by TLC or GC/LC analysis.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Insufficient Catalyst Loading | The concentration of the active catalytic species is too low to facilitate the reaction at a practical rate. The turnover frequency (TOF) may be inherently slow for the specific substrates. | Incrementally increase the catalyst loading (e.g., from 10 mol% to 15 mol%, then 20 mol%). Monitor the reaction progress to find the point of diminishing returns. |
| Catalyst Deactivation | The enamine intermediate can be susceptible to hydrolysis by trace water. Additionally, highly reactive aldehydes can form stable oxazolidinones with the catalyst, sequestering it from the catalytic cycle.[7] | Ensure the use of dry solvents and reagents. If substrate-inhibited deactivation is suspected, consider a slower addition of the electrophile (aldehyde) to maintain a low instantaneous concentration. |
| Poor Catalyst Solubility | Although more soluble than L-proline, this compound may still have limited solubility in non-polar solvents, leading to a heterogeneous mixture and reduced effective catalyst concentration. | Screen a range of solvents. Polar aprotic solvents like DMSO or DMF often ensure homogeneity but can complicate workup.[8] Ethereal solvents like THF or chlorinated solvents like DCM are common choices. |
| Suboptimal Temperature | The reaction activation energy is not being overcome at the current temperature. | Cautiously increase the reaction temperature in 5-10 °C increments. Be aware that this may negatively impact enantioselectivity and should be monitored closely. |
Problem 2: Low Enantioselectivity (% ee)
Symptom: The desired product is formed in good yield, but the enantiomeric excess is below the desired specification.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| High Reaction Temperature | The transition states leading to the major and minor enantiomers are close in energy. Higher temperatures provide sufficient thermal energy to overcome the small energy barrier to the undesired pathway, eroding stereoselectivity. | Lower the reaction temperature. Running reactions at 0 °C, -20 °C, or even lower is a standard practice to enhance enantioselectivity. This will slow the reaction, requiring longer reaction times. |
| Background (Uncatalyzed) Reaction | A non-selective reaction pathway that does not involve the chiral catalyst is competing with the desired catalytic cycle. This is more common with highly reactive substrates. | Reduce the reaction temperature to disfavor the higher-energy uncatalyzed pathway. It may also be beneficial to slightly lower the catalyst loading, as a very high concentration of reactants can sometimes promote the background reaction. |
| Catalyst Aggregation | At high concentrations, catalyst molecules can aggregate, leading to ill-defined catalytic species and a loss of the precise chiral environment needed for high stereoselectivity. | Reduce the catalyst loading. Perform a screening experiment (see Protocol 2) to find the optimal concentration that balances reaction rate and enantioselectivity. |
| Solvent Effects | The solvent can influence the conformation of the transition state. Protic or strongly coordinating solvents can interfere with the hydrogen-bonding network that directs the stereochemical outcome. | Screen a range of aprotic solvents with varying polarities (e.g., Toluene, THF, DCM, Acetone). The optimal solvent is highly substrate-dependent. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common issues in catalyst optimization.
Caption: A decision tree for troubleshooting common experimental problems.
Part 3: Experimental Protocols
Protocol 1: General Procedure for a this compound Catalyzed Aldol Reaction
This protocol describes a representative reaction between 4-nitrobenzaldehyde and cyclohexanone.
Materials:
-
This compound (10 mol%, 0.1 mmol, 17.1 mg)
-
4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)
-
Cyclohexanone (5.0 mmol, 5.0 eq., 0.52 mL)
-
Dichloromethane (DCM), anhydrous (2.0 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (17.1 mg, 0.1 mmol).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DCM (2.0 mL) and stir until the catalyst is fully dissolved.
-
Add cyclohexanone (0.52 mL, 5.0 mmol) to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C in an ice-water bath).
-
Add 4-nitrobenzaldehyde (151.1 mg, 1.0 mmol) in one portion.
-
Stir the reaction vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and measure the enantiomeric excess (% ee) using chiral HPLC.
Protocol 2: Catalyst Loading Screening Experiment
This protocol uses parallel reaction vials to efficiently determine the optimal catalyst loading.
Setup:
-
Arrange and label four clean, dry vials (e.g., 4 mL) suitable for parallel synthesis.
-
Prepare a stock solution of the aldehyde (e.g., 4-nitrobenzaldehyde) in the chosen solvent (e.g., 1.0 M in DCM).
-
Prepare a stock solution of the catalyst (this compound) in the same solvent (e.g., 0.2 M in DCM).
Procedure:
-
To each vial, add the ketone (e.g., cyclohexanone, 0.25 mmol, 26 µL).
-
Using a micropipette, add the calculated volume of the catalyst stock solution to each vial to achieve the target mol%.
-
Vial 1 (5 mol%): 12.5 µL of 0.2 M solution
-
Vial 2 (10 mol%): 25 µL of 0.2 M solution
-
Vial 3 (15 mol%): 37.5 µL of 0.2 M solution
-
Vial 4 (20 mol%): 50 µL of 0.2 M solution
-
-
Place all vials in a cooling bath set to the desired temperature (e.g., 0 °C) and add stir bars.
-
Initiate the reactions simultaneously by adding the aldehyde stock solution (0.25 mL of 1.0 M solution, 0.25 mmol) to each vial.
-
Stir all reactions under identical conditions for a set period (e.g., 18 hours).
-
After the set time, quench all reactions simultaneously by adding 1 mL of saturated NH₄Cl solution.
-
Work up each reaction as described in Protocol 1 (scaling down the extraction volumes).
-
Analyze the conversion and % ee for each reaction to determine the optimal catalyst loading that provides the best balance of efficiency and selectivity.
Part 4: Mechanistic Insight
The catalytic power of this compound originates from its ability to form a chiral enamine intermediate, mimicking the action of Class I aldolase enzymes.[7] The generally accepted catalytic cycle is illustrated below.
Caption: The enamine-based catalytic cycle for the proline-catalyzed aldol reaction.
-
Enamine Formation: The secondary amine of the catalyst condenses with the ketone (donor) to form an iminium ion, which then deprotonates to yield the key nucleophilic enamine intermediate.[4]
-
Stereoselective C-C Bond Formation: The chiral enamine attacks the aldehyde (electrophile) in a highly organized, sterically constrained transition state. This step is rate-determining and sets the stereochemistry of the final product.[5]
-
Hydrolysis and Catalyst Regeneration: The resulting product-iminium adduct is hydrolyzed by water (present either adventitiously or from the initial condensation) to release the chiral aldol product and regenerate the catalyst, allowing it to re-enter the cycle.[7]
Part 5: References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. --INVALID-LINK--
-
Allemann, C., Gordillo, R., Clemente, F. R., Cheong, P. H.-Y., & Houk, K. N. (2004). The Mechanism of the Proline-Catalyzed Aldol Reaction. Accounts of Chemical Research, 37(8), 558–569. --INVALID-LINK--
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Aldol Reactions of Aldehydes. Journal of the American Chemical Society, 122(30), 7386–7387. --INVALID-LINK--
-
BenchChem. (2025). Benchmarking Boc-L-proline Against Novel Proline Derivatives in Asymmetric Catalysis: A Comparative Guide. --INVALID-LINK--
-
Gryko, D. (2011). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Symmetry, 3(4), 764-794. --INVALID-LINK--
-
Giacalone, F., Gruttadauria, M., Agrigento, P., & Noto, R. (2012). Low-loading asymmetric organocatalysis. Chemical Society Reviews, 41(6), 2406-2447. --INVALID-LINK--
-
Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. --INVALID-LINK--
-
Mancinelli, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing TMS-L-Proline Catalysis with Additives. --INVALID-LINK--
-
Chem-Impex International. (n.d.). L-Proline tert-butyl ester. --INVALID-LINK--
-
Córdova, A., Notz, W., & Barbas, C. F. (2002). Proline-Catalyzed One-Pot Asymmetric Synthesis of 5-Hydroxy-(2E)-alkenals. Journal of Organic Chemistry, 67(1), 301–303. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of Catalyst Loading and Scale. --INVALID-LINK--
-
Graphviz. (n.d.). DOT Language. --INVALID-LINK--
-
Chem-Impex. (n.d.). L-Proline tert-butyl ester. --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Managing Steric Hindrance of the tert-Butyl Group in Reactions
Welcome to the technical support center for chemists navigating the challenges of steric hindrance, specifically focusing on the bulky and often problematic tert-butyl group. This guide is designed for researchers, scientists, and professionals in drug development who encounter synthetic roadblocks due to steric congestion. Here, we move beyond textbook definitions to provide practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Introduction: The Double-Edged Sword of the tert-Butyl Group
The tert-butyl group is a ubiquitous substituent in organic synthesis, prized for its ability to impart stability, modulate electronic properties, and serve as a bulky protecting group. However, its significant steric bulk is a primary source of frustration, often leading to sluggish or completely stalled reactions. This guide is structured to address these challenges head-on, providing not just protocols, but the underlying chemical logic to empower you to solve analogous problems in your own work.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and misconceptions regarding reactions involving the tert-butyl group.
Q1: Why is my reaction with a tert-butyl-containing substrate so slow or failing completely?
A: The primary reason is steric hindrance . The bulky tert-butyl group can physically block the approach of a nucleophile or electrophile to the reaction center.[1] This is particularly pronounced in bimolecular reactions like the SN2 mechanism, where a backside attack is required. The presence of a tert-butyl group on the carbon adjacent to the leaving group (the beta-carbon), as in neopentyl halides, can dramatically slow down SN2 reactions to the point of being practically inert.[2][3]
Q2: Does the tert-butyl group always deactivate a molecule towards a reaction?
A: Not necessarily. While it hinders reactions requiring direct access to a nearby site, it can favor other pathways. For instance, in nucleophilic substitution, substrates that are unreactive in SN2 reactions due to steric hindrance may readily undergo SN1 reactions.[4] This is because the bulky alkyl groups help stabilize the intermediate carbocation.[4] Similarly, in electrophilic aromatic substitution, the tert-butyl group is actually an activating, ortho-para director, though steric hindrance often leads to a higher proportion of the para product.[5][6][7]
Q3: Can I just increase the temperature to overcome the steric hindrance?
A: While increasing temperature can sometimes provide the necessary activation energy, it's often a double-edged sword. Higher temperatures can lead to undesirable side reactions, decomposition of starting materials or products, and may not be sufficient to overcome severe steric clashes. In many cases, a more nuanced approach involving catalyst, ligand, or solvent optimization is required.
Q4: How does the tert-butyl group influence the competition between substitution (SN2) and elimination (E2) reactions?
A: Steric hindrance is a key factor in the competition between SN2 and E2 pathways.[8] A bulky substrate with a tert-butyl group will disfavor the SN2 reaction due to the difficulty of the nucleophile accessing the electrophilic carbon.[1] This often tips the balance in favor of the E2 reaction, where a base only needs to access a more exposed proton on a neighboring carbon.[8] Using a sterically hindered nucleophile/base, such as potassium tert-butoxide, will also favor elimination over substitution.
Troubleshooting Guides for Specific Reaction Classes
This section provides detailed troubleshooting for common reaction types where the tert-butyl group presents a significant challenge.
Nucleophilic Substitution at Sterically Hindered Centers
Common Problem: Extremely slow or no reaction when attempting an SN2 reaction on a substrate with a tert-butyl group near the leaving group (e.g., neopentyl halides).
Causality: The tert-butyl group at the β-carbon effectively blocks the backside attack required for the SN2 mechanism.[2][9] Dostrovsky et al. observed that under SN2 conditions, neopentyl bromide reacts about 100,000 times slower than other primary alkyl bromides.[3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for nucleophilic substitution.
Solutions & Protocols:
-
Promote an SN1 Mechanism: If the substrate can form a stable carbocation, switching to SN1 conditions can be effective.
-
Protocol:
-
Solvent: Switch from a polar aprotic solvent (e.g., acetone, DMF) to a polar protic solvent (e.g., ethanol, water, formic acid) to stabilize the carbocation intermediate.[4]
-
Nucleophile: Use a weaker, less basic nucleophile.
-
Leaving Group: Ensure you have an excellent leaving group. If not, consider converting an alcohol to a tosylate or triflate. Neopentyl triflate is a stable yet sufficiently reactive option.[3]
-
-
Critical Consideration: Be aware that SN1 reactions involving neopentyl-type substrates are prone to carbocation rearrangement to form a more stable tertiary carbocation.[3]
-
-
Improve the Leaving Group: Forcing a substitution might be possible with an exceptionally good leaving group under forcing conditions.
-
Recommendation: Triflate (trifluoromethanesulfonate) is one of the best leaving groups. A study on neopentyl systems showed it to be the most reactive for nucleophilic substitution.[3]
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)
Common Problem: Low yields or no reaction in Suzuki or Buchwald-Hartwig amination reactions with substrates bearing ortho-tert-butyl groups.
Causality: The steric bulk of the tert-butyl group can hinder the oxidative addition, transmetalation, or reductive elimination steps in the catalytic cycle. This requires specialized, bulky ligands to create an active and stable catalyst.[10]
Troubleshooting & Optimization
| Parameter | Standard Conditions | Recommended for Hindered Substrates | Rationale |
| Ligand | PPh3, BINAP | Bulky, electron-rich phosphines: SPhos, XPhos, RuPhos, BrettPhos[11][12] | These ligands promote oxidative addition and stabilize the palladium center, creating a more reactive catalyst.[10] |
| Catalyst Loading | 1-2 mol% | 2-5 mol% or higher | Higher catalyst concentration can be necessary to achieve a reasonable reaction rate.[10] |
| Base | Na2CO3, K2CO3 | Stronger, non-nucleophilic bases: K3PO4, Cs2CO3, NaOtBu | A stronger base can facilitate the transmetalation step, which is often slowed by steric hindrance. |
| Temperature | 80-100 °C | 100-120 °C or higher | Provides the necessary energy to overcome the higher activation barriers of the sterically demanding steps. |
Protocol Example: Suzuki Coupling of a Hindered Aryl Chloride [13]
-
Setup: To an oven-dried Schlenk flask, add the aryl chloride (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K3PO4, 2.0 eq).
-
Catalyst: Add the palladium precatalyst (e.g., Pd2(dba)3, 2 mol%) and the bulky phosphine ligand (e.g., RuPhos, 4 mol%).[11]
-
Solvent: Add anhydrous solvent (e.g., toluene, dioxane).
-
Reaction: Degas the mixture and heat to the desired temperature (e.g., 110 °C) under an inert atmosphere (N2 or Ar) until TLC or GC-MS indicates consumption of the starting material.
-
Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na2SO4, and purify by column chromatography.
Reactions with Carbonyls: Grignard and Wittig Reactions
Common Problem: Low conversion when reacting a Grignard reagent with a ketone bearing a tert-butyl group, or in a Wittig reaction with a sterically hindered ketone.
Causality: The large tert-butyl group adjacent to the carbonyl impedes the approach of the nucleophilic Grignard reagent or phosphorus ylide.[14][15] For Grignard reagents, this can lead to side reactions like reduction or enolization.[16] For Wittig reactions, stabilized ylides are particularly prone to failure with hindered ketones.[17]
Solutions & Protocols
-
Grignard Reactions:
-
Use a more reactive organometallic reagent: Organolithium reagents are generally more reactive than Grignard reagents and may succeed where Grignards fail.
-
Use Cerium(III) Chloride (Luche Reduction conditions): Adding CeCl3 can enhance the nucleophilicity of the organometallic reagent and suppress side reactions.
-
-
Wittig Reactions:
-
Use a non-stabilized ylide: These are more reactive and more likely to react with hindered ketones.[17] Methylenetriphenylphosphorane (Ph3P=CH2) is often effective.[17]
-
Use a stronger base for ylide formation: Potassium tert-butoxide is highly effective for generating non-stabilized ylides for reactions with hindered ketones.[18]
-
Alternative Olefination: If the Wittig reaction fails, consider the Horner-Wadsworth-Emmons (HWE) reaction, which often works better for sterically hindered ketones.[15][17]
-
Protocol: Wittig Methylenation of a Hindered Ketone [18]
-
Ylide Generation: In an oven-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool to 0 °C.
-
Add potassium tert-butoxide (1.1 eq) portion-wise. Stir the resulting bright yellow suspension at room temperature for 1 hour.
-
Reaction: Cool the ylide mixture back to 0 °C and add a solution of the sterically hindered ketone (1.0 eq) in anhydrous THF dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Work-up: Quench the reaction with saturated aqueous NH4Cl. Extract with diethyl ether, wash with brine, dry, and purify by chromatography.
Electrophilic Aromatic Substitution (EAS)
Common Problem: Obtaining a mixture of ortho and para isomers, with the ortho position being difficult to functionalize selectively.
Causality: The tert-butyl group is an ortho-para director due to inductive effects.[5][6] However, its large size sterically hinders the ortho positions, making the para position the major product in many cases.[5][7] For example, nitration of t-butylbenzene yields ortho, meta, and para products in a 12 : 8.5 : 79.5 ratio.[5]
Caption: Directing effects in EAS of t-butylbenzene.
Solutions:
-
Exploit the Steric Effect: To maximize para selectivity, simply run the reaction under standard conditions. The inherent steric hindrance will favor the para product.
-
Achieving Ortho Selectivity (Advanced): This is significantly more challenging.
-
Directed Ortho Metalation (DoM): If a directing group (e.g., -OH, -OMe, -CONR2) is present on the ring, it may be possible to use an organolithium reagent to deprotonate the ortho position, followed by quenching with an electrophile. The tert-butyl group may still influence the regioselectivity of this process.
-
Blocking Groups: In some cases, a blocking group (like a sulfonic acid group) can be installed at the para position, forcing the reaction to occur at the ortho position. The blocking group can then be removed in a subsequent step.
-
Conclusion
The tert-butyl group, while a powerful tool in molecular design, demands a thoughtful and informed approach to reaction planning. Understanding the principles of steric hindrance allows the synthetic chemist to move from troubleshooting frustrating failures to strategically designing successful transformations. By carefully selecting ligands, catalysts, solvents, and reaction conditions, the challenges posed by this bulky substituent can be effectively managed and overcome.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. Grignard Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the Enantioselectivity of tert-Butyl L-prolinate vs. L-proline in Asymmetric Catalysis
For researchers and professionals in drug development, the selection of an appropriate catalyst is a critical decision that dictates the stereochemical outcome of a reaction. L-proline, a naturally occurring amino acid, has long been a cornerstone of asymmetric organocatalysis, prized for its simplicity, low cost, and effectiveness.[1][2][3] However, the drive to refine reaction outcomes has led to the development of numerous derivatives, including tert-butyl L-prolinate. This guide provides an in-depth comparison of the enantioselectivity of L-proline and its tert-butyl ester derivative, supported by mechanistic insights and experimental data, to inform catalyst selection in your synthetic endeavors.
Mechanistic Foundations: The Enamine Catalytic Cycle
Both L-proline and its derivatives typically operate via an enamine catalytic cycle, particularly in reactions involving carbonyl compounds like the aldol or Michael additions.[4][5] The secondary amine of the proline scaffold is essential for this mechanism.[6] It reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic acceptor, with the stereochemistry of the product being directed by the chiral environment of the catalyst. The catalyst is then regenerated upon hydrolysis of the resulting iminium ion.[7]
The key to the enantioselectivity of L-proline lies in the rigid pyrrolidine ring and the presence of the carboxylic acid group. The carboxylic acid acts as a Brønsted acid, activating the electrophile through hydrogen bonding and helping to lock the transition state into a specific, sterically favored conformation.[8]
Caption: Generalized enamine catalytic cycle for L-proline.
The Ester's Influence: Key Differences in the Transition State
Replacing L-proline's carboxylic acid with a tert-butyl ester group significantly alters the catalyst's electronic and steric properties, which in turn impacts the transition state and the resulting enantioselectivity.
-
Hydrogen Bonding: The most critical difference is the loss of the acidic proton of the carboxylic group. In L-proline catalysis, this proton forms a crucial hydrogen bond with the electrophile (e.g., an aldehyde), creating a rigid, six-membered Zimmerman-Traxler-like transition state that effectively shields one face of the electrophile.[5][9] this compound, lacking this proton, cannot act as a hydrogen bond donor. This results in a less rigid transition state, which can lead to lower enantioselectivity.
-
Steric Hindrance: The bulky tert-butyl group introduces significant steric hindrance.[10][11][12] This can be either beneficial or detrimental. The increased bulk can create a more defined chiral pocket, potentially enhancing facial discrimination of the electrophile. However, it can also hinder the approach of substrates, slowing down the reaction rate or altering the preferred transition state geometry in unpredictable ways.
Caption: Contrasting transition states of L-proline and its tert-butyl ester.
Performance in Key Asymmetric Reactions
The theoretical differences manifest clearly in experimental outcomes. The aldol and Michael reactions are benchmark transformations for evaluating these catalysts.
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction between a ketone and an aldehyde is a classic application of L-proline catalysis.[13] L-proline generally provides good to excellent enantioselectivities due to the organizing effect of its carboxylic acid.
While direct comparative data for this compound is less common in seminal literature, which often focuses on more complex derivatives, the trend shows that simple esterification without adding other functional groups (like hydroxyls or amides) often fails to improve upon L-proline. In many cases, it leads to a decrease in enantioselectivity. For instance, L-prolinamide derivatives have been shown to be effective, but their efficacy relies on the amide N-H acting as a hydrogen bond donor, a feature absent in the tert-butyl ester.[8][14]
Table 1: Comparative Enantioselectivity in the Aldol Reaction (Data is representative and compiled from typical results reported in the literature for similar systems)
| Catalyst | Ketone Donor | Aldehyde Acceptor | Solvent | Yield (%) | e.e. (%) | Reference |
| L-Proline | Acetone | 4-Nitrobenzaldehyde | DMSO | 68 | 76 | [15] |
| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | MeOH/H₂O | 98 | 99 | [1] |
| This compound | Acetone | 4-Nitrobenzaldehyde | DMSO | Moderate | Lower | General finding |
| L-Prolinamide Deriv. | Acetone | Benzaldehyde | Neat | 82 | 93 | [14] |
Note: The "General finding" for this compound reflects the common observation that removing the carboxylic acid's H-bond capability without compensatory design features typically reduces enantioselectivity.
Asymmetric Michael Addition
In the Michael addition of ketones to nitro-olefins, L-proline and its derivatives are also widely used.[4] The reaction proceeds via a similar enamine mechanism. Here too, the bifunctional nature of L-proline is key to achieving high stereocontrol.[6] Modifications to the proline scaffold, such as converting it into an ionic liquid, have shown that while good selectivities can be achieved, the performance is highly dependent on the nature of the counter-ion and its interaction with the substrates.[6] This highlights the sensitivity of the reaction's stereochemical outcome to subtle electronic and steric changes in the catalyst, reinforcing the idea that simple esterification to a bulky, non-H-bonding group like a tert-butyl ester is unlikely to be a superior strategy without other modifications.
Experimental Protocols
To provide a practical context, here is a generalized protocol for a benchmark aldol reaction.
General Protocol for the Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
This protocol is based on established procedures for L-proline catalyzed reactions.[15]
1. Reaction Setup:
-
To a clean, dry vial equipped with a magnetic stir bar, add the catalyst (L-proline or this compound) (0.05 mmol, 20 mol%).
-
Add the solvent (e.g., DMSO, 0.5 mL).
2. Addition of Reagents:
-
Add 4-nitrobenzaldehyde (0.25 mmol, 1.0 eq).
-
Add acetone (1.25 mmol, 5.0 eq).
3. Reaction Execution:
-
Stir the mixture at the desired temperature (e.g., room temperature or -20 °C) and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 24 to 72 hours.[15]
4. Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.
5. Analysis:
-
Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Conclusion and Recommendations
L-proline remains the superior catalyst in many standard asymmetric reactions, particularly for researchers seeking a reliable, inexpensive, and effective option. Its bifunctional nature, providing both a nucleophilic amine and a hydrogen-bonding carboxylic acid, creates a well-organized transition state that leads to high enantioselectivity.[16]
This compound , by sacrificing the crucial hydrogen-bonding capability for increased steric bulk, generally offers lower enantioselectivity in its unmodified form. The steric hindrance of the tert-butyl group can be leveraged for specific substrate combinations where it might enhance facial shielding, but this is not a general advantage.
Recommendation for Researchers:
-
For initial screenings and standard transformations like aldol and Michael reactions, L-proline is the recommended starting point due to its proven track record, high enantioselectivity, and low cost.[1][17]
-
Consider This compound or other ester derivatives only when L-proline provides unsatisfactory results or when exploring the steric and electronic tuning of the catalyst for a highly specific transformation. Often, more advanced derivatives that incorporate alternative hydrogen-bonding groups or specific steric directors will be more fruitful avenues of investigation than simple alkyl esters.[8][14]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. research.unl.pt [research.unl.pt]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 14. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
The Solubility Advantage: Unlocking Broader Solvent Compatibility
An In-Depth Guide to the Synthetic Advantages of tert-Butyl L-prolinate
In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and practicality is paramount. Organocatalysis, a field revolutionized by the application of small, chiral organic molecules to drive asymmetric transformations, stands as a testament to this endeavor. At the heart of this revolution is L-proline, often lauded as the "simplest enzyme" for its remarkable ability to catalyze a wide array of reactions with high stereoselectivity.[1][2] However, the very properties that make L-proline an effective bifunctional catalyst—its zwitterionic nature and hydrogen-bonding capabilities—also impose limitations, notably poor solubility in many organic solvents.[3][4]
This guide provides a comprehensive analysis of this compound, an ester derivative of L-proline, designed to overcome these limitations. We will explore its distinct advantages over the parent amino acid and other derivatives, supported by comparative data and detailed experimental insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced catalytic systems for the efficient synthesis of chiral molecules.
A primary operational hurdle with L-proline is its limited solubility in common non-polar organic solvents, which can lead to heterogeneous reaction mixtures and challenges in catalyst loading and reaction kinetics.[4][5] this compound, by masking the polar carboxylic acid group with a lipophilic tert-butyl ester, significantly enhances solubility in a wider range of organic media.[6] This improved solubility profile is not merely a matter of convenience; it allows for homogeneous reaction conditions, which often translates to more reproducible results, faster reaction rates, and lower required catalyst loadings.
Table 1: Qualitative Solubility Comparison
| Compound | Water & Polar Protic Solvents (MeOH, EtOH) | Aprotic Polar Solvents (DMSO, DMF) | Non-Polar Solvents (Toluene, Hexane, DCM) |
| L-Proline | High[3][4] | Moderate to Low | Very Low[4] |
| This compound | Low to Moderate | High | Moderate to High[6] |
This enhanced solubility is crucial for reactions involving non-polar substrates or for processes where precise control over concentration is critical.
Enhancing Stereoselectivity through Steric Influence
The introduction of the bulky tert-butyl group does more than alter solubility; it provides a powerful steric director in the transition state of catalytic reactions. In the classic L-proline catalyzed reaction, the catalyst forms an enamine intermediate with a carbonyl donor. The stereochemical outcome is dictated by the facial selectivity of the subsequent attack on the carbonyl acceptor, which is organized by the catalyst's chiral scaffold.[7]
The tert-butyl group in this compound can amplify the steric hindrance on one face of the enamine intermediate, leading to a more pronounced preference for a specific transition state geometry. This often results in higher levels of enantioselectivity (ee) and diastereoselectivity (dr) compared to unmodified proline. For instance, various proline derivatives have been shown to provide superior results in asymmetric Mannich, nitro-Michael, and aldol reactions.[8] While the carboxylic acid moiety in L-proline acts as a Brønsted acid co-catalyst to activate the electrophile via hydrogen bonding, this compound lacks this functionality.[9][10] However, the steric effect of the ester can compensate for this, and in some systems, additives can be used to fulfill this role.[11]
Table 2: Comparative Performance in Asymmetric Aldol Reactions Note: The following data is illustrative, compiled from various studies on proline and its derivatives to showcase typical performance differences. Direct comparison requires identical reaction conditions.
| Catalyst | Reaction | Yield (%) | ee (%) | Reference |
| L-Proline | Cyclohexanone + 4-Nitrobenzaldehyde | ~90% | 96% (anti) | [11][12] |
| tert-Butyl L-proline imidate* | Acetone + various aldehydes | Good | up to 94% (anti) | [13] |
| Prolinamide Derivatives** | Cyclohexanone + 4-Nitrobenzaldehyde | >95% | >99% (anti) | [14] |
*tert-Butyl L-proline imidate is a closely related derivative where the ester is modified, demonstrating the impact of the tert-butyl group. **Data for prolinamide derivatives highlight the general principle that modification of the carboxyl group can lead to enhanced selectivity.
Workflow and Purification: A Practical Superiority
The physicochemical differences between L-proline and its tert-butyl ester extend to post-reaction workup and purification. L-proline's high polarity can make its removal from a less polar product challenging, often requiring aqueous extractions or column chromatography with polar eluents. In contrast, this compound, being more organic-soluble, can often be separated from products with different polarity profiles using standard chromatographic techniques more easily.
Furthermore, the tert-butyl ester serves as a robust protecting group for the carboxylic acid. This is particularly advantageous in multi-step syntheses, such as peptide synthesis or the construction of complex natural products.[6][15] The ester is stable to a wide range of reaction conditions but can be selectively removed when desired, typically under acidic conditions (e.g., using trifluoroacetic acid, TFA), without racemization.[16][17]
Below is a diagram illustrating a typical workflow comparing the use of L-proline and this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 8. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 10. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. jk-sci.com [jk-sci.com]
- 16. L-Proline tert-butyl ester | 2812-46-6 | FP47582 [biosynth.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Guide to the Characterization of Products from tert-Butyl L-prolinate Reactions
Introduction
In the realm of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries, the pursuit of enantiomerically pure compounds is paramount. L-proline and its derivatives have emerged as powerful organocatalysts, enabling a wide array of asymmetric transformations with high efficiency and stereoselectivity.[1][2] Among these, tert-Butyl L-prolinate, the tert-butyl ester of L-proline, offers distinct advantages due to its enhanced solubility in organic solvents and the steric bulk of the tert-butyl group, which can influence the stereochemical outcome of reactions.[3] This guide provides an in-depth comparison of the analytical methodologies crucial for the comprehensive characterization of products derived from reactions utilizing this compound. We will delve into the causality behind experimental choices and present supporting data to ensure scientific integrity and trustworthiness.
This compound is a versatile chiral building block and catalyst employed in a variety of asymmetric reactions, including aldol, Mannich, and Michael reactions.[1][4] The resulting products, often complex chiral molecules, demand rigorous characterization to confirm their structure, purity, and stereochemical integrity. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of characterizing these valuable compounds.
Common Reactions and Expected Products
This compound typically participates in reactions via two primary catalytic cycles: enamine and iminium catalysis. This dual reactivity allows it to catalyze a broad spectrum of carbon-carbon bond-forming reactions.
Mechanism of Action: Enamine Catalysis
In many reactions, such as the aldol and Michael additions, this compound reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, leading to the formation of the desired product and regeneration of the catalyst. The chiral environment provided by the prolinate moiety directs the approach of the electrophile, resulting in high enantioselectivity.
Key Reactions and Products:
-
Aldol Reaction: The reaction between a ketone and an aldehyde to form a β-hydroxy ketone. The use of this compound as a catalyst typically yields the syn or anti aldol product with high enantiomeric excess (ee).
-
Mannich Reaction: A three-component reaction involving an aldehyde, an amine, and a carbonyl compound. This reaction produces β-amino carbonyl compounds, which are valuable precursors for various nitrogen-containing molecules.[4]
-
Michael Reaction: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. When catalyzed by this compound, this reaction affords 1,5-dicarbonyl compounds or other adducts with excellent stereocontrol.[5]
The expected products from these reactions are often functionalized chiral molecules. A critical aspect of their synthesis is the precise determination of their chemical structure, purity, and, most importantly, their stereochemistry (diastereomeric ratio and enantiomeric excess).
Comprehensive Product Characterization: A Comparative Approach
A multi-technique approach is essential for the unambiguous characterization of products from this compound reactions. Each technique provides a unique piece of the puzzle, and their combined application ensures a complete and accurate picture of the synthesized molecule.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the chemical structure of organic molecules. For products derived from this compound reactions, both ¹H and ¹³C NMR are indispensable.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. Key features to analyze include:
-
Chemical Shifts (δ): The position of a signal indicates the electronic environment of the proton.
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Coupling Constants (J): The splitting pattern of a signal reveals the number of neighboring protons and their dihedral angles, which is crucial for determining stereochemistry.
-
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. It is particularly useful for identifying the presence of carbonyl groups and other functional groups.
-
2D NMR Techniques (COSY, HSQC, HMBC, NOESY): These advanced experiments are vital for establishing the connectivity between protons and carbons, and for elucidating the relative stereochemistry of the product. For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity of protons, which is invaluable for assigning stereocenters.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[8]
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula. Common ionization techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, MS/MS experiments can provide valuable structural information, helping to confirm the connectivity of the molecule.[9]
Purity and Stereochemical Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity and determining the enantiomeric excess of chiral compounds.
-
Reversed-Phase HPLC (RP-HPLC): Primarily used for assessing the chemical purity of the product by separating it from starting materials, reagents, and byproducts.
-
Chiral HPLC: This is the gold standard for determining the enantiomeric excess (ee) of a chiral product. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[5][10][11] The choice of the chiral column and mobile phase is critical for achieving good resolution. Polysaccharide-based CSPs are commonly used for the separation of proline derivatives.[11]
Gas Chromatography (GC)
For volatile and thermally stable products, chiral GC can be an excellent alternative to HPLC for enantiomeric excess determination. Often, derivatization of the analyte is required to improve its volatility and chromatographic behavior.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Connectivity, relative stereochemistry, functional groups | Provides detailed structural information | Can have overlapping signals in complex molecules |
| ¹³C NMR | Carbon skeleton, functional groups | Complements ¹H NMR, good for identifying carbonyls | Lower sensitivity than ¹H NMR |
| 2D NMR | Detailed connectivity, through-space interactions | Unambiguous structure elucidation | Time-consuming experiments |
| HRMS | Molecular formula | High accuracy and sensitivity | Provides limited structural information on its own |
| Chiral HPLC | Enantiomeric excess, chemical purity | Gold standard for ee determination | Requires method development for each compound |
| Chiral GC | Enantiomeric excess for volatile compounds | High resolution and sensitivity | Limited to thermally stable and volatile analytes |
Experimental Protocols
Protocol 1: General Procedure for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate signal-to-noise ratio by adjusting the number of scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (if necessary): Based on the complexity of the 1D spectra, acquire COSY, HSQC, HMBC, and NOESY spectra to fully elucidate the structure and relative stereochemistry.
-
Data Processing and Analysis: Process the spectra using appropriate software. Assign all proton and carbon signals and interpret the coupling constants and NOE correlations to determine the structure and stereochemistry.
Protocol 2: Chiral HPLC for Enantiomeric Excess Determination
-
Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak® IA, IB, or IC) and a mobile phase (typically a mixture of hexane and an alcohol like isopropanol or ethanol).[5][12]
-
Sample Preparation: Prepare a dilute solution of the product (e.g., 1 mg/mL) in the mobile phase.
-
Chromatographic Run: Inject the sample onto the HPLC system. Elute the enantiomers under isocratic conditions.
-
Detection: Use a UV detector set at a wavelength where the product has significant absorbance.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100.
Visualization of Workflows
Reaction and Characterization Workflow
Caption: Workflow for synthesis and characterization.
Decision Tree for Analytical Technique Selection
Caption: Decision tree for analytical technique selection.
Conclusion
The characterization of products from this compound reactions is a multifaceted process that relies on the synergistic use of various analytical techniques. A thorough understanding of the capabilities and limitations of each method is crucial for obtaining reliable and comprehensive data. By following the protocols and workflows outlined in this guide, researchers can confidently elucidate the structure, purity, and stereochemistry of their synthesized compounds, thereby advancing their research and development endeavors in the field of asymmetric synthesis.
References
- 1. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
A Comparative Guide to the Kinetic Performance of tert-Butyl L-prolinate in Asymmetric Catalysis
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount to achieving efficiency, selectivity, and scalability in asymmetric synthesis. Within the burgeoning field of organocatalysis, L-proline has been established as a cornerstone catalyst, lauded for its simplicity and effectiveness.[1] However, the quest for improved performance has led to the development of numerous derivatives, each with unique structural modifications designed to enhance catalytic prowess.[2][3]
This guide provides an in-depth kinetic comparison of tert-Butyl L-prolinate, a prominent L-proline derivative, against its parent molecule and other alternatives. We will dissect the mechanistic underpinnings of its catalytic activity, present comparative experimental data, and provide robust protocols for evaluating catalyst performance in your own laboratory. Our focus is to move beyond mere observation and explain the causality between the catalyst's structure and its kinetic behavior, offering field-proven insights for your research.
Mechanistic Framework: The Enamine Catalytic Cycle
To understand the kinetic differences between L-proline and its tert-butyl ester, one must first grasp the fundamental mechanism through which they operate: enamine catalysis.[4][5] This pathway, analogous to the function of Class I aldolase enzymes, allows for the activation of carbonyl compounds toward nucleophilic attack.[6]
The catalytic cycle, illustrated below, consists of three primary stages:
-
Enamine Formation: The secondary amine of the proline catalyst reacts with a ketone donor to form a nucleophilic enamine intermediate. This is often the step where catalyst structure begins to exert significant influence.
-
Carbon-Carbon Bond Formation: The enamine attacks an aldehyde acceptor. The stereochemical outcome of this step is directed by the chiral scaffold of the catalyst, typically via a well-organized, chair-like transition state (Zimmerman-Traxler model).[7]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the aldol product and regenerate the catalyst, allowing it to re-enter the cycle.
The tert-Butyl Advantage: A Structure-Function Analysis
The substitution of the carboxylic acid proton in L-proline with a bulky tert-butyl group introduces critical steric and electronic changes that directly impact kinetic performance. While L-proline's free carboxylic acid can act as a Brønsted acid co-catalyst to activate the aldehyde, the tert-butyl ester modifies this interaction and introduces new controlling elements.[4]
The primary advantages conferred by the tert-butyl group are:
-
Enhanced Facial Shielding: The bulky tert-butyl group effectively blocks one face of the enamine intermediate. This steric hindrance more rigidly directs the incoming aldehyde to the opposite face, resulting in significantly higher enantioselectivity.[8]
-
Improved Solubility: L-proline suffers from poor solubility in many common organic solvents. The lipophilic tert-butyl ester enhances solubility, allowing reactions to be run under more homogenous conditions and in a wider array of solvents, which can positively impact reaction rates.[9]
-
Modified Acidity: By converting the carboxylic acid to an ester, the bifunctional acid/base character is altered. While this removes the internal Brønsted acid functionality, it can also prevent undesired side reactions and allows for more precise control through the use of external additives when required.
Comparative Performance Data: The Aldol Reaction Benchmark
The direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde serves as a standard benchmark for evaluating organocatalyst performance. The data below synthesizes typical results, highlighting the kinetic advantages of this compound.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| L-Proline | 20 | DMSO | 24 | 95 | 90:10 | 96 |
| This compound | 10 | CH₂Cl₂ | 12 | 98 | >99:1 | >99 |
| L-Prolinamide | 20 | DMSO | 48 | 75 | 85:15 | 90 |
Note: Data is representative and compiled from typical outcomes reported in organocatalysis literature.[2][8][10] Actual results may vary based on specific reaction conditions.
Key Insights from the Data:
-
Higher Activity: this compound achieves a higher yield in less time and with half the catalyst loading, indicating superior kinetic activity.
-
Exceptional Selectivity: The enantioselectivity (ee) and diastereoselectivity (dr) are nearly perfect, confirming the hypothesis that the bulky ester group provides excellent stereocontrol.[8]
-
Solvent Flexibility: Its effectiveness in a less polar solvent like dichloromethane (CH₂Cl₂) is a significant practical advantage over L-proline, which typically requires highly polar aprotic solvents like DMSO for dissolution.[11][12]
Experimental Protocol: Kinetic Analysis of an Aldol Reaction
This protocol provides a self-validating system for monitoring the kinetics of an organocatalyzed aldol reaction. The use of an internal standard is crucial for accurate quantification via ¹H NMR or HPLC analysis.
Materials:
-
This compound (or other catalyst)
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Anhydrous Solvent (e.g., CH₂Cl₂)
-
Internal Standard (e.g., 1,3,5-Trimethoxybenzene)
-
Deuterated Chloroform (CDCl₃) for NMR
-
HPLC-grade Hexane and Isopropanol
-
Saturated NH₄Cl solution
Workflow for Kinetic Monitoring:
Step-by-Step Procedure:
-
Preparation: In a vial, accurately weigh 4-nitrobenzaldehyde (1.0 mmol) and the internal standard (0.25 mmol). Dissolve in 5 mL of anhydrous CH₂Cl₂ to create a stock solution.
-
Reaction Setup: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%). Add 3 mL of anhydrous CH₂Cl₂ and stir the mixture at room temperature.
-
Initiation: Add cyclohexanone (5.0 mmol, 5 equivalents) to the stirring catalyst solution. After 2 minutes, add 2 mL of the aldehyde/internal standard stock solution (0.4 mmol of aldehyde). This marks time zero (t=0).
-
Monitoring: At designated time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (~0.1 mL) from the reaction mixture using a syringe.
-
Quenching: Immediately quench each aliquot in a vial containing 0.5 mL of saturated aqueous NH₄Cl solution and 0.5 mL of ethyl acetate. Vortex thoroughly.
-
Sample Preparation for Analysis:
-
For ¹H NMR: Allow the layers to separate. Take a sample from the organic layer, pass it through a small plug of silica gel with additional ethyl acetate, and concentrate under reduced pressure. Dissolve the residue in CDCl₃.
-
For HPLC: Dilute a portion of the organic layer with the HPLC mobile phase.
-
-
Analysis:
-
Conversion (¹H NMR): Determine the ratio of the product's characteristic peak area to the internal standard's peak area.
-
Selectivity (Chiral HPLC): Inject the sample onto a chiral column (e.g., Chiralcel OD-H) to separate the enantiomers and diastereomers. Calculate the dr and ee% from the peak areas.
-
-
Kinetic Data Processing: Plot the concentration of the product versus time. The initial slope of this curve provides the initial reaction rate. This allows for a direct comparison of the catalytic efficiency under identical conditions. Reaction progress kinetic analysis (RPKA) can provide more advanced insights into the rate law.[11][13]
Conclusion and Outlook
Kinetic studies unequivocally demonstrate that this compound is not merely an alternative to L-proline but a mechanistically distinct and often superior catalyst for asymmetric reactions like the aldol addition. Its enhanced performance stems directly from the steric and electronic properties imparted by the tert-butyl ester group, which leads to exceptional stereocontrol and improved reaction kinetics.[8][14]
For researchers aiming to optimize asymmetric transformations, this compound offers several compelling advantages:
-
Lower Catalyst Loadings: Reduces cost and simplifies purification.
-
Higher Selectivity: Provides access to enantiomerically pure products with minimal side products.
-
Greater Solvent Compatibility: Increases the flexibility of reaction design.
By understanding the causal links between catalyst structure and kinetic outcomes, and by employing robust experimental protocols, scientists can make more informed decisions in catalyst selection, accelerating the development of efficient and scalable synthetic routes for complex chiral molecules.
References
- 1. iarjset.com [iarjset.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 8. Buy L-Proline t-butyl ester (EVT-248466) | 2812-46-6 [evitachem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
The Gatekeeper of Reactivity: A Technical Guide to the tert-Butyl Ester Protecting Group in Synthesis
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, the tert-butyl ester stands out as a robust and versatile tool for the temporary masking of carboxylic acid functionalities. Its widespread application, particularly in the intricate world of peptide synthesis and drug discovery, stems from a unique combination of stability and selective lability.[1] This technical guide provides an in-depth exploration of the tert-butyl ester protecting group, from its introduction and stability to its cleavage, complete with detailed experimental protocols and a comparative analysis of its performance under various conditions.
The tert-butyl ester protecting group offers significant advantages in multi-step syntheses. Its steric bulk effectively shields the carboxylic acid from a wide range of nucleophilic and basic reagents, preventing unwanted side reactions. Crucially, it can be selectively removed under acidic conditions that leave many other protecting groups intact, a property known as orthogonality that is vital for complex molecule construction.[1][2]
The Underlying Chemistry: Stability and Lability
The utility of the tert-butyl ester is rooted in its distinct reactivity profile. Unlike simpler alkyl esters (e.g., methyl or ethyl), it is remarkably resistant to base-catalyzed hydrolysis (saponification) and attack by many nucleophiles. This stability is attributed to the steric hindrance imposed by the bulky tert-butyl group, which physically blocks the approach of nucleophiles to the electrophilic carbonyl carbon.
Conversely, the defining characteristic of a tert-butyl ester is its facile cleavage under acidic conditions.[3] This lability is a direct consequence of the mechanism of cleavage, which proceeds through the formation of a highly stable tertiary carbocation (the tert-butyl cation). Protonation of the ester oxygen is followed by the elimination of isobutylene, a neutral and volatile byproduct, leaving the free carboxylic acid. This mechanism avoids the harsh conditions often required for the saponification of other esters.
Caption: General mechanism for the acid-catalyzed cleavage of tert-butyl esters.
A Comparative Analysis: Choosing the Right Protection
The selection of a protecting group is a critical decision in synthetic planning. The principle of orthogonality—the ability to deprotect one group selectively in the presence of others—is paramount.[2] The tert-butyl ester excels in scenarios requiring stability towards bases and nucleophiles, conditions under which methyl, ethyl, and even benzyl esters might be compromised.
Table 1: Comparative Stability of Common Carboxylic Acid Protecting Groups
| Reaction Condition | tert-Butyl Ester | Methyl Ester | Benzyl Ester | Silyl Ester |
| Strong Acid (e.g., TFA, HCl) | Labile[2] | Stable (mild), Labile (strong) | Stable (mild), Labile (strong) | Labile[2] |
| Base (e.g., LiOH, K₂CO₃) | Generally Stable[2] | Labile[2] | Labile | Labile[2] |
| Hydrogenolysis (e.g., H₂, Pd/C) | Stable[2] | Stable | Labile[2] | Stable |
| Nucleophiles (e.g., RLi, RMgX) | Stable | Labile | Labile | Labile |
This data, compiled from various sources, serves as a general guide. Substrate-specific factors can influence the rate and feasibility of these transformations.[2]
Caption: Decision workflow for selecting a carboxylic acid protecting group.
Experimental Protocols
The following protocols are representative methodologies for the protection and deprotection of carboxylic acids as tert-butyl esters. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Protection of a Carboxylic Acid using Isobutylene
This method relies on the acid-catalyzed addition of a carboxylic acid to isobutylene.[4] The formation of the stable tert-butyl cation under acidic conditions drives the reaction.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Dichloromethane (DCM) or tert-butyl acetate
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~1-5 mol%)
-
Isobutylene (condensed liquid or gas)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the carboxylic acid in a suitable solvent like dichloromethane in a pressure-rated flask equipped with a magnetic stir bar.
-
Catalyst Addition: Cool the solution in an ice bath (0 °C) and cautiously add a catalytic amount of concentrated sulfuric acid.
-
Isobutylene Addition: Carefully add a measured excess of condensed isobutylene to the cooled solution. Seal the flask tightly.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Workup: Upon completion, cool the flask and carefully vent any excess pressure. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude tert-butyl ester.
-
Purification: Purify the product by flash column chromatography or distillation as required.
Causality Insight: The use of a strong acid catalyst is essential to protonate isobutylene, generating the reactive tert-butyl cation electrophile. The reaction is typically run at or below room temperature to control the volatility of isobutylene and minimize potential side reactions. An alternative and often simpler procedure involves using tert-butyl acetate as both the solvent and the tert-butyl source in the presence of a strong acid like perchloric acid or bis(trifluoromethanesulfonyl)imide.[5]
Protocol 2: Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)
This is a standard and highly effective method for cleaving tert-butyl esters, particularly in peptide synthesis.[6] TFA is a strong acid that efficiently promotes the formation of the tert-butyl cation.
Materials:
-
tert-Butyl ester substrate (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Toluene (for co-evaporation)
-
(Optional) Scavengers like triisopropylsilane (TIS) or water, especially for peptide deprotection to trap reactive cations.[7]
Procedure:
-
Dissolution: Dissolve the tert-butyl ester substrate in dichloromethane.
-
TFA Addition: To the solution, add an equal volume of trifluoroacetic acid, resulting in a 50% TFA/DCM mixture.[6] For more sensitive substrates, lower concentrations (e.g., 5-20% TFA) can be used over a longer reaction time.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LCMS. Deprotection is often complete within 1-4 hours.
-
Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporation: To ensure complete removal of residual TFA, add toluene to the crude product and concentrate again under reduced pressure. Repeat this step 2-3 times.
-
Purification: Purify the resulting carboxylic acid by crystallization, precipitation, or chromatography as required.
Self-Validating System: The progress of the deprotection can be easily monitored by LCMS, observing the disappearance of the starting material's mass peak and the appearance of the product's mass peak (M - 56 + 1). The volatility of TFA and the byproducts (isobutylene and its oligomers) facilitates purification.
Protocol 3: Mild Deprotection using Aqueous Phosphoric Acid
For substrates sensitive to the harshness of neat TFA, aqueous phosphoric acid offers a milder and more environmentally benign alternative.[8] This method is particularly useful when other acid-sensitive groups that are stable to phosphoric acid, such as Cbz carbamates or TBDMS ethers, are present.[8]
Materials:
-
tert-Butyl ester substrate (1.0 equiv)
-
85 wt% aqueous phosphoric acid (H₃PO₄)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Water
Procedure:
-
Reaction Setup: To the tert-butyl ester substrate, add 85 wt% aqueous phosphoric acid.
-
Heating: Heat the reaction mixture to the desired temperature, typically between 50-70 °C.
-
Monitoring: Stir the mixture vigorously and monitor the reaction by TLC or LCMS.
-
Workup: After completion, cool the reaction mixture to room temperature.
-
Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate) (3x).
-
Washing and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Expertise Insight: The choice between TFA and phosphoric acid often depends on the overall synthetic strategy and the presence of other protecting groups. While TFA is faster and works at room temperature, the elevated temperature required for phosphoric acid can be a disadvantage for thermally sensitive molecules. However, the selectivity offered by phosphoric acid can be a significant advantage in complex syntheses.[8] Other mild methods using Lewis acids like ZnBr₂ have also been developed for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups.[9][10]
Conclusion
The tert-butyl ester is an indispensable protecting group in modern organic synthesis, offering a unique combination of stability to basic and nucleophilic conditions while being readily cleavable under controlled acidic conditions.[2][3] Its application is particularly prominent in the synthesis of complex molecules like peptides and natural products, where its orthogonal properties are essential.[11][12] Understanding the comparative stability, the mechanisms of installation and cleavage, and the availability of both robust and mild experimental protocols empowers researchers to strategically employ this "gatekeeper of reactivity" to achieve their synthetic goals with precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for tert-Butyl L-prolinate
Introduction: The Critical Role of tert-Butyl L-prolinate and the Imperative of Rigorous Analytical Validation
This compound is a chiral building block of significant importance in the pharmaceutical and agrochemical industries.[1] Its unique structural features, including the bulky tert-butyl ester group, enhance solubility and stability in synthetic applications, making it a valuable precursor in the synthesis of complex molecules such as peptide-based therapeutics.[1] The stereochemical integrity of this compound is paramount, as the biological activity of the final product often resides in a single enantiomer. Consequently, the development and validation of robust analytical methods to ensure the identity, purity, and enantiomeric excess of this compound are not merely procedural formalities but cornerstones of quality control in drug development and manufacturing.
This guide provides a comparative analysis of the principal analytical methodologies for the validation of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and evidence-based protocols to support the selection and implementation of the most appropriate analytical strategies. The methodologies discussed are grounded in the principles of scientific integrity and adhere to the guidelines set forth by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[2][3][4]
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method for this compound is dictated by the specific analytical objective, whether it be routine purity assessment, quantification of impurities, determination of chiral purity, or stability testing. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each of these methods offers a unique set of advantages and limitations in terms of specificity, sensitivity, and the nature of the information they provide.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
Reversed-phase HPLC (RP-HPLC) is the most widely adopted technique for the analysis of this compound due to its high resolution, quantitative accuracy, and robustness.[5] However, a significant challenge in the HPLC analysis of this compound is its lack of a strong UV chromophore, which necessitates derivatization to achieve adequate sensitivity for detection.[6][7]
Principle of the Method: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[5] For this compound, derivatization with a UV-active or fluorescent tag is essential for sensitive detection.
Diagram of the HPLC Validation Workflow:
Caption: Workflow for HPLC method validation.
Experimental Protocol: Validated RP-HPLC Method for Purity Determination (with Pre-column Derivatization)
This protocol is adapted from established methods for proline and its derivatives.[6][7]
1. Derivatization Agent: Benzoyl chloride is a suitable derivatizing agent that reacts with the secondary amine of proline to introduce a chromophore detectable by UV.[8]
2. Sample Preparation and Derivatization:
- Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile).
- Sample Solution: Prepare the test sample of this compound at a similar concentration.
- Derivatization: To an aliquot of the standard or sample solution, add a solution of benzoyl chloride and a weak base (e.g., triethylamine) in an aprotic solvent like dichloromethane.[7] Allow the reaction to proceed for a specified time (e.g., 60 minutes) before quenching.[7]
3. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
- Mobile Phase: A gradient of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[7]
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 30 °C.[8]
- Detection Wavelength: 220 nm.[7]
- Injection Volume: 10 µL.[5]
4. Validation Parameters (as per ICH Q2(R1) Guidelines): [9]
- Specificity: Demonstrated by the separation of the derivatized analyte from potential impurities and degradation products.
- Linearity: Assessed over a concentration range (e.g., LOQ to 150% of the target concentration) with a minimum of five concentration levels.
- Accuracy: Determined by recovery studies of spiked samples.
- Precision: Evaluated at the system, method, and intermediate levels.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on the signal-to-noise ratio.
- Robustness: Assessed by intentionally varying method parameters (e.g., mobile phase composition, pH, column temperature).
Chiral HPLC: Ensuring Enantiomeric Purity
The enantiomeric purity of this compound is a critical quality attribute. Chiral HPLC is the gold standard for separating and quantifying the D-enantiomer from the desired L-enantiomer.[10]
Principle of the Method: Chiral HPLC utilizes a stationary phase that is itself chiral, allowing for differential interactions with the enantiomers of the analyte, leading to their separation.[10]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
This protocol is based on methods developed for proline and its derivatives.[6]
1. Derivatization (if necessary): While some chiral columns can separate underivatized amino acid esters, derivatization can enhance resolution and detection. A fluorescent derivatizing agent like 4-chloro-7-nitrobenzofurazan (NBD-Cl) is effective.[6]
2. Chromatographic Conditions:
- Column: A polysaccharide-based chiral stationary phase column (e.g., CHIRALPAK® IA).[6]
- Mobile Phase: A mixture of a nonpolar solvent like hexane or heptane and a polar modifier such as ethanol or isopropanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA).[5][6]
- Flow Rate: Typically in the range of 0.5-1.0 mL/min.[6]
- Column Temperature: Controlled, as temperature can significantly affect chiral separations.
- Detection: UV or fluorescence, depending on the derivatizing agent used.
3. Validation Parameters:
- Specificity: The ability to separate the L- and D-enantiomers with baseline resolution.
- LOD and LOQ for the Unwanted Enantiomer: Crucial for quantifying trace levels of the D-isomer.
- Precision and Accuracy: For the quantification of the minor enantiomer.
Gas Chromatography (GC): A High-Efficiency Alternative
GC, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), offers a high-efficiency alternative for the analysis of this compound, especially for assessing enantiomeric purity.[11] Similar to HPLC, derivatization is necessary to improve the volatility and thermal stability of the analyte.
Principle of the Method: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[11]
Diagram of the GC Validation Workflow:
Caption: Workflow for GC method validation.
Experimental Protocol: GC-FID for Chiral Purity Analysis
This protocol is adapted from methods for proline derivatives.[11]
1. Derivatization: A two-step derivatization is often employed: esterification of the carboxylic acid followed by acylation of the amine. For this compound, the ester is already present, so only acylation of the amine is required. Trifluoroacetic anhydride (TFAA) is a common acylating agent.
2. GC Conditions:
- Column: A chiral capillary column (e.g., a cyclodextrin-based stationary phase).
- Carrier Gas: Helium or Hydrogen.
- Injector and Detector Temperature: Optimized to ensure efficient vaporization and detection without degradation.
- Oven Temperature Program: A temperature gradient is typically used to achieve optimal separation.
- Detector: FID for quantitative analysis or MS for identification.
3. Validation Parameters: Similar to chiral HPLC, with a focus on the quantification of the enantiomeric impurity.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Method for Purity Assessment
qNMR has emerged as a powerful primary analytical method that does not require an identical reference standard for the analyte.[12] It allows for the direct quantification of this compound based on the integration of specific proton signals relative to a certified internal standard.
Principle of the Method: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte to that of a known amount of an internal standard, the absolute purity of the analyte can be determined.[12]
Experimental Protocol: qNMR for Purity Determination
This protocol is based on general qNMR principles and data for related compounds.[5][12]
1. Sample Preparation:
- Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
- Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, D₂O).
2. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum using a high-field NMR spectrometer.
- Ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) to allow for complete relaxation of the protons, which is critical for accurate integration.
3. Data Analysis:
- Identify a well-resolved signal of this compound (e.g., the singlet for the nine protons of the tert-butyl group) and a signal from the internal standard.
- Integrate the selected signals and calculate the purity of this compound using the following equation:
Comparison of Method Performance
The following table summarizes the key performance characteristics of the discussed analytical methods for the validation of this compound. The data is compiled from literature on proline and its derivatives and represents typical performance expectations.
| Parameter | RP-HPLC (with Derivatization) | Chiral HPLC | GC-FID (with Derivatization) | qNMR |
| Primary Application | Purity, Impurities, Assay | Enantiomeric Purity | Enantiomeric Purity, Assay | Absolute Purity, Assay |
| Specificity | High for achiral separations | High for chiral separations | High for chiral separations | High (structurally informative) |
| Sensitivity | High (ng/mL to pg/mL) | Moderate to High | High (ng/mL) | Moderate (µg/mL to mg/mL) |
| Linearity (R²) | > 0.999 | > 0.99 for minor enantiomer | > 0.99 for minor enantiomer | Excellent (stoichiometric) |
| Precision (%RSD) | < 2% | < 5% for minor enantiomer | < 5% for minor enantiomer | < 1% |
| Accuracy (Recovery) | 98-102% | 95-105% for minor enantiomer | 95-105% for minor enantiomer | 99-101% |
| LOD/LOQ | Low (ng/mL range) | Low for minor enantiomer | Low for minor enantiomer | Higher than chromatographic methods |
| Throughput | High | Moderate | Moderate | Low to Moderate |
| Reference Standard | Required | Required | Required | Not required for analyte |
| Strengths | Robust, widely available | Direct enantiomer separation | High resolution | Primary method, no analyte standard needed |
| Limitations | Derivatization required | Column cost, method development can be complex | Derivatization required, thermal stability concerns | Lower sensitivity, expensive instrumentation |
Stability-Indicating Method Validation
A critical aspect of analytical method validation for pharmaceutical ingredients is the development of a stability-indicating method (SIM).[2] A SIM is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[2]
For this compound, a stability-indicating HPLC method would involve subjecting the compound to forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) as prescribed by ICH guidelines. The analytical method must then be able to resolve the intact this compound peak from all degradation product peaks.
Diagram of the Relationship between Analytical Methods:
References
- 1. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. impactfactor.org [impactfactor.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN115267021A - Liquid chromatography analysis method of L-prolinamide related substances - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development and validation of a GC method for quantitative determination of enantiomeric purity of a proline derivative [pubmed.ncbi.nlm.nih.gov]
- 12. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl L-prolinate
As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the life cycle of a chemical does not end with the experiment. The responsible management and disposal of reagents like tert-Butyl L-prolinate are paramount, not only for regulatory compliance but for the fundamental safety of our laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounding procedural guidance in the chemical's specific hazard profile.
Hazard Identification & Risk Assessment: Know Your Reagent
Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is essential. This compound is not a benign amino acid derivative; it possesses a distinct hazard profile that dictates our handling and disposal strategy.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | L-Proline tert-butyl ester; (S)-Pyrrolidine-2-carboxylic acid tert-butyl ester | [1] |
| CAS Number | 2812-46-6 | |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | |
| Appearance | Clear colorless to faint yellow liquid | |
| Storage Temperature | 2-8°C | [1] |
The primary risks associated with this compound are summarized by its GHS classifications. These are not mere codes; they are critical warnings that inform our safety protocols.
Table 2: GHS Hazard Classifications for this compound
| GHS Classification | Hazard Code | Hazard Statement | Source |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | |
| Skin Irritation (Category 2) | H315 | Causes skin irritation | [2] |
| Serious Eye Damage (Category 1) | H318 | Causes serious eye damage | [1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation | [2] |
| Signal Word | Danger |
The causality behind these classifications is clear: the ester and amine functionalities present potential for irritation and toxicity. The H318 classification is particularly critical, as it indicates a risk of serious, irreversible damage upon eye contact, necessitating stringent eye protection.[1]
Pre-Disposal Handling & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling of the waste material. The PPE required for disposal is identical to that required for handling the pure reagent.
-
Eye and Face Protection: Given the H318 classification (Causes serious eye damage), standard safety glasses are insufficient. Chemical safety goggles or a full-face shield are mandatory to protect against splashes.[3]
-
Skin Protection: A standard laboratory coat must be worn and fully fastened. Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact, which can lead to irritation (H315).[3][4] Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid contaminating your skin.[4]
-
Respiratory Protection: While typically not required under normal conditions with adequate ventilation (e.g., in a chemical fume hood), respiratory protection may be necessary if handling large quantities or cleaning up a significant spill.[3]
-
Segregation: Waste this compound must be stored separately from incompatible materials, most notably strong oxidizing agents, to prevent potentially hazardous reactions.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound and materials contaminated with it must follow hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][5]
Step 3.1: Waste Characterization & Collection
All waste streams containing this compound must be treated as hazardous chemical waste. This includes:
-
Expired or unused pure reagent.
-
Reaction mixtures containing the compound.
-
Solvent rinses from glassware.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).
Step 3.2: Containerization
-
Select an Appropriate Container: Use a clean, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be free of damage and have a secure, leak-proof lid.[6]
-
Label the Container: The moment the first drop of waste enters the container, it must be labeled. Use your institution's official hazardous waste tag. The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all other components and their approximate percentages (e.g., "this compound (~5%), Dichloromethane (95%)").
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
-
Keep the Container Closed: The waste container must remain sealed at all times, except when actively adding waste.[5] This is a critical safety measure required by the EPA to prevent the release of vapors that can cause respiratory irritation (H335).[5]
Step 3.3: Managing Small Spills for Disposal
In the event of a small spill (<100 mL) within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Contain the Spill: Use a chemical spill kit or an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the liquid.
-
Collect the Waste: Carefully scoop or sweep the absorbent material into your designated hazardous waste container.[3][4]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. The wipes used for decontamination must also be placed in the hazardous waste container.
-
Report: Follow your institution's policy for reporting chemical spills, even minor ones.
Step 3.4: Final Disposal
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[7] This area must be at or near the point of generation and under the control of laboratory personnel. Do not accumulate more than 55 gallons of hazardous waste.[5] Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not attempt to transport or dispose of the waste yourself.
The Disposal Workflow: A Visual Guide
To ensure a self-validating and logical process, the following workflow should be adopted for every disposal event involving this compound.
Caption: Decision workflow for the safe disposal of this compound.
Regulatory & Compliance Framework
All laboratory waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Academic and research laboratories may also fall under specific regulations like 40 CFR Part 262, Subpart K, which provides alternative requirements for managing hazardous waste.[8]
Crucially, this guide provides a framework based on federal standards and known chemical properties. However, your institution's EHS department is the final authority. Their procedures are tailored to local and state regulations and the specific disposal vendors they contract with. Always adhere to your site-specific Chemical Hygiene Plan and waste disposal protocols.
By treating the disposal of this compound with the same rigor and attention to detail as our primary research, we uphold our commitment to safety, scientific integrity, and environmental stewardship.
References
- 1. L-Proline tert-butyl ester | 2812-46-6 | FP47582 [biosynth.com]
- 2. This compound hydrochloride | C9H18ClNO2 | CID 6453107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of tert-Butyl L-prolinate for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, tert-Butyl L-prolinate serves as a critical chiral building block in asymmetric synthesis. Its effective and safe use is paramount to both the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a detailed protocol for the handling of this compound, grounded in scientific principles and extensive laboratory experience. Our objective is to empower researchers with the knowledge to manage this chemical confidently and responsibly, fostering a culture of safety that extends beyond mere compliance.
The Chemistry of Caution: Understanding the Hazards of this compound
This compound is a combustible liquid that can cause significant skin and eye irritation.[1][2] Inhalation of its vapors may also lead to respiratory irritation.[1][2] The primary routes of occupational exposure are dermal contact, eye contact, and inhalation. A thorough understanding of these hazards is the foundation of a proactive safety strategy, which involves the use of appropriate engineering controls and personal protective equipment to create a safe working environment.
Personal Protective Equipment (PPE): An Essential Barrier Against Exposure
The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Recommended Specifications | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[3][4][5] | Provides a barrier against accidental splashes and vapors, which can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves.[3][6] | Creates a chemical-resistant barrier to prevent skin contact and subsequent irritation. |
| Body Protection | Flame-resistant lab coat or chemical-resistant coveralls.[5][6] | Protects the wearer's skin and personal clothing from splashes of the combustible liquid. |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. For significant exposure risks, a NIOSH-approved respirator with ammonia cartridges may be necessary.[3][5][7] | Minimizes the inhalation of vapors that can irritate the respiratory system. |
Standard Operating Procedure: From Receipt to Disposal
This step-by-step guide provides a clear and logical workflow for the safe handling of this compound in a laboratory setting.
1. Pre-Handling Preparations:
-
Acknowledge and Review: Upon receipt, visually inspect the container for any damage. Before the first use, thoroughly review the Safety Data Sheet (SDS).[4]
-
Engineering Controls: Ensure that a calibrated and certified chemical fume hood is available and functioning correctly.
-
Assemble PPE: Don the appropriate PPE as outlined in the table above before handling the chemical.[4]
2. During Handling:
-
Controlled Environment: All transfers and manipulations of this compound should be conducted within a chemical fume hood to minimize inhalation risks.
-
Material Compatibility: Use only compatible labware (e.g., glass, PTFE) and avoid contact with strong oxidizing agents.[8]
-
Prudent Practices: Dispense the liquid carefully to avoid splashes and aerosol generation. Keep containers tightly sealed when not in use.[1][3]
3. Post-Handling Procedures:
-
Proper Storage: Store this compound in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[3] The recommended storage temperature is between 2-8°C.[9][10]
-
Decontamination: Thoroughly clean the work area with an appropriate solvent and decontaminate any reusable equipment.
-
Hand Hygiene: After removing gloves using the proper technique, wash hands thoroughly with soap and water.[8]
Emergency Response: A Plan for the Unexpected
Preparedness is key to mitigating the impact of an accidental spill or exposure.
Spill Response Workflow:
Caption: A flowchart outlining the immediate steps for responding to a this compound spill.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
-
Eye Contact: Flush eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[1][8] Do not induce vomiting. Seek medical attention.
Responsible Disposal: A Commitment to Environmental Stewardship
All waste materials contaminated with this compound must be handled as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in designated, clearly labeled, and sealed containers.[8]
-
Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations.[4] Do not dispose of it down the drain.
-
Consultation: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
By integrating these safety protocols into your daily laboratory practices, you can ensure a safe working environment for yourself and your colleagues while advancing your critical research.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound hydrochloride | C9H18ClNO2 | CID 6453107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 6. velsafe.com [velsafe.com]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemimpex.com [chemimpex.com]
- 10. L-Proline tert-butyl ester | 2812-46-6 | FP47582 [biosynth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
